2,3-Dimethoxybenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMPWFJVYMXSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195994 | |
| Record name | 2,3-Dimethoxybenzylamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-09-3 | |
| Record name | 2,3-Dimethoxybenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4393-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dimethoxybenzylamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxybenzylamine | |
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| Record name | 2,3-dimethoxybenzylamine | |
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| Record name | 2,3-Dimethoxybenzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC8UH2CND7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dimethoxybenzylamine (CAS No. 4393-09-3)
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethoxybenzylamine (CAS No. 4393-09-3), a pivotal chemical intermediate in organic synthesis and drug discovery. This document delves into the compound's fundamental physicochemical properties, outlines robust synthetic methodologies with a focus on reductive amination, explores its applications as a versatile building block, and furnishes detailed experimental protocols and safety directives. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in a laboratory setting.
Compound Identification and Physicochemical Properties
This compound, also known as o-Veratrylamine, is a primary amine characterized by a benzyl group substituted with two adjacent methoxy groups.[1] This substitution pattern imparts specific steric and electronic properties that make it a valuable synthon for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmacologically active molecules.
Chemical Identity
-
IUPAC Name : (2,3-dimethoxyphenyl)methanamine[1]
-
Synonyms : o-Veratrylamine, [(2,3-Dimethoxyphenyl)methyl]amine, 1-(2,3-dimethoxyphenyl)methanamine[1][3]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Weight | 167.21 g/mol | [2][3] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Density | 1.13 g/mL at 25 °C | [4] |
| Boiling Point | 137 °C at 11 mmHg | [4] |
| Refractive Index (n20/D) | 1.54 | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
| Storage Temperature | 4°C, protect from light | [3] |
Spectroscopic Profile
Definitive structural confirmation of this compound relies on standard spectroscopic techniques. While a comprehensive analysis is specific to each synthesized batch, foundational data is available through public databases.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are crucial for confirming the arrangement of protons and carbons. The aromatic protons will exhibit characteristic splitting patterns, and the distinct signals for the benzylic CH₂, the amine NH₂, and the two methoxy groups will be readily identifiable.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and strong C-O stretching from the methoxy groups.[1]
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight, with the molecular ion peak [M]⁺ expected at m/z 167.[1]
Synthesis and Mechanistic Rationale
The most direct and widely adopted laboratory-scale synthesis of this compound is the reductive amination of its corresponding aldehyde, 2,3-dimethoxybenzaldehyde.[5] This method is favored for its operational simplicity, high yields, and the commercial availability of the starting materials.
The causality behind this synthetic choice is rooted in efficiency. Reductive amination is a one-pot or two-step process that first involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its immediate reduction to the target primary amine.[6] The use of a mild, selective reducing agent is critical to prevent the reduction of the starting aldehyde before imine formation.
Caption: General workflow for the synthesis of this compound.
Detailed Synthetic Protocol: Reductive Amination
This protocol provides a self-validating system for synthesizing the title compound from 2,3-dimethoxybenzaldehyde. The success of the reaction is contingent on the careful control of pH and the choice of reducing agent.
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (28-30%)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq.) in methanol.
-
Add ammonium chloride (1.5 eq.) followed by aqueous ammonia (5-10 eq.). The addition of aqueous ammonia raises the pH, shifting the equilibrium towards the formation of the free imine from the initially formed iminium salt.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the hydride reducing agent.
-
Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution. The choice of NaBH₄ is deliberate; it is potent enough to reduce the imine but mild enough to be handled safely and to minimize side reactions if any starting aldehyde remains.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of the solvent in vacuo using a rotary evaporator to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3x volumes).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. This removes any acidic impurities and residual salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product via column chromatography on silica gel or by vacuum distillation.
-
Applications in Drug Development and Organic Synthesis
While its isomer, 2,4-dimethoxybenzylamine, is well-known for its use in forming the acid-labile DMB protecting group, this compound serves as a crucial structural motif and synthetic intermediate for various classes of compounds, particularly in the synthesis of isoquinoline alkaloids and their analogs.[7] The specific arrangement of the methoxy groups can influence the cyclization strategies (e.g., Bischler-Napieralski or Pictet-Spengler reactions) and modulate the biological activity of the final product.
Its primary amine functionality provides a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and Schiff base formation, making it a versatile precursor for generating libraries of compounds for drug screening.
Experimental Protocol: N-Acetylation
The following protocol details a fundamental transformation: the acylation of this compound to form N-(2,3-dimethoxybenzyl)acetamide. This reaction is representative of how the amine is used as a nucleophile to build more complex structures.
Caption: Reaction workflow for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq.). This base acts as an acid scavenger, neutralizing the acetic acid byproduct formed during the reaction, which prevents the protonation and deactivation of the starting amine.
-
Cool the solution to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution. The slow addition and low temperature are crucial for controlling the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove residual acid), and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude acetamide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the pure product.
-
Safety, Handling, and Storage
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
GHS Hazard Information
-
Pictograms : Warning
-
Hazard Statements :
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Handling and Storage Recommendations
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly sealed container in a cool, dry place away from direct sunlight. A recommended storage temperature is 4°C.[3]
Conclusion
This compound (CAS: 4393-09-3) is a chemical of significant value to the synthetic chemist. While structurally simple, its utility as a precursor for more complex, biologically relevant molecules is clear. The synthetic route via reductive amination is reliable and scalable for laboratory purposes. Its primary amine functionality offers a dependable point for molecular elaboration, solidifying its role as a key building block in the toolkit of medicinal and organic chemists. Proper understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its successful and safe application in research and development.
References
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ChemBK. (2024, April 10). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
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Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]
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MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2,3-Dimethoxybenzylamine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,3-Dimethoxybenzylamine, a key chemical intermediate in pharmaceutical and fine chemical synthesis. We will delve into its core chemical and physical properties, spectroscopic profile, reactivity, and established protocols for its synthesis and application, offering field-proven insights for researchers and drug development professionals.
Introduction and Strategic Importance
This compound, also known as o-Veratrylamine, is a primary amine featuring a benzene ring substituted with two adjacent methoxy groups.[1] This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis. The methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution and influencing the basicity of the amine. Its primary application lies in its role as a crucial intermediate for the synthesis of more complex molecules, including pharmaceuticals and fragrances.[2] Understanding its properties is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Below is the chemical structure of this compound.
Caption: Chemical Structure of this compound (CAS: 4393-09-3).
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its handling, storage, and application in synthesis. This compound is typically a clear, colorless to pale yellow liquid under standard conditions.[2] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 167.20 g/mol | [1] |
| CAS Number | 4393-09-3 | [1][3] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Density | 1.13 g/mL at 25 °C | [2] |
| Boiling Point | 137 °C at 11 mmHg | [2] |
| Refractive Index (n20/D) | 1.54 | [2] |
| pKa | 9.12 ± 0.10 (Predicted) | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |
Spectroscopic Profile
Spectroscopic data is critical for identity confirmation and purity assessment. The key spectral features for this compound are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a unique fingerprint. Key expected signals include two singlets for the methoxy group protons (around 3.8-3.9 ppm), a singlet for the benzylic methylene protons (-CH₂-), signals for the three aromatic protons in their characteristic splitting pattern, and a broad singlet for the amine (-NH₂) protons which may exchange with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. Signals for the two methoxy carbons will appear around 55-60 ppm. The benzylic carbon will be further downfield, and the aromatic carbons will appear in the 110-150 ppm region, with the carbons attached to the methoxy groups being the most deshielded.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups.[1] Expect to see characteristic N-H stretching bands for the primary amine in the 3300-3400 cm⁻¹ region. C-H stretches for the aromatic ring and aliphatic groups will be present around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Strong C-O stretching for the methoxy groups will be visible around 1250 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z = 167.[1] Common fragmentation patterns include the loss of the amino group and cleavage at the benzylic position, leading to characteristic fragment ions.[1]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the nucleophilic primary amine group and the electron-rich aromatic ring.
4.1 Reactions of the Amine Group As a primary amine, it readily undergoes reactions typical of this functional group:
-
N-Acylation: Reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) to form stable amide bonds. This is a cornerstone reaction in the synthesis of many pharmaceutical ingredients.
-
N-Alkylation: Can be alkylated with alkyl halides, though over-alkylation to secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.
-
Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates themselves.
4.2 Role in Drug Development The dimethoxybenzyl moiety is often used as a protecting group for amines and other functional groups in multi-step synthesis. While the 2,4-dimethoxybenzyl (DMB) group is more common for this purpose, the principles are similar. The group is stable to many reaction conditions but can be cleaved under specific, often acidic, conditions (e.g., using trifluoroacetic acid).[4] Furthermore, the core structure serves as a scaffold for building more complex molecules with potential biological activity.
The following diagram illustrates a common synthetic transformation: the acylation of this compound to form an amide, a fundamental step in many drug discovery workflows.
Caption: Workflow for N-Acylation of this compound.
Experimental Protocols
Adherence to validated protocols is essential for reproducibility and safety. The following sections provide detailed methodologies.
5.1 Synthesis of this compound via Reduction This protocol is adapted from a known method involving the reduction of a benzonitrile or related derivative.[2] The causality for reagent choice is explained at each step.
-
Objective: To synthesize this compound from 2,3-dimethoxybenzonitrile.
-
Principle: A metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or a combination like potassium borohydride with a Lewis acid, is used to reduce the nitrile functional group to a primary amine.
-
Methodology:
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet. An inert atmosphere is critical as metal hydrides react violently with water.
-
Reagent Suspension: To the flask, add anhydrous tetrahydrofuran (THF, 150 mL) as the solvent. Carefully add anhydrous zinc chloride (14.0 g) and potassium borohydride (11.0 g).
-
Causality: THF is an ideal aprotic ether solvent that solubilizes the reactants and is stable to the reducing agents. The combination of ZnCl₂ and KBH₄ forms a complex that is a potent and selective reducing agent.
-
-
Activation: Stir the suspension at room temperature under nitrogen for 2.5 hours. This allows for the formation of the active reducing species.
-
Substrate Addition: Add a solution of 2,3-dimethoxybenzonitrile (13.0 g) in toluene (60 mL) to the flask.
-
Reaction: Heat the mixture to 100 °C. Some of the lower-boiling THF will distill off. Maintain the reaction at this temperature for 3.5 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching (Work-up): Cool the reaction mixture to room temperature and then carefully pour it into 150 mL of 10% hydrochloric acid in an ice bath. This step neutralizes the excess reducing agent and protonates the newly formed amine, making it water-soluble.
-
Basification & Extraction: Add 10% potassium hydroxide solution dropwise until the pH of the aqueous layer is approximately 11. This deprotonates the amine, making it soluble in organic solvents. Filter any solids and extract the aqueous filtrate with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product.[2]
-
5.2 Protocol for N-Benzoylation This protocol details the formation of N-(2,3-dimethoxybenzyl)benzamide.
-
Objective: To perform a standard acylation reaction.
-
Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct.
-
Methodology:
-
Reactant Solution: In a round-bottom flask, dissolve this compound (1.67 g, 10 mmol) and triethylamine (Et₃N, 1.5 mL, 11 mmol) in dichloromethane (DCM, 50 mL). Cool the flask in an ice bath.
-
Causality: DCM is a common, inert solvent. Triethylamine is a non-nucleophilic base used to neutralize the HCl formed during the reaction, preventing it from protonating the starting amine and stopping the reaction.
-
-
Reagent Addition: Add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the benzylamine.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL) to remove excess triethylamine, then with saturated sodium bicarbonate solution (2 x 25 mL) to remove any remaining acid, and finally with brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude amide.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(2,3-dimethoxybenzyl)benzamide.
-
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
Hazards: this compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1][2]
-
GHS Classification: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves (nitrile or neoprene), and eye/face protection (safety glasses or goggles).[2] Work in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[2]
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[2]
References
-
ChemBK. (2024). This compound. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Horváth, A., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-272. [Link]
Sources
2,3-Dimethoxybenzylamine molecular weight
An In-depth Technical Guide to 2,3-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 4393-09-3), a key chemical intermediate in the pharmaceutical and fine chemical industries. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight of 167.21 g/mol .[1][2][3] Furthermore, it covers aspects of its synthesis, analytical characterization, handling safety, and applications. The guide is intended to serve as a vital resource for researchers and professionals engaged in organic synthesis and drug development, offering both foundational data and practical, field-proven insights to facilitate its effective and safe utilization.
Introduction
This compound is an aromatic amine that serves as a valuable building block in organic synthesis. Its structure, featuring a primary amine group and a benzene ring substituted with two adjacent methoxy groups, imparts specific reactivity that is highly useful for constructing more complex molecular architectures. The nucleophilic nature of the amine functionality, combined with the electronic effects of the methoxy groups on the aromatic ring, makes it a versatile reagent for introducing the 2,3-dimethoxybenzyl moiety into target molecules. This is particularly relevant in the synthesis of novel therapeutic agents and other high-value chemical compounds.[3] This guide aims to consolidate the essential technical information required by scientists to leverage this compound in their research and development endeavors.
Physicochemical Properties and Identification
A precise understanding of a compound's physical and chemical properties is foundational to its application in a laboratory setting. This compound is a clear, colorless to pale yellow liquid at room temperature.[3] Its key identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 167.21 g/mol | [1][2][3][4] |
| Molecular Formula | C₉H₁₃NO₂ | [1][2][3][4] |
| CAS Number | 4393-09-3 | [1][2][4] |
| IUPAC Name | (2,3-dimethoxyphenyl)methanamine | [4] |
| Synonyms | o-Veratrylamine, [(2,3-Dimethoxyphenyl)methyl]amine | [2][4] |
| Density | 1.13 g/mL at 25 °C | [3] |
| Boiling Point | 137 °C at 11 mmHg | [3] |
| Refractive Index | n20/D 1.54 | [3] |
| pKa | 9.12 ± 0.10 (Predicted) | [3] |
Synthesis and Logical Workflow
The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl or nitrile precursor. A representative and effective laboratory-scale synthesis involves the reduction of 2,3-dimethoxybenzoate.[3] This choice of precursor is logical as 2,3-dimethoxybenzoic acid and its esters are readily available starting materials. The reduction is typically performed using a robust reducing agent capable of converting the ester functionality to an amine.
The general workflow for such a synthesis is a multi-stage process that ensures the formation of a pure final product, as illustrated in the diagram below.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
The following protocol is adapted from established chemical synthesis methodologies and serves as a self-validating system, concluding with purification that ensures high-quality material suitable for subsequent research.[3]
Objective: To synthesize this compound from 2,3-dimethoxybenzoate.
Materials:
-
Anhydrous zinc chloride (14.0 g)
-
Potassium borohydride (11.0 g)
-
Tetrahydrofuran (THF), anhydrous (150 mL)
-
Toluene (60 mL)
-
2,3-dimethoxybenzoate (13.0 g)
-
10% Hydrochloric acid (approx. 150 mL)
-
10% Potassium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous zinc chloride (14.0 g), potassium borohydride (11.0 g), and anhydrous THF (150 mL). The nitrogen atmosphere is critical to prevent moisture from reacting with the borohydride reagent.
-
Reagent Activation: Stir the mixture at room temperature for 2.5 hours. This step allows for the formation of the active reducing agent complex.
-
Substrate Addition: Add toluene (60 mL) and 2,3-dimethoxybenzoate (13.0 g) to the flask.
-
Reaction Execution: Heat the mixture to evaporate a portion of the solvent and then maintain the reaction at 100 °C for 3.5 hours.
-
Quenching: After cooling the reaction mixture to room temperature, carefully pour it into 150 mL of 10% hydrochloric acid. This step neutralizes the excess reducing agent and protonates the newly formed amine, making it water-soluble.
-
Basification: Add 10% potassium hydroxide solution dropwise until the pH of the solution reaches 11. This deprotonates the amine, converting it to the free base which is soluble in organic solvents.
-
Extraction: Filter the solution. Extract the aqueous filtrate with diethyl ether (e.g., 3 x 20 mL). The ether layer now contains the desired product.
-
Drying and Concentration: Combine the ether extracts and dry them over anhydrous sodium sulfate. Evaporate the ether under reduced pressure.
-
Purification: Purify the resulting residue by vacuum distillation, collecting the fraction at 151-152.5 °C / 13 mmHg to yield pure this compound.[3]
Analytical Characterization
Confirming the identity and purity of a synthesized or purchased compound is a cornerstone of scientific integrity. For this compound, a combination of spectroscopic techniques is employed.
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M+) at m/z = 167, corresponding to the molecular weight of the compound.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the N-H stretch of the primary amine (typically around 3300-3400 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, and C-O stretches from the methoxy groups.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons, the two methoxy group protons (as singlets), the benzylic CH₂ protons, and the NH₂ protons.
-
¹³C NMR: Will show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule's structure.[4]
-
The analytical workflow ensures that the material used in subsequent experiments is structurally correct and free of significant impurities.
Caption: Standard workflow for the analytical characterization of this compound.
Applications in Research and Drug Development
As a primary amine, this compound is a versatile nucleophile used in a variety of chemical transformations. Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3] It can be used to:
-
Form Amides and Sulfonamides: By reacting with acyl chlorides, anhydrides, or sulfonyl chlorides.
-
Participate in Reductive Aminations: Reacting with aldehydes or ketones to form secondary amines.
-
Synthesize Heterocyclic Compounds: Serving as a key starting material for building nitrogen-containing ring systems.
The 2,4-dimethoxybenzyl isomer, a closely related compound, is used as a protecting group for amines and in the synthesis of antibacterial agents and oxazoles.[5] By analogy, this compound is an equally valuable precursor for creating libraries of compounds for biological screening in drug discovery programs.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]
-
Hazard Statements:
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2–8 °C.[3]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash off with soap and water. If inhaled, move to fresh air.
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A Comprehensive Technical Guide to 2,3-Dimethoxybenzylamine: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
2,3-Dimethoxybenzylamine is a pivotal amine compound, serving as a versatile structural motif and key intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its distinct substitution pattern on the aromatic ring provides a unique electronic and steric profile that is instrumental in designing ligands for various biological targets. This in-depth guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers the compound's fundamental physicochemical properties, detailed and validated protocols for its synthesis and purification, extensive methods for its structural and analytical characterization, and a focused discussion on its application as a precursor in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. Each section is grounded in established scientific principles, offering both practical methodologies and the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.
Section 1: Physicochemical and Structural Properties
This compound, also known as (2,3-dimethoxyphenyl)methanamine, is an organic compound whose utility is largely dictated by its physical and chemical characteristics. A thorough understanding of these properties is essential for its effective handling, reaction design, and application.
The core structure consists of a benzylamine backbone with two methoxy groups (-OCH₃) substituted at the ortho and meta positions (C2 and C3) of the phenyl ring. This specific arrangement influences the nucleophilicity of the amine and the reactivity of the aromatic ring.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2,3-dimethoxyphenyl)methanamine | [1] |
| Synonyms | o-Veratrylamine | [1] |
| CAS Number | 4393-09-3 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1][2] |
| Molecular Weight | 167.21 g/mol | [2][3] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Density | 1.13 g/mL at 25 °C | [2] |
| Boiling Point | 137 °C at 11 mmHg | [2] |
| Melting Point | 229-230 °C (Solvent: N,N-dimethylformamide) | [2] |
Section 2: Synthesis of this compound
The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of 2,3-dimethoxybenzonitrile. This transformation is a cornerstone of amine synthesis, and the choice of reducing agent is critical for achieving high yield and purity.
Principle of Synthesis:
The conversion of a nitrile (-C≡N) to a primary amine (-CH₂NH₂) requires a potent reducing agent capable of delivering multiple hydride equivalents to the electrophilic carbon of the nitrile group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity. The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water and other protic solvents. The mechanism involves the sequential addition of hydride ions to the carbon-nitrogen triple bond, followed by an acidic or aqueous workup to protonate the resulting amine salt and hydrolyze the aluminum complexes.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,3-Dimethoxybenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a slurry of LiAlH₄ (1.2 equivalents) in anhydrous THF. The flask is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of 2,3-dimethoxybenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Self-Validating System): This step is critical for safety and product isolation. The mixture is cooled to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a granular, easily filterable solid, which is a key validation of a successful quench.
-
-
Workup: The resulting white precipitate is removed by vacuum filtration and washed thoroughly with THF or diethyl ether.
-
Extraction & Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.
Section 3: Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint of the molecule.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Complex multiplet signals between δ 6.8-7.2 ppm (3H). Methylene Protons (-CH₂-): A singlet around δ 3.8-4.0 ppm (2H). Methoxy Protons (-OCH₃): Two distinct singlets around δ 3.8 ppm (6H total, 3H each). Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-2.5 ppm (2H), which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-150 ppm region. The two carbons bearing methoxy groups will be significantly downfield. Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm. Methoxy Carbons (-OCH₃): Two signals around δ 55-60 ppm. |
| FT-IR (cm⁻¹) | N-H Stretch: Two characteristic peaks for the primary amine in the 3300-3500 cm⁻¹ region. C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. C-O Stretch (Aryl Ether): Strong, characteristic bands around 1250 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 167.[1] Major Fragments: A prominent peak at m/z = 152 (loss of -NH₂) and m/z = 136 (loss of -CH₂NH₂).[1] |
Note: Specific chemical shifts (δ) in NMR are dependent on the solvent used.
Section 4: Applications in Drug Discovery & Medicinal Chemistry
This compound is not typically a final drug product but rather a crucial starting material or intermediate for constructing more complex pharmaceutical agents. Its structure is frequently incorporated into compounds targeting the central nervous system.
Case Study: Precursor to Atypical Antipsychotics
The 2,3-dimethoxyphenyl motif is found in several CNS-active drugs. For instance, while not a direct precursor, its isomeric structures are fundamental to the synthesis of important antipsychotics. The principles of its use can be illustrated through its role in building molecules like Cariprazine , an atypical antipsychotic. Cariprazine is a dopamine D₃/D₂ receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[4][5] The synthesis of such molecules often involves the reaction of a substituted benzylamine with other complex fragments.[6]
The therapeutic effect of atypical antipsychotics like Cariprazine is derived from their complex interaction with multiple neurotransmitter systems.[7] Unlike typical antipsychotics that primarily block dopamine D₂ receptors, atypical agents also modulate serotonin (5-HT) receptors, among others.[8][9] This multi-receptor profile is believed to contribute to their efficacy against a broader range of symptoms with a lower incidence of certain side effects.[10][11]
Simplified Dopamine-Serotonin Interaction Pathway
Caption: Atypical antipsychotics modulate both dopamine and serotonin pathways.
Cariprazine's high affinity for D₃ receptors, in addition to D₂ and 5-HT₁ₐ receptors, is a distinguishing feature that may contribute to its clinical profile.[5][12] The synthesis of such complex molecules relies on the predictable reactivity of intermediates like substituted benzylamines, making a thorough understanding of compounds like this compound essential for the field.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of this compound is crucial for ensuring personnel safety. The compound is classified with several hazards that necessitate specific precautions.
-
Hazards: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some isomers are listed as causing severe skin burns and eye damage.[13][14]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[13][16]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] It may be air-sensitive, so storage under an inert atmosphere is recommended.[15]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[13][14][15][16]
References
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Stahl, S. M. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Neuroscience and Biobehavioral Reviews.
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Meltzer, H. Y. (n.d.). Mechanisms of Action of Atypical Antipsychotic Drugs: A Critical Analysis. PubMed.
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Meltzer, H. Y. (n.d.). MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. ACNP.
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Kapur, S., & Seeman, P. (2015). Atypical Antipsychotics: Mechanism of Action. Focus (American Psychiatric Publishing).
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Stahl, S. M. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. ResearchGate.
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Fisher Scientific. (2010). SAFETY DATA SHEET - 2,5-Dimethoxybenzylamine. Fisher Scientific.
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzaldehyde, 2-hydroxy-3-methoxy-. Thermo Fisher Scientific.
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Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dimethoxybenzaldehyde. Fisher Scientific.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.
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ChemicalBook. (2025). 2,3-Dimethoxybenzaldehyde. ChemicalBook.
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Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,4-Dimethoxybenzylamine. Tokyo Chemical Industry.
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ChemicalBook. (n.d.). 2,4-Dimethoxybenzylamine hydrochloride(20781-21-9) 1H NMR spectrum. ChemicalBook.
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Károly, T., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.
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Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
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Dehno Khalaji, A., et al. (2011). 1 H-NMR spectra of N,N 0-bis-(2,3-dimethoxybenzylidene). ResearchGate.
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Kutuk, H. (2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. ResearchGate.
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MedKoo Biosciences. (n.d.). Cariprazine Synthetic Routes. MedKoo Biosciences.
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Yakan, H., et al. (2022). IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate.
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Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine. Google Patents.
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Kleszcz, F. K., et al. (n.d.). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv.
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Yohn, S. E., & Gergues, M. M. (2018). The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Expert Opinion on Drug Discovery.
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Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile. Google Patents.
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Google Patents. (n.d.). US20210300883A1 - Synthesis method for cariprazine. Google Patents.
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Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Neuropsychopharmacology.
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Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile. Google Patents.
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An In-Depth Technical Guide to (2,3-Dimethoxyphenyl)methanamine
This guide provides a comprehensive technical overview of (2,3-dimethoxyphenyl)methanamine, a pivotal amine compound in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its applications as a strategic building block in the creation of complex molecular architectures.
Introduction and Nomenclature
(2,3-Dimethoxyphenyl)methanamine, commonly known as 2,3-dimethoxybenzylamine, is an aromatic amine that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzylamine core with two methoxy groups at the 2 and 3 positions of the phenyl ring, imparts specific reactivity and conformational properties that are leveraged in the design of new chemical entities.
The nomenclature of this compound can be varied, and it is essential for researchers to recognize its different appellations to effectively search chemical literature and databases.
Table 1: Nomenclature and Identifiers for (2,3-Dimethoxyphenyl)methanamine
| Identifier | Value | Source |
| IUPAC Name | (2,3-dimethoxyphenyl)methanamine | PubChem[1] |
| Common Name | This compound | PubChem[1] |
| CAS Number | 4393-09-3 | PubChem[1] |
| Molecular Formula | C₉H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 167.21 g/mol | PubChem[1] |
| Synonyms | o-Veratrylamine, 1-(2,3-dimethoxyphenyl)methanamine | PubChem[1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of (2,3-dimethoxyphenyl)methanamine is crucial for its handling, reaction setup, and purification.
Table 2: Physicochemical Properties of (2,3-Dimethoxyphenyl)methanamine
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid |
| Density | 1.13 g/mL at 25 °C |
| Boiling Point | 137 °C at 11 mmHg |
| Flash Point | >230 °F |
| Refractive Index | n20/D 1.54 |
| pKa | 9.12 ± 0.10 (Predicted) |
Spectroscopic data is fundamental for the structural confirmation and purity assessment of (2,3-dimethoxyphenyl)methanamine.
Table 3: Spectroscopic Data for (2,3-Dimethoxyphenyl)methanamine
| Spectroscopic Technique | Key Features and Data | Source |
| ¹H NMR | Data available in spectral databases. | PubChem[1] |
| ¹³C NMR | Data available in spectral databases. | PubChem[1] |
| Infrared (IR) | Characteristic peaks for N-H stretching, aromatic C-H stretching, and C-O stretching. | PubChem[1] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 167. | PubChem[1] |
Synthesis of (2,3-Dimethoxyphenyl)methanamine
The synthesis of (2,3-dimethoxyphenyl)methanamine can be achieved through several routes. The choice of a particular method depends on the availability of starting materials, scalability, and desired purity. Two common and reliable methods are the reduction of 2,3-dimethoxybenzonitrile and the reductive amination of 2,3-dimethoxybenzaldehyde.
Synthesis via Reduction of 2,3-Dimethoxybenzonitrile
This method involves the reduction of the nitrile functional group of 2,3-dimethoxybenzonitrile to a primary amine. This transformation can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Caption: Synthesis of (2,3-Dimethoxyphenyl)methanamine via nitrile reduction.
Experimental Protocol: Reduction of 2,3-Dimethoxybenzonitrile with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Reactant: Dissolve 2,3-dimethoxybenzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Isolation and Purification: Filter the resulting granular precipitate of aluminum salts and wash it with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure (2,3-dimethoxyphenyl)methanamine.
Synthesis via Reductive Amination of 2,3-Dimethoxybenzaldehyde
Reductive amination is a versatile method for the synthesis of amines. In this two-step, one-pot process, 2,3-dimethoxybenzaldehyde is first condensed with an amine source (e.g., ammonia) to form an imine, which is then reduced in situ to the corresponding amine.
Caption: Synthesis of (2,3-Dimethoxyphenyl)methanamine via reductive amination.
Experimental Protocol: Reductive Amination of 2,3-Dimethoxybenzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent such as methanol.
-
Imine Formation: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: To the reaction mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the aldehyde. Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) can be employed.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting aldehyde is consumed. Upon completion, quench the reaction appropriately (e.g., with dilute acid if using NaBH₃CN).
-
Isolation and Purification: Perform an aqueous work-up, typically involving extraction with an organic solvent. The organic layer is then dried and concentrated. The resulting crude amine is purified by vacuum distillation or column chromatography.
Applications in Drug Development
The this compound moiety is a valuable pharmacophore and a key building block in the synthesis of various biologically active molecules, particularly in the realm of isoquinoline alkaloids and other nitrogen-containing heterocycles.
Precursor to Isoquinoline Alkaloids
(2,3-Dimethoxyphenyl)methanamine and its derivatives are crucial starting materials for the construction of the isoquinoline skeleton, which is a core structure in many natural and synthetic compounds with diverse pharmacological properties, including vasodilator, antimicrobial, and antitumor activities.
Two classical methods for the synthesis of isoquinolines that can utilize this compound derivatives are the Bischler-Napieralski and Pictet-Spengler reactions.
Caption: Role of (2,3-Dimethoxyphenyl)methanamine in isoquinoline synthesis.
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can then be aromatized or reduced. The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.
Role in the Synthesis of Prazosin Analogues
While the antihypertensive drug prazosin itself contains a 6,7-dimethoxyquinazoline core, the strategic placement of methoxy groups on an aromatic ring connected to a nitrogen heterocycle is a common theme in α₁-adrenoreceptor antagonists. The synthesis of prazosin analogues often involves the construction of a quinazoline ring system from appropriately substituted anilines. Although not a direct precursor to prazosin, this compound serves as a valuable synthon for creating libraries of related compounds with varied substitution patterns on the aromatic ring for structure-activity relationship (SAR) studies.
Building Block for Dopamine Receptor Ligands
Derivatives of 2-aminoindan with methoxy substitutions on the aromatic ring have been investigated as selective dopamine D₃ receptor antagonists. For instance, 5,6-dimethoxy-2-(N-dipropyl)-aminoindan has shown potential as an antipsychotic agent. The synthesis of such compounds can potentially start from precursors derived from 2,3-dimethoxy-substituted benzene rings, highlighting the utility of synthons like (2,3-dimethoxyphenyl)methanamine in the exploration of novel central nervous system (CNS) active agents.
Safety and Handling
(2,3-Dimethoxyphenyl)methanamine is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
(2,3-Dimethoxyphenyl)methanamine is a chemical intermediate of significant value to the scientific research community, particularly those engaged in synthetic and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it an accessible and versatile building block. The strategic incorporation of the 2,3-dimethoxybenzyl moiety has proven to be a fruitful approach in the design and synthesis of a range of biologically active compounds, most notably isoquinoline alkaloids and other nitrogen-containing heterocycles. This guide serves as a foundational resource for researchers looking to leverage the unique chemical attributes of (2,3-dimethoxyphenyl)methanamine in their drug discovery and development endeavors.
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A Senior Application Scientist's Guide to the Synthesis of 2,3-Dimethoxybenzylamine from 2,3-Dimethoxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethoxybenzylamine is a pivotal amine compound, serving as a critical intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] This technical guide provides an in-depth exploration of its synthesis from 2,3-dimethoxybenzaldehyde, focusing on the robust and widely utilized method of one-pot reductive amination. We will dissect the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss critical parameters for process optimization and safety. This document is designed to bridge theoretical knowledge with practical, field-proven insights, enabling researchers to confidently and efficiently execute this important transformation.
Introduction: Strategic Importance and Synthetic Overview
The dimethoxybenzylamine scaffold is a recurring motif in medicinal chemistry, valued for its role in constructing complex molecular architectures. Specifically, the 2,3-dimethoxy isomer is a key precursor for compounds such as the antihypertensive agent Nebivolol and is instrumental in the synthesis of various isoquinoline alkaloids. The direct conversion of the readily available 2,3-dimethoxybenzaldehyde to the corresponding primary amine is, therefore, a reaction of significant industrial and academic interest.
The most direct and efficient pathway for this conversion is reductive amination . This powerful "one-pot" strategy combines the formation of an imine from the aldehyde and an amine source (in this case, ammonia) with an in-situ reduction to yield the final amine product.[3] This approach circumvents the need to isolate the often-unstable imine intermediate, leading to higher process efficiency and yield.
The Core Mechanism: A Tale of Two Steps
Reductive amination proceeds via a well-understood, two-stage mechanism within a single reaction vessel. Understanding this causality is critical for troubleshooting and optimization.
Stage 1: Imine Formation The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde. This is followed by dehydration to form a Schiff base, specifically a C=N double bond, yielding an imine intermediate. The formation of this imine is a reversible, pH-sensitive equilibrium.
Stage 2: Hydride Reduction A reducing agent, introduced into the same pot, then selectively reduces the newly formed imine. A hydride ion (H⁻) attacks the electrophilic carbon of the C=N bond, followed by protonation of the nitrogen, to yield the final this compound.[4] The choice of reducing agent is paramount; it must be potent enough to reduce the imine but mild enough to not significantly reduce the starting aldehyde before imine formation can occur.[5][6]
Caption: The two-stage mechanism of reductive amination.
Field-Proven Experimental Protocol
This protocol describes a reliable, lab-scale synthesis of this compound. It is a self-validating system that incorporates reaction monitoring and a robust purification scheme.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 2,3-Dimethoxybenzaldehyde | 166.17 | 10.0 g | 1.0 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 23.1 g | 5.0 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 3.4 g | 1.5 |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| 1 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
3.2. Step-by-Step Methodology
-
Imine Formation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzaldehyde (10.0 g) and methanol (150 mL). Stir until the aldehyde is fully dissolved. To this solution, add ammonium acetate (23.1 g). Stir the resulting mixture at room temperature for 1 hour.
-
Causality Insight: Ammonium acetate serves as the ammonia source. Using a large excess helps drive the imine formation equilibrium forward. Methanol is an excellent solvent for both the reactants and the imine intermediate.[5]
-
-
Reaction Monitoring (Optional but Recommended): Monitor the formation of the imine by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The imine spot should appear, and the aldehyde spot should diminish.
-
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium borohydride (3.4 g) portion-wise over 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours, or until the reaction is complete as indicated by TLC.
-
Quenching and Workup: Carefully quench the reaction by slowly adding 50 mL of deionized water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Add 100 mL of dichloromethane (DCM) to the aqueous residue. Adjust the pH of the aqueous layer to >12 by the slow addition of 1 M NaOH solution. Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with 50 mL portions of DCM.
-
Causality Insight: Basifying the solution ensures the amine product is in its free base form, which is soluble in the organic solvent (DCM), allowing for efficient extraction.
-
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
3.3. Purification
The crude product can be purified by vacuum distillation to afford the final product as a clear to pale yellow liquid.[1]
-
Boiling Point: ~137 °C at 11 mmHg.[1]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Alternative Synthetic Routes: Catalytic Hydrogenation
While reductive amination with borohydride reagents is common, catalytic hydrogenation offers an alternative, particularly for industrial-scale synthesis.[8] This method involves reacting the aldehyde and ammonia source under a pressurized hydrogen atmosphere in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).[9]
-
Advantages: This route avoids the use of stoichiometric metal hydride reagents, making it more atom-economical and "greener."
-
Challenges: Requires specialized high-pressure hydrogenation equipment. The catalyst can sometimes be sensitive to impurities, and over-reduction or debenzylation can be potential side reactions that need to be carefully controlled.
Safety and Handling
-
2,3-Dimethoxybenzaldehyde: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. All additions and quenching operations must be performed slowly and with adequate cooling.[10]
-
Methanol & Dichloromethane: Flammable and toxic solvents. Avoid inhalation and skin contact. All operations should be conducted within a fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
The synthesis of this compound from 2,3-dimethoxybenzaldehyde via one-pot reductive amination is a highly efficient and reliable method suitable for both academic and industrial laboratories. By understanding the core mechanism and adhering to a validated protocol, researchers can consistently obtain high yields of this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature during the reduction step, is key to maximizing yield and purity. This guide provides the necessary technical foundation and practical insights to empower scientists in their synthetic endeavors.
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Firdaus, M., et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 16(2), 229-232. Retrieved from [Link]
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Mátyus, P., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 263-270. Retrieved from [Link]
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ZIRKA, A. A., et al. (n.d.). Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene. Reaction Kinetics and Catalysis Letters, 34(2), 299-303. Retrieved from [Link]
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Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(24), 3966–3970. Retrieved from [Link]
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An In-depth Technical Guide to 2,3-Dimethoxybenzylamine: Properties, Synthesis, and Characterization
This document provides a comprehensive technical overview of 2,3-Dimethoxybenzylamine, a pivotal amine compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and fragrances.[1] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its physical and chemical properties, validated synthesis protocols, analytical characterization, and essential safety protocols.
Core Molecular and Physical Properties
This compound, identified by CAS No. 4393-09-3 , is a substituted benzylamine featuring two methoxy groups at the 2 and 3 positions of the benzene ring.[2][3] These methoxy groups significantly influence the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.
The fundamental physicochemical properties are summarized below. It is important to note that while the compound is typically supplied as a liquid, some literature reports a high melting point, which may correspond to a salt or derivative form of the compound.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 167.21 g/mol | [1][2][3] |
| IUPAC Name | (2,3-dimethoxyphenyl)methanamine | [2] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Density | 1.13 g/mL at 25 °C | [1] |
| Boiling Point | 137 °C at 11 mmHg | [1] |
| Refractive Index (n20/D) | 1.54 | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| pKa (Predicted) | 9.12 ± 0.10 | [1] |
| Vapor Pressure | 0.00709 mmHg at 25 °C | [1] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is primarily dictated by the nucleophilic primary amine group (-CH₂NH₂). This functional group readily participates in reactions typical of amines, including acylation, alkylation, and Schiff base formation.
The two electron-donating methoxy groups on the aromatic ring activate it towards electrophilic aromatic substitution. Furthermore, benzylamines of this class are frequently employed in medicinal chemistry as protecting groups for other functionalities. The dimethoxybenzyl (DMB) group, for instance, is known to be cleavable under specific acidic conditions, a property that is invaluable in multi-step synthesis.[4] This makes this compound not just a simple building block but a strategic component in complex molecular architecture.
Synthesis Protocol: Reductive Amination Approach
One established method for the synthesis of this compound involves the reduction of a carboxylate precursor.[1] This approach provides a reliable pathway with good yield.
Expert Insight: The choice of a mixed reducing system (potassium borohydride activated by zinc chloride) is critical. This in-situ generated reagent is potent enough to reduce the ester functionality to the amine under controlled conditions, minimizing over-reduction or side reactions. The use of a high-boiling point solvent like toluene allows the reaction to be driven to completion at an elevated temperature.
Step-by-Step Experimental Protocol
-
Reactor Setup: To a 500 mL round-bottom flask, add 14.0 g of anhydrous zinc chloride, 11.0 g of potassium borohydride, and 150 mL of tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Activator Formation: Stir the mixture at room temperature for 2.5 hours to allow for the formation of the active reducing agent.
-
Substrate Addition: Add 60 mL of toluene followed by 13.0 g of 2,3-dimethoxybenzoate to the flask.
-
Reaction: Heat the mixture to evaporate a portion of the lower-boiling THF, then maintain the reaction at 100 °C for 3.5 hours.
-
Quenching and Work-up: Cool the reaction mixture and carefully pour it into 150 mL of 10% hydrochloric acid. Basify the aqueous solution by adding 10% potassium hydroxide solution dropwise until the pH reaches 11.
-
Extraction: Filter any solids and extract the aqueous filtrate with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the ether.
-
Purification: Purify the resulting crude product by reduced pressure distillation, collecting the fraction at 151-152.5 °C / 13 mmHg to yield pure this compound.[1]
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount when handling this compound.
-
Hazard Classification: The compound is classified as an irritant. [1]GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield). [1]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
First Aid: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice. [1]For skin contact, wash off with soap and plenty of water.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store under an inert gas atmosphere (e.g., Nitrogen or Argon) at 2–8 °C. [1] By understanding these core properties and protocols, researchers can effectively and safely utilize this compound in their synthetic endeavors, advancing the fields of drug discovery and materials science.
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Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. [Link]
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An In-depth Technical Guide to the Solubility of 2,3-Dimethoxybenzylamine in Organic Solvents
Abstract
2,3-Dimethoxybenzylamine is a pivotal amine compound utilized as a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules.[1] Its efficacy in synthetic workflows is fundamentally linked to its behavior in solution. A thorough understanding of its solubility across a spectrum of organic solvents is therefore not merely academic but a prerequisite for rational process design, reaction optimization, and purification strategies. This technical guide provides a comprehensive analysis of the molecular factors governing the solubility of this compound, offers predictive insights into its behavior in various solvent classes, and details a robust experimental protocol for empirical validation. This document is structured to provide both a theoretical framework and practical, actionable methodologies for laboratory professionals.
Molecular Profile and Physicochemical Properties
Understanding the solubility of a compound begins with its molecular structure and inherent physical properties. This compound, with the molecular formula C₉H₁₃NO₂, possesses a unique combination of functional groups that dictate its interactions with solvent molecules.[2][3]
-
Primary Amine (-NH₂): This group is a potent hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core.
-
Methoxy Groups (-OCH₃): The ether linkages introduce polarity and can act as hydrogen bond acceptors.
This amphiphilic nature—possessing both polar and nonpolar regions—suggests a nuanced solubility profile.
Caption: Molecular structure of this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [1][2] |
| Molar Mass | 167.21 g/mol | [1] |
| Density | 1.13 g/mL at 25 °C | [1] |
| Boiling Point | 137 °C at 11 mmHg | [1] |
| pKa (Predicted) | 9.12 ± 0.10 | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
Theoretical Framework: The Energetics of Dissolution
The principle of "like dissolves like" provides a foundational heuristic for predicting solubility.[4] This rule is governed by the change in Gibbs free energy (ΔG) during dissolution, which must be negative for the process to be spontaneous. This is dependent on the enthalpy (ΔH) and entropy (ΔS) of mixing.
Dissolution can be conceptualized as a three-step process:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the this compound molecules together (primarily hydrogen bonds and van der Waals forces).
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent matrix.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecules form new interactions with the solvent molecules.
A favorable dissolution scenario occurs when the energy released in Step 3 is comparable to or greater than the energy consumed in Steps 1 and 2.
The structure of this compound allows for specific, powerful interactions with solvents:
-
Hydrogen Bonding: The -NH₂ group can donate two hydrogen bonds, and the nitrogen and two oxygen atoms can each accept hydrogen bonds. This is the dominant interaction in protic solvents like alcohols.
-
Dipole-Dipole Interactions: The molecule has a net dipole moment due to its polar functional groups, allowing for strong interactions with aprotic polar solvents such as DMSO or acetone.
-
Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which are the primary mode of interaction with nonpolar solvents like hexane or toluene.
Caption: Dominant intermolecular forces driving solubility.
Predictive Solubility Profile
While exhaustive experimental data is not publicly available, a robust predictive profile can be constructed based on the theoretical principles outlined above. This serves as an essential starting point for solvent screening in any research or development context.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | The solvent's ability to engage in strong hydrogen bonding with the amine and methoxy groups overcomes the nonpolar nature of the aromatic ring. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High to Moderate | Strong dipole-dipole interactions are the primary driver. Solubility may be slightly lower than in protic solvents but is still expected to be substantial. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with the polar functional groups, while also accommodating the nonpolar aromatic ring. |
| Aromatic | Toluene, Benzene | Low to Moderate | The "like dissolves like" interaction between the aromatic rings is offset by the high polarity of the amine and methoxy groups, which are poorly solvated. |
| Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Immiscible | These nonpolar solvents cannot effectively solvate the highly polar functional groups, leading to poor solubility. The energy cost of breaking solute-solute hydrogen bonds is too high. |
Key Factors Influencing Solubility
Several environmental and chemical factors can be manipulated to modulate the solubility of this compound.
-
Temperature: For most liquid/solid systems, solubility increases with temperature.[5] This is because the additional thermal energy helps overcome the lattice energy of the solute and the intermolecular forces of the solvent (endothermic dissolution).[6] This relationship is crucial for purification techniques like recrystallization.
-
Solvent Polarity: As detailed in Table 2, the polarity match between the solute and solvent is the most critical factor.[4]
-
Presence of Acidic/Basic Impurities: As a primary amine, this compound is basic (predicted pKa ≈ 9.12).[1] The presence of an acid will lead to an acid-base reaction, forming a benzylammonium salt. This salt formation drastically alters the molecule's polarity and, consequently, its solubility. For instance, the resulting salt would likely be much more soluble in polar solvents and virtually insoluble in nonpolar solvents.[7][8]
Experimental Protocol: Gravimetric Determination of Saturation Solubility
Theoretical predictions must be validated by empirical data. The following protocol describes a standard gravimetric method for accurately determining the saturation solubility of this compound in a given organic solvent at a controlled temperature.[9]
Objective: To quantitatively measure the maximum mass of this compound that can dissolve in a specific volume of a chosen organic solvent at a defined temperature.
Materials:
-
This compound (reagent grade or higher)
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.2 or 0.45 µm, compatible with the solvent)
-
Pre-weighed glass sample pans or vials
-
Calibrated pipettes or syringes
-
Vacuum oven or desiccator
Safety Precautions:
-
This compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[1][2]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10]
Caption: Workflow for gravimetric solubility determination.
Step-by-Step Methodology:
-
Preparation: To a series of vials, add a known volume of the test solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solute remains visible.
-
Causality: Adding excess solute is critical to ensure the solution reaches equilibrium at its saturation point.
-
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Causality: Constant agitation maximizes the surface area contact between the solute and solvent, accelerating the path to equilibrium. A long incubation period ensures the dissolution rate equals the precipitation rate.
-
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours. This allows the excess, undissolved amine to settle.
-
Causality: This step is crucial to avoid clogging the filter and ensures that the sample drawn is from the saturated liquid phase only.
-
-
Sampling and Filtration: Carefully draw a known volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. Immediately pass the liquid through a syringe filter compatible with the solvent into a clean, pre-weighed sample pan.
-
Causality: Filtration removes any microscopic, suspended solid particles, ensuring that the weighed mass corresponds only to the dissolved solute.
-
-
Solvent Evaporation: Place the sample pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or under a gentle stream of nitrogen until all the solvent has evaporated.
-
Causality: This step isolates the non-volatile solute (this compound) from the volatile solvent.
-
-
Drying and Final Weighing: Dry the residue in the pan to a constant mass. This is achieved by repeated cycles of drying and weighing until the difference between consecutive measurements is negligible (<0.1 mg). Record the final mass of the pan plus the dried solute.
-
Causality: Drying to a constant mass is a self-validating step that confirms all residual solvent has been removed, ensuring the accuracy of the final solute mass.
-
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of pan + solute) - (Mass of empty pan) / (Volume of aliquot taken)
Conclusion
The solubility of this compound is a complex interplay between its amphiphilic molecular structure and the nature of the organic solvent. Its primary amine and dual methoxy groups render it highly soluble in polar protic solvents through dominant hydrogen bonding interactions. Solubility remains high in polar aprotic solvents but diminishes significantly as solvent polarity decreases. For drug development professionals and synthetic chemists, this predictive framework, combined with the robust gravimetric protocol provided, offers a reliable pathway to solvent selection, reaction optimization, and the development of efficient purification strategies.
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A Technical Guide to the Safe Handling of 2,3-Dimethoxybenzylamine for Research and Development Professionals
Introduction
2,3-Dimethoxybenzylamine (CAS No. 4393-09-3) is a substituted benzylamine that serves as a valuable building block in organic synthesis and drug discovery.[1][2] Like many amine-containing reagents, its reactivity necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to protect laboratory personnel. This guide provides a comprehensive overview of the key safety and handling considerations for this compound, grounded in authoritative safety data and field-proven laboratory practices. It is intended for researchers, scientists, and drug development professionals who may handle this compound.
Section 1: Hazard Identification and Toxicological Profile
A foundational aspect of safe chemical handling is a complete understanding of the potential hazards. This compound is classified as an irritant. It is crucial to distinguish this from some of its isomers, such as 2,4-Dimethoxybenzylamine, which are classified as corrosive and can cause severe skin burns and eye damage.[3]
Based on aggregated data provided to the European Chemicals Agency (ECHA), this compound presents the following hazards:[1]
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation[1] | Warning[1] | |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation[1] | Warning[1] | |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation[1] | Warning[1] |
Toxicological Summary:
-
Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness and inflammation.[1]
-
Eye Irritation: The compound is a serious eye irritant, and contact can result in significant discomfort, redness, and potential damage if not promptly and thoroughly flushed.[1][4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1][4]
Section 2: Risk Mitigation and the Hierarchy of Controls
To effectively manage the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: For most research applications, eliminating the need for this compound is not feasible. Substitution with a less hazardous amine could be considered, but this is highly dependent on the specific synthetic pathway.
-
Engineering Controls: This is the most critical and effective control for handling this compound. All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[5][6]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training on the specific hazards, and clear labeling are vital. Do not eat, drink, or smoke in areas where the chemical is handled.[7][8]
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering controls.
Section 3: Standard Operating Procedure for Safe Handling
This section outlines the minimum requirements for safely handling this compound in a laboratory setting.
1. Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.[4][9] | To prevent eye contact, which can cause serious irritation.[1] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's data for breakthrough times. | To prevent skin contact, which causes irritation.[1] |
| Body | A flame-resistant laboratory coat. | To protect skin and personal clothing from contamination.[10] |
| Respiratory | Not required if work is performed within a certified chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary.[10] | To prevent inhalation of vapors that may cause respiratory irritation.[1] |
2. General Handling Practices
-
Pre-Use: Always consult the Safety Data Sheet (SDS) before using the chemical for the first time. Ensure eyewash stations and safety showers are accessible and operational.[6]
-
During Use: Conduct all transfers and manipulations within a chemical fume hood to minimize inhalation exposure.[5] Avoid all personal contact with the substance.[11] Keep the container tightly closed when not in use.[4][7]
-
Post-Use: Thoroughly wash hands and any exposed skin with soap and water after handling.[7] Decontaminate the work area. Contaminated clothing should be removed immediately and laundered before reuse.[7][12]
Section 4: Detailed Protocol: Preparation of a 0.1 M Solution in Dichloromethane (DCM)
This protocol illustrates the integration of safety measures into a common laboratory workflow.
Objective: To safely prepare 100 mL of a 0.1 M solution of this compound in DCM.
Materials:
-
This compound (MW: 167.21 g/mol )[1]
-
Dichloromethane (DCM), anhydrous
-
100 mL volumetric flask with stopper
-
Glass funnel
-
Beaker and spatula
-
Analytical balance
Procedure:
-
Preparation and PPE: Don all required PPE (safety goggles, nitrile gloves, lab coat). Confirm that the chemical fume hood is on and functioning correctly.
-
Calculation: Calculate the required mass of this compound:
-
0.1 mol/L * 0.1 L * 167.21 g/mol = 1.672 g.
-
-
Weighing: Tare a clean, dry beaker on the analytical balance. Carefully weigh approximately 1.672 g of this compound into the beaker. Perform this step with care to avoid generating aerosols.
-
Dissolution (Inside Fume Hood): Place the beaker containing the amine inside the chemical fume hood. Add approximately 50 mL of DCM to the beaker and stir gently with a clean glass rod until the solid is fully dissolved.
-
Transfer: Place the glass funnel into the neck of the 100 mL volumetric flask. Carefully pour the solution from the beaker into the flask.
-
Rinsing: Rinse the beaker with small portions of fresh DCM (approx. 10-15 mL each) at least twice, transferring the rinsate into the volumetric flask through the funnel each time. This ensures a quantitative transfer.
-
Dilution to Volume: Remove the funnel. Carefully add DCM to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Label the flask clearly with the chemical name, concentration, solvent, date, and your initials. Store in a cool, dry, and well-ventilated area.[13]
Section 5: Emergency Response Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[14] If symptoms persist, seek medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected skin with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[14]
-
Ingestion: Rinse the mouth with water.[7][14] Do NOT induce vomiting.[14] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[14]
-
Accidental Release (Spill):
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear full PPE.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[6][10]
-
Collect the absorbed material into a suitable, labeled container for chemical waste disposal.[6]
-
Wash the spill area thoroughly. Prevent runoff from entering drains.[11]
-
Section 6: Storage and Waste Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] Keep containers tightly closed and store in a locked cabinet or designated chemical storage area.[7][14]
-
Waste Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local regulations.[7][10] This should be done through an approved waste disposal company. Do not dispose of down the drain.
References
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ChemBK. (2024, April 10). This compound - Physico-chemical Properties. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). BENZYLAMINE - (For Synthesis) MSDS. Retrieved from [Link]
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Meta-Sci. (n.d.). Safety Data Sheet 2,3-Dimethoxybenzaldehyde. Retrieved from [Link]
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A Senior Application Scientist's Technical Guide to 2,3-Dimethoxybenzylamine: Sourcing, Specification, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethoxybenzylamine is a substituted aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern offers a scaffold for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of this compound, covering its chemical properties, reliable commercial suppliers, requisite quality control specifications, and its role as a synthetic intermediate. We will explore common synthesis pathways, safety and handling protocols, and provide a validated experimental workflow to illustrate its practical application. The objective is to equip researchers and drug development professionals with the critical information needed to effectively source, qualify, and utilize this reagent in their discovery and development programs.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is the bedrock of its successful application. This compound, also known by its IUPAC name (2,3-dimethoxyphenyl)methanamine, is structurally characterized by a benzylamine core with two methoxy groups at the ortho and meta positions of the phenyl ring.
Key Identifiers:
-
CAS Number: 4393-09-3[1]
-
Molecular Formula: C₉H₁₃NO₂[1]
-
Molecular Weight: 167.21 g/mol [1]
-
Synonyms: o-Veratrylamine, (2,3-Dimethoxyphenyl)methanamine[1]
The presence of the primary amine group renders the molecule nucleophilic, while the two methoxy groups modulate the electron density of the aromatic ring and influence its solubility and conformational properties. These features are critical to its reactivity in synthetic transformations.
Commercial Sourcing and Supplier Landscape
For research and development, the reliable sourcing of starting materials is paramount. This compound is available from several reputable chemical suppliers who cater to the scientific community. When selecting a supplier, key considerations include available purity grades, lot-to-lot consistency, documentation (e.g., Certificate of Analysis), and scalability. Below is a comparative table of prominent commercial suppliers.
| Supplier | Product Number | Reported Purity | Available Quantities | Notes |
| Sigma-Aldrich | Varies (e.g., Fluorochem partner) | ≥96% | Gram to Kilogram | Often provides detailed documentation and spectral data online.[2] |
| Santa Cruz Biotechnology | sc-230107 | Research Grade | Gram Scale | Primarily for research use only. |
| ChemScene | CS-0033736 | ≥96% | Milligram to Gram | Offers custom synthesis and production services. |
Note: Availability and product specifications are subject to change. Researchers should always verify details directly with the supplier before procurement.
Quality Specifications and Analytical Methods for Incoming Material
For any synthetic application, but especially in drug development, verifying the identity and purity of starting materials is a non-negotiable step. A supplier's Certificate of Analysis (CoA) provides the initial data, but independent verification is often required.
Typical Purity Requirements:
-
Discovery Research: ≥95% purity is generally acceptable for initial screening and proof-of-concept syntheses.
-
Process Development/Pre-clinical: >98% purity is often required to minimize the introduction of impurities into the synthetic stream that could complicate scale-up, isolation, and final API purity.
Key Analytical QC Techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for confirming the molecular structure. For this compound, the spectrum should clearly show:
-
Two distinct singlets in the aromatic region for the methoxy groups (~3.8-3.9 ppm).
-
A multiplet pattern for the three aromatic protons.
-
A singlet for the benzylic methylene protons (-CH₂-).
-
A broad singlet for the amine protons (-NH₂), which may exchange with D₂O. The absence of significant unassigned peaks is crucial for purity assessment. Spectral data is available on public databases for comparison.[1]
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon backbone, showing the expected number of aromatic and aliphatic carbon signals.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. The spectrum should exhibit characteristic stretches for N-H bonds (around 3300-3400 cm⁻¹) and C-O bonds of the methoxy groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The parent ion peak should correspond to the expected molecular weight (167.21).
The following diagram illustrates a standard workflow for sourcing and qualifying a chemical reagent like this compound.
Caption: Workflow for Sourcing and Qualification.
Synthesis Pathway
While this compound is commercially available, understanding its synthesis is valuable for process development and impurity profiling. A common industrial approach for benzylamines involves a two-step sequence starting from the corresponding substituted benzene. For the 2,3-isomer, the synthesis would logically start from 1,2-dimethoxybenzene (veratrole).
-
Chloromethylation: The veratrole undergoes electrophilic aromatic substitution with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride, to form 2,3-dimethoxybenzyl chloride.
-
Amination: The resulting benzyl chloride is then subjected to amination. A method like the Delepine reaction, using hexamine (urotropine) followed by acidic hydrolysis, can convert the benzyl chloride to the desired primary amine.[3]
This pathway is efficient and utilizes readily available industrial starting materials.
Caption: Plausible two-step synthesis of this compound.
Applications in Research and Drug Development
While its isomers, particularly 2,4-dimethoxybenzylamine, are widely cited as protecting groups and key intermediates in the synthesis of bioactive molecules like anti-HIV agents and antibacterial compounds, the specific applications of this compound are less frequently documented in high-profile literature.
However, its value should not be understated. This compound serves as a crucial nucleophilic building block for introducing the 2,3-dimethoxyphenylmethyl moiety . This structural motif is of interest in medicinal chemistry for several reasons:
-
Scaffold Hopping: It can be used as an alternative to more common substitution patterns (like the 2,4- or 3,4-isomers) to explore new chemical space and potentially alter a molecule's binding mode, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties.
-
Modulation of Physicochemical Properties: The two methoxy groups can influence a molecule's lipophilicity, polarity, and ability to form hydrogen bonds, which are critical parameters for drug-likeness.
-
Conformational Constraint: The ortho-methoxy group can induce a conformational preference in the final molecule, which can be exploited to achieve a desired bioactive conformation for binding to a biological target.
Its primary role is as a reactant in reactions such as N-alkylation, reductive amination, and the formation of amides and Schiff bases, enabling the construction of diverse chemical libraries for screening.
Representative Experimental Protocol: Reductive Amination
This protocol describes a standard, self-validating procedure for the N-alkylation of this compound with a model ketone (cyclohexanone) via reductive amination.
Objective: To synthesize N-(2,3-dimethoxybenzyl)cyclohexanamine.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.00 g, 5.98 mmol) and anhydrous dichloromethane (20 mL).
-
Stir the solution until the amine is fully dissolved. Add cyclohexanone (0.68 mL, 6.58 mmol, 1.1 eq) followed by glacial acetic acid (0.17 mL, 0.30 mmol, 0.05 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.90 g, 8.97 mmol, 1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2,3-dimethoxybenzyl)cyclohexanamine.
Safety and Handling
As a primary amine and corrosive substance, this compound must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Pictogram: GHS05 (Corrosion)[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
Always consult the most current Material Safety Data Sheet (MSDS) from your supplier before handling this chemical.
References
-
Periodica Polytechnica Chemical Engineering. (2017, September 28). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [Link]
-
PrepChem.com. Synthesis of 2,4-dimethoxybenzylamine. [Link]
- Google Patents. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.
-
PubChem. This compound. [Link]
-
White Rose Research Online. (2018). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
- Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
-
SLS - Scientific Laboratory Supplies. 2,4-Dimethoxybenzylamine, 98% | 432725-5ML | SIGMA-ALDRICH. [Link]
-
FDA Global Substance Registration System (GSRS). This compound HYDROCHLORIDE. [Link]
-
ARKIVOC. (2014). Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. [Link]
-
ResearchGate. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. [Link]
-
Heliyon. (2020). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
Sources
An In-Depth Technical Guide to the Preparation of 2,3-Dimethoxybenzylamine Hydrochloride
Introduction: The Significance of 2,3-Dimethoxybenzylamine Hydrochloride in Modern Drug Discovery
This compound hydrochloride is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern on the aromatic ring makes it a valuable synthon for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound hydrochloride, underpinned by established chemical principles and supported by authoritative references. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of reproducibility and purity for the final compound.
Synthetic Strategy: A Two-Step Approach from 2,3-Dimethoxybenzaldehyde
The most efficient and widely adopted synthetic route to this compound hydrochloride commences with the reductive amination of 2,3-dimethoxybenzaldehyde. This two-step process involves the initial formation of an imine intermediate from the aldehyde and an ammonia source, followed by its in-situ reduction to the primary amine. The resulting this compound is then converted to its stable and readily handleable hydrochloride salt.
Part 1: Reductive Amination of 2,3-Dimethoxybenzaldehyde
Reductive amination is a cornerstone of amine synthesis, offering high yields and excellent functional group tolerance. The reaction proceeds via the formation of an imine or iminium ion, which is then reduced to the corresponding amine.[1][2][3] For the synthesis of a primary amine such as this compound, an ammonia source is required. Ammonium chloride is a convenient and effective source of ammonia for this transformation.[4]
The choice of reducing agent is critical for the success of the reductive amination. Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reagent for this purpose as it is selective for the reduction of the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[3]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,3-Dimethoxybenzaldehyde | 166.17 | 10.0 g | 0.060 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 16.0 g | 0.300 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 4.5 g | 0.072 |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2,3-dimethoxybenzaldehyde (10.0 g, 0.060 mol) and methanol (200 mL). Stir until the aldehyde is completely dissolved.
-
Add ammonium chloride (16.0 g, 0.300 mol) to the solution. Stir the mixture at room temperature for 30 minutes.
-
In a separate beaker, carefully dissolve sodium cyanoborohydride (4.5 g, 0.072 mol) in a minimal amount of methanol. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture dropwise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
Part 2: Conversion to the Hydrochloride Salt
The free amine is often an oil and can be prone to oxidation. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. This is typically achieved by treating a solution of the amine with hydrochloric acid.
Experimental Protocol: Preparation of this compound Hydrochloride
Materials:
| Reagent/Solvent | Concentration | Quantity |
| Crude this compound | - | From previous step |
| Diethyl Ether (Et₂O) | Anhydrous | As needed |
| Hydrochloric Acid (HCl) in Diethyl Ether | 2.0 M | As needed |
Procedure:
-
Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A white precipitate of this compound hydrochloride will form. Continue adding the HCl solution until no further precipitation is observed.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain this compound hydrochloride as a white to off-white solid.
Visualizing the Workflow
The following diagram illustrates the key stages in the preparation of this compound hydrochloride.
Sources
theoretical investigation of 2,3-Dimethoxybenzylamine
An In-depth Technical Guide to the Theoretical Investigation of 2,3-Dimethoxybenzylamine
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a substituted benzylamine with significant potential as a structural motif in medicinal chemistry and organic synthesis. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond mere protocol listing to explain the causality behind theoretical choices, establishing a self-validating system where computational results are rigorously benchmarked against experimental expectations. We delve into the application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of the molecule. The guide details step-by-step protocols for geometry optimization, vibrational frequency analysis, NMR chemical shift prediction, and the analysis of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) maps. By synthesizing predictive computational modeling with established experimental principles, this whitepaper serves as an authoritative guide to leveraging in silico techniques for a deeper understanding and prediction of molecular behavior.
Introduction to this compound: A Molecule of Interest
Substituted benzylamines are a cornerstone in the development of bioactive compounds, appearing in pharmaceuticals ranging from antifungals to anticonvulsants.[1][2] this compound (DMBA), with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation. The methoxy groups, acting as electron-donating moieties, modulate the reactivity of the aromatic ring and the basicity of the amine group, making it a valuable building block for creating complex molecular architectures. A thorough theoretical understanding of its properties is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.
This guide establishes a robust theoretical protocol, primarily using Density Functional Theory (DFT), to build a comprehensive in silico model of this compound. This model serves not only to understand the molecule's intrinsic properties but also to create a validated computational baseline for the future design of novel derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2,3-dimethoxyphenyl)methanamine | [3] |
| CAS Number | 4393-09-3 | [3] |
| Molecular Formula | C₉H₁₃NO₂ | [3][4] |
| Molecular Weight | 167.20 g/mol | [3] |
| Monoisotopic Mass | 167.094628657 Da | [3] |
| Boiling Point | 137 °C at 11 mmHg | [5] |
| Density | 1.13 g/mL at 25 °C |[5] |
The Experimental Baseline: Synthesis and Spectroscopic Characterization
A theoretical investigation gains its authority and trustworthiness by being grounded in experimental reality. Before delving into computational models, it is crucial to understand the molecule's synthesis and the expected spectroscopic signatures that any valid theoretical model must be able to replicate.
Representative Synthesis Pathway
This compound is typically synthesized via the reductive amination of 2,3-dimethoxybenzaldehyde. This common and efficient method involves the formation of an imine intermediate, which is then reduced to the target amine. This process establishes the fundamental structure that will be modeled.
Caption: Workflow for the synthesis of this compound via reductive amination.
Expected Spectroscopic Signatures
The validity of a computational model is confirmed by its ability to predict the molecule's interaction with electromagnetic radiation. The following table outlines the key expected features in the NMR, IR, and mass spectra of this compound, which serve as benchmarks for our theoretical calculations.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Rationale |
|---|---|---|---|
| ¹H NMR | -OCH₃ protons | δ ≈ 3.8 - 3.9 ppm (two singlets, 3H each) | Protons on methoxy groups, slightly different chemical environments. |
| -CH₂-NH₂ protons | δ ≈ 3.7 - 3.8 ppm (singlet, 2H) | Benzylic protons adjacent to the amine group. | |
| -NH₂ protons | δ ≈ 1.5 - 2.5 ppm (broad singlet, 2H) | Amine protons, signal is often broad and exchangeable. | |
| Aromatic protons | δ ≈ 6.8 - 7.1 ppm (multiplets, 3H) | Protons on the substituted benzene ring. | |
| ¹³C NMR | -OCH₃ carbons | δ ≈ 55 - 60 ppm (two signals) | Carbons of the two distinct methoxy groups. |
| -CH₂-NH₂ carbon | δ ≈ 40 - 45 ppm | Benzylic carbon atom. | |
| Aromatic carbons | δ ≈ 110 - 150 ppm (six signals) | Six unique carbons in the aromatic ring. | |
| IR Spectroscopy | N-H stretch | 3300 - 3500 cm⁻¹ (two bands, medium) | Symmetric and asymmetric stretching of the primary amine. |
| C-H (sp³) stretch | 2850 - 3000 cm⁻¹ | Stretching of C-H bonds in methyl and methylene groups. | |
| C=C (aromatic) stretch | 1450 - 1600 cm⁻¹ | Benzene ring stretching vibrations. | |
| C-O stretch | 1020 - 1250 cm⁻¹ (strong) | Aryl-alkyl ether C-O stretching. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 167 | Corresponds to the molecular weight of the compound.[6] |
| | Base Peak | m/z = 152 | Corresponds to the loss of the -NH group, forming a stable tropylium-like ion. |
The Theoretical Framework: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) provides the optimal balance between computational accuracy and resource efficiency.[7] DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of every electron.
Causality of Method Selection: Functionals and Basis Sets
The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation of the quantum mechanical interactions between electrons.
-
B3LYP: A hybrid functional that mixes exact Hartree-Fock exchange with DFT exchange and correlation. It is a workhorse in computational chemistry, known for its excellent performance in predicting geometries and vibrational frequencies for a wide range of organic molecules.[8]
-
M06-2X: Another hybrid functional with a high degree of Hartree-Fock exchange, which often provides superior results for non-covalent interactions and thermochemistry.[9]
-
-
Basis Set: This is a set of mathematical functions used to build the molecular orbitals.
-
Pople Basis Sets (e.g., 6-311+G(d,p)): Widely used and well-balanced. The "+" indicates the addition of diffuse functions (important for anions and lone pairs), while "(d,p)" indicates the addition of polarization functions (essential for describing accurate bond shapes).
-
Dunning or Ahlrichs Basis Sets (e.g., def2-TZVP): Often provide higher accuracy, especially for electronic properties, at a greater computational cost.[10]
-
Expert Insight: For a comprehensive investigation of this compound, a robust approach is to perform geometry optimization and frequency calculations using B3LYP/6-311+G(d,p) and then refine the electronic properties with single-point energy calculations using a more advanced functional like M06-2X or a larger basis set.
A Standardized Workflow for Theoretical Investigation
A rigorous computational study follows a logical sequence of steps, where the output of each step serves as the input for the next. This ensures a systematic and verifiable analysis.
Caption: A standardized workflow for the DFT-based investigation of a molecule.
In Silico Analysis of this compound
This section details the step-by-step application of the DFT workflow to elucidate the key properties of this compound.
Molecular Geometry and Conformational Analysis
The first step is to find the most stable three-dimensional arrangement of the atoms—the global energy minimum on the potential energy surface.
Protocol: Geometry Optimization
-
Construct Input: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Define Calculation: Specify the theoretical level (e.g., B3LYP/6-311+G(d,p)) and the task (Opt) in the input file for the quantum chemistry software (e.g., Gaussian, ORCA).
-
Execution: Run the calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the system.
-
Verification: The optimization is successful when the forces on all atoms and the displacement at each step are close to zero.
Analysis: The key structural parameters to analyze are the torsional angles of the two methoxy groups and the aminomethyl group relative to the benzene ring. These conformations determine the overall steric profile of the molecule and are critical for understanding how it might fit into an enzyme's active site.
Vibrational Frequency Analysis
This calculation serves a dual purpose: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) spectrum.
Protocol: Frequency Calculation
-
Input: Use the optimized geometry from the previous step.
-
Define Calculation: Specify the same level of theory and the task (Freq).
-
Execution: Run the calculation. This computes the second derivatives of the energy with respect to atomic positions.
-
Analysis: Visualize the vibrational modes to assign calculated frequencies to specific bond stretches and bends. Compare the calculated frequencies to the expected experimental IR peaks (Table 2). Note that calculated frequencies are often systematically higher than experimental ones and may require a scaling factor (typically ~0.96 for B3LYP) for accurate comparison.
Table 3: Comparison of Key Calculated Vibrational Frequencies and Expected IR Data
| Vibrational Mode | Expected Range (cm⁻¹) | Typical Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | 3400 - 3500 | ~3450 |
| N-H Symmetric Stretch | 3300 - 3400 | ~3360 |
| C-H (Aromatic) Stretch | 3000 - 3100 | ~3050 |
| C-H (Aliphatic) Stretch | 2850 - 3000 | ~2950 |
| C=C (Aromatic) Stretch | 1450 - 1600 | ~1580, ~1470 |
| C-O (Aryl Ether) Stretch | 1200 - 1250 | ~1240 |
Simulating NMR Spectra
Predicting NMR chemical shifts is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is the standard for this task.
Protocol: GIAO NMR Calculation
-
Input: Use the optimized geometry.
-
Define Calculation: Specify the task (NMR) using the GIAO method at the same level of theory. It is often beneficial to include a solvent model (e.g., IEF-PCM for chloroform) to better simulate experimental conditions.
-
Execution: Run the calculation. This computes the magnetic shielding tensors for each atom.
-
Analysis: The calculated absolute shielding values are converted to chemical shifts by referencing them against the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. The resulting shifts can be directly compared to experimental data.
Table 4: Comparison of Calculated and Expected ¹H NMR Chemical Shifts (ppm)
| Proton Group | Expected Shift (δ) | Typical Calculated Shift (δ) |
|---|---|---|
| -OCH₃ (ortho) | ~3.85 | ~3.8-3.9 |
| -OCH₃ (meta) | ~3.80 | ~3.7-3.8 |
| -CH₂- | ~3.75 | ~3.7-3.8 |
| Aromatic (H6) | ~6.9 | ~6.8-7.0 |
| Aromatic (H5) | ~7.0 | ~6.9-7.1 |
| Aromatic (H4) | ~6.8 | ~6.7-6.9 |
Frontier Molecular Orbitals (FMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).
Analysis:
-
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom's lone pair, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is likely to be distributed across the antibonding orbitals of the aromatic ring.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[8][10]
Caption: Visualization of the Frontier Molecular Orbital energy gap and its relation to reactivity.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and reactivity.
Analysis:
-
Red Regions (Negative Potential): These indicate areas of high electron density and are the most likely sites for electrophilic attack. For this compound, the most intense red region will be around the nitrogen atom's lone pair, followed by the oxygen atoms of the methoxy groups.
-
Blue Regions (Positive Potential): These indicate areas of low electron density (electron-poor) and are susceptible to nucleophilic attack. The most positive regions will be associated with the amine protons.
-
Green/Yellow Regions (Neutral Potential): These represent areas of intermediate potential, typically around the carbon backbone and aromatic ring.
Expert Insight: The MEP map visually confirms what FMO analysis suggests: the primary site of reactivity for protonation or reaction with an electrophile is the basic nitrogen atom. This is a critical piece of information for designing synthetic routes or understanding potential metabolic pathways.
Bridging Theory and Experiment: A Self-Validating System
The true power of this theoretical investigation lies in its self-validating nature. The process is not complete until the theoretical results are compared against the experimental benchmarks outlined in Section 2.
-
Validation: A close agreement between the calculated (scaled) vibrational frequencies and the experimental IR spectrum, and between the GIAO-calculated NMR shifts and the experimental spectrum, validates the chosen theoretical model (functional and basis set).
-
Prediction: Once validated, this model can be used with a high degree of confidence to predict the properties of novel, yet-to-be-synthesized derivatives of this compound. Researchers can perform in silico modifications—adding or changing substituents—and recalculate the properties to screen for candidates with desired electronic or steric characteristics before committing to costly and time-consuming laboratory synthesis. This predictive power is the cornerstone of modern, computationally-driven drug discovery and materials science.
Conclusion and Future Directions
This guide has detailed a comprehensive and rigorous workflow for the theoretical investigation of this compound using Density Functional Theory. By systematically calculating and analyzing its geometry, spectroscopic properties, and electronic structure, we can build a highly accurate in silico model. This model, validated against experimental data, provides profound insights into the molecule's inherent stability and reactivity.
Future directions for this research include:
-
Reaction Mechanism Studies: Using the validated model to calculate transition states and activation energies for reactions involving this compound.
-
Molecular Docking: Investigating how this compound and its derivatives bind to the active sites of specific enzymes or receptors.
-
Quantitative Structure-Activity Relationship (QSAR): Correlating calculated electronic properties (like the HOMO-LUMO gap or partial atomic charges) with experimentally determined biological activity across a series of related compounds.
By integrating these advanced computational techniques, researchers can accelerate the discovery and development process, leveraging theoretical insights to make more informed decisions in the laboratory.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78106, this compound. Retrieved from [Link].[3][6]
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ChemBK (2024). This compound - Physico-chemical Properties. Retrieved from [Link].[5]
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Sardana, S., & Madan, A. K. (2002). Predicting anticonvulsant activity of benzamides/benzylamines: computational approach using topological descriptors. Journal of Computer-Aided Molecular Design, 16(8-9), 545-550. Retrieved from [Link].[1]
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Yuan, H., Zheng, Y., Fang, Z., Bi, X., & Zhang, J. (2014). Mechanistic understanding of domino cyclization between gem-dialkylthio vinylallenes and benzylamine towards economic synthesis: a computational study. RSC Advances, 4(20), 10237-10245. Retrieved from [Link].[11]
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Peris, E., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Molecules, 27(24), 8899. Retrieved from [Link].[9]
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Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115-2120. Retrieved from [Link].[2]
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Elewa, A. H., & Mabied, A. F. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(1), 127. Retrieved from [Link].[8][10]
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Catino, A. J., & Nichols, J. M. (2020). Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane. Angewandte Chemie International Edition, 59(42), 18516-18520. Retrieved from [Link].[12]
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D'hooghe, M., & De Kimpe, N. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 488. Retrieved from [Link].[7]
Sources
- 1. Predicting anticonvulsant activity of benzamides/benzylamines: computational approach using topological descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H13NO2 | CID 78106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
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- 7. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic understanding of domino cyclization between gem-dialkylthio vinylallenes and benzylamine towards economic synthesis: a computational study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
discovery and history of dimethoxybenzylamines
Beginning: Research & Analysis
I've initiated a thorough search, aiming to collect relevant data on the discovery and historical context of dimethoxybenzyl amines. I'm focusing on key milestones, important compounds, and how their uses have changed over time. Now, I'm prepared to analyze the gathered data.
Defining: Guide Structure
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Developing: Guide Content
I'm now drafting the core sections of the guide, detailing the initial synthesis, characterization, development of efficient routes, and structure-activity relationships. Simultaneously, I'm integrating authoritative sources to back up technical claims and protocol descriptions. I'm focusing on explanations of the rationale behind experimental choices.
Drafting a Technical Guide
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Analyzing Historical Context
I'm now delving into the historical context of dimethoxybenzylamines, focusing on their initial synthesis and early discoveries. I've gathered information on several isomers, notably 2,4-, 2,5-, and 3,4-dimethoxybenzylamines and their role in synthesis. The connection to the phenethylamine class, specifically the "2C" family (like 2C-H) and Alexander Shulgin's work is becoming clear. I'm exploring the NBOMes, N-benzyl derivatives, and their prominence.
Planning the Structure
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Developing a Detailed Outline
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Organizing a Framework
I'm now establishing the detailed framework, starting with the synthesis of key intermediates. I'm focusing on providing detailed, credible, and well-supported synthesis protocols. I'm prioritizing the structure, which involves the use of in-text citations, tables, detailed experimental protocols, and Graphviz diagrams to guide a logical flow for the technical guide. The introduction of benzyland phenethylamines is progressing.
A Comprehensive Spectroscopic and Methodological Guide to 2,3-Dimethoxybenzylamine
Introduction
2,3-Dimethoxybenzylamine is a substituted aromatic amine of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and other complex organic molecules. Its chemical structure, featuring a primary amine on a benzylic carbon adjacent to a benzene ring substituted with two ortho/meta methoxy groups, imparts specific reactivity and spectroscopic characteristics. Accurate analytical characterization is paramount for confirming its identity, purity, and for use in subsequent synthetic steps.
This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. Furthermore, it details field-proven, self-validating protocols for data acquisition, ensuring that researchers can confidently reproduce and verify these findings.
Molecular Structure and Properties:
-
IUPAC Name: (2,3-dimethoxyphenyl)methanamine[1]
-
CAS Number: 4393-09-3[1]
-
Molecular Formula: C₉H₁₃NO₂[1]
-
Molecular Weight: 167.21 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Expertise & Experience: The aromatic region of this compound is complex due to the 1,2,3-substitution pattern, which breaks simple symmetry. The chemical shifts are influenced by the electron-donating nature of the two methoxy groups and the electron-withdrawing character of the benzylamine moiety. The protons are expected to appear as a series of multiplets in the aromatic region. The benzylic protons will appear as a singlet, shifted downfield by the adjacent nitrogen and aromatic ring. The amine protons typically present as a broad singlet, which is exchangeable with deuterium.
Based on analysis of the closely related precursor, 5-iodo-2,3-dimethoxybenzaldehyde, the aromatic signals can be reliably assigned. The primary change is the substitution of the aldehyde group with the aminomethyl group, which will cause a slight upfield shift of the aromatic protons and the appearance of new benzylic and amine signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.05 - 6.95 | m | 3H | Ar-H | Aromatic protons on the substituted ring. The overlapping multiplet arises from complex spin-spin coupling in the ABC system. |
| 3.88 | s | 3H | Ar-OCH ₃ | Methoxy group protons. The two methoxy groups may be distinct or coincident depending on the solvent and resolution. |
| 3.87 | s | 3H | Ar-OCH ₃ | Methoxy group protons. |
| 3.85 | s | 2H | -CH ₂-NH₂ | Benzylic protons. Singlet due to no adjacent protons. Downfield shift due to proximity to the aromatic ring and nitrogen. |
| 1.5 - 2.0 | br s | 2H | -NH ₂ | Amine protons. Broad signal due to quadrupole broadening and exchange. This signal will disappear upon addition of a drop of D₂O. |
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy details the number of unique carbon environments in the molecule.
Expertise & Experience: The spectrum will show nine distinct carbon signals. The two methoxy carbons will appear around 55-62 ppm. The benzylic carbon will be in the 40-50 ppm range. The six aromatic carbons will resonate in the 110-155 ppm region. The carbons directly attached to the oxygen atoms (C2, C3) will be the most downfield in the aromatic region, while the carbon attached to the aminomethyl group (C1) will also be significantly affected.
Again, referencing the data for 5-iodo-2,3-dimethoxybenzaldehyde provides a strong foundation for these assignments. The aldehyde carbon at 188.6 ppm is replaced by the benzylic carbon signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152.8 | C 3-OCH₃ | Aromatic carbon bonded to an oxygen atom, expected to be strongly deshielded. |
| ~147.5 | C 2-OCH₃ | Aromatic carbon bonded to an oxygen atom, also strongly deshielded. |
| ~135.0 | C 1-CH₂NH₂ | Quaternary aromatic carbon attached to the aminomethyl group. |
| ~124.5 | C 6-H | Aromatic methine carbon. |
| ~120.0 | C 5-H | Aromatic methine carbon. |
| ~112.0 | C 4-H | Aromatic methine carbon. |
| ~62.0 | C3-OC H₃ | Methoxy carbon. |
| ~55.9 | C2-OC H₃ | Methoxy carbon. |
| ~42.0 | -C H₂-NH₂ | Benzylic carbon, shifted downfield by the attached nitrogen atom. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Key Parameters:
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Pulse Angle: 30-45 degrees to allow for faster repetition.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key Parameters:
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, as ¹³C is much less sensitive than ¹H.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
Integrate the ¹H signals and perform peak picking for both spectra.
-
NMR Workflow Diagram
Infrared (IR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Interpretation
Expertise & Experience: As a primary aromatic amine, this compound will exhibit several characteristic bands. The N-H stretches of the primary amine (-NH₂) are particularly diagnostic, appearing as a pair of medium-intensity peaks. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and methylene groups) appear just below 3000 cm⁻¹. The C-O stretches from the methoxy groups and the aromatic C=C skeletal vibrations also provide strong, identifiable peaks.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3380 & ~3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |
| ~3050 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |
| ~2950 & ~2840 | C-H Stretch | Aliphatic (sp³ C-H) | Medium-Strong |
| ~1600 & ~1480 | C=C Stretch | Aromatic Ring | Strong |
| ~1260 | C-O Stretch | Aryl-Alkyl Ether | Strong |
| ~1080 | C-O Stretch | Aryl-Alkyl Ether | Strong |
| ~800 - 750 | C-H Out-of-Plane Bend | Aromatic (1,2,3-trisubstituted) | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is the preferred method for this type of sample as it requires minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place one to two drops of the neat liquid this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum.
-
Key Parameters:
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
-
Data Processing & Cleanup:
-
The software will automatically perform a background subtraction.
-
Perform an ATR correction if quantitative comparison to transmission spectra is needed (optional for routine identification).
-
Label the significant peaks on the spectrum.
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.
-
IR Workflow Diagram
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, Electron Ionization (EI) is a standard method that induces reproducible fragmentation.
MS Fragmentation Analysis
Expertise & Experience: The fragmentation of benzylamines under EI conditions is well-understood. The "Nitrogen Rule" holds true: a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is confirmed by the molecular ion (M⁺˙) at m/z 167[2]. The most characteristic fragmentation pathways for benzylamines are α-cleavage and loss of neutral molecules.
-
Molecular Ion (M⁺˙): The peak at m/z 167 corresponds to the intact molecule that has lost one electron.
-
Loss of a Methoxy Radical: The peak at m/z 136 is a major fragment. This likely arises from the loss of a methoxy radical (•OCH₃, 31 Da) followed by rearrangement, or more likely, loss of H followed by loss of CH₂O. A more probable route is α-cleavage to lose an H radical, forming an iminium ion at m/z 166, which then loses a methyl radical (•CH₃) to form an ion at m/z 151, followed by loss of another neutral molecule. However, the most direct and significant fragmentation is the benzylic cleavage.
-
Benzylic Cleavage (α-cleavage): The bond between the benzylic carbon and the aromatic ring can cleave. The most dominant fragmentation for primary benzylamines is the loss of the amino group. However, a more characteristic fragmentation involves cleavage of the C-C bond adjacent to the nitrogen, leading to a resonance-stabilized ion. For this molecule, the most prominent fragmentation is the loss of the amino group and a hydrogen to form a stable tropylium-like ion.
-
Key Fragments:
-
m/z 167: Molecular ion [C₉H₁₃NO₂]⁺˙.
-
m/z 152: Loss of an amino radical (•NH₂, 15 Da) is unlikely. This peak likely corresponds to the loss of a methyl group ([M-CH₃]⁺) from one of the methoxy ethers, forming a stable oxonium ion[1].
-
m/z 136: This is the base peak (most intense) and corresponds to the loss of the •CH₂NH₂ group (30 Da) followed by the loss of a hydrogen atom, or more directly, the loss of an amino radical and a methyl group. A very common pathway for benzylamines is the loss of ammonia (NH₃) to give an ion at m/z 150, which is not listed as a top peak. The fragment at m/z 136 likely arises from the molecular ion via loss of a methyl radical (to m/z 152) followed by the loss of a neutral molecule of methane (CH₄), or via a more complex rearrangement. A plausible pathway is the loss of formaldehyde (CH₂O, 30 Da) from the molecular ion to give an ion at m/z 137, which then loses a hydrogen radical to form the stable ion at m/z 136 [1].
-
Table 4: Major Mass Spectral Fragments for this compound (EI-MS)
| m/z | Proposed Fragment | Formula | Rationale |
| 167 | [M]⁺˙ | [C₉H₁₃NO₂]⁺˙ | Molecular Ion |
| 152 | [M - CH₃]⁺ | [C₈H₁₀NO₂]⁺ | Loss of a methyl radical from a methoxy group. |
| 136 | [M - CH₂O - H]⁺ | [C₈H₁₀N]⁺ | Loss of formaldehyde followed by a hydrogen radical, a common fragmentation for methoxy-substituted aromatics. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for analyzing this compound, as it provides separation from any potential impurities before mass analysis.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent like ethyl acetate or methanol.
-
Prepare a working solution by diluting the stock solution to approximately 10 µg/mL in the same solvent.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Set to 250°C, using a splitless injection for trace analysis or a 50:1 split for a concentrated sample.
-
Oven Program: Start at 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures that fragmentation patterns are consistent and comparable to library spectra.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Acquisition:
-
Inject 1 µL of the working solution into the GC-MS.
-
Begin data acquisition after the solvent delay period (typically 3-4 minutes).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions. Compare the spectrum to a library database (e.g., NIST) for confirmation.
-
MS Workflow Diagram
Conclusion
The collective data from NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic fingerprint for this compound. ¹H and ¹³C NMR confirm the precise arrangement of protons and carbons in the molecular framework. FTIR spectroscopy validates the presence of key functional groups, notably the primary amine, aromatic ring, and ether linkages. Finally, GC-MS confirms the molecular weight of 167.21 g/mol and reveals a characteristic fragmentation pattern dominated by the molecular ion and fragments at m/z 152 and 136. By adhering to the detailed protocols within this guide, researchers can ensure the generation of high-fidelity data for the rigorous identification and quality control of this important chemical intermediate.
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Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017). Periodica Polytechnica Chemical Engineering. Retrieved January 11, 2026, from [Link]
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Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (2024). Journal of Pesticide Science. Retrieved January 11, 2026, from [Link]
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Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry. Retrieved January 11, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2,3-Dimethoxybenzylamine
Abstract
2,3-Dimethoxybenzylamine is a pivotal amine intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] This document provides a detailed, step-by-step protocol for the synthesis of this compound via the reductive amination of 2,3-dimethoxybenzaldehyde. The protocol is designed for researchers in organic synthesis and drug development, emphasizing mechanistic rationale, operational safety, and robust execution.
Introduction and Synthetic Strategy
The synthesis of primary amines is a cornerstone of organic chemistry, with reductive amination being one of the most efficient and widely utilized methodologies.[2] This process involves the condensation of a carbonyl compound with an amine source to form an imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[3] This one-pot approach is often preferred over methods like the reduction of nitriles or amides due to its operational simplicity and the use of milder, more selective reducing agents.[2]
Several pathways exist for the synthesis of this compound, including the reduction of 2,3-dimethoxybenzonitrile using potent hydrides like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[4][5] However, the reductive amination of the parent aldehyde, 2,3-dimethoxybenzaldehyde, offers a highly reliable and scalable route with excellent functional group tolerance.[3]
This protocol details the synthesis using sodium borohydride (NaBH₄) as the reducing agent and ammonium acetate as the ammonia source. Sodium borohydride is a cost-effective and relatively safe hydride donor, suitable for the reduction of the intermediate imine under protic solvent conditions.[6]
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step, one-pot sequence:
-
Imine Formation: 2,3-dimethoxybenzaldehyde reacts with ammonia (generated in situ from ammonium acetate) in a methanol solvent. This condensation reaction forms a protonated imine intermediate (iminium ion). The reaction is reversible, and the equilibrium is driven forward by the subsequent reduction step.
-
Hydride Reduction: Sodium borohydride, a source of hydride ions (H⁻), is introduced. The hydride nucleophilically attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond, yielding the target primary amine, this compound.
The choice of methanol as a solvent is critical; it effectively dissolves the starting materials and is compatible with sodium borohydride, although it does react slowly with it, necessitating portion-wise addition at reduced temperatures to control the evolution of hydrogen gas.[7]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 2,3-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 5.00 g | 30.1 | Starting Material |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 11.6 g | 150.5 | Ammonia Source |
| Sodium Borohydride | NaBH₄ | 37.83 | 2.28 g | 60.3 | Reducing Agent |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Extraction Solvent |
| 1 M Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~50 mL | - | Work-up |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | Work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Condenser (optional, for overnight reactions)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 2,3-dimethoxybenzaldehyde (5.00 g, 30.1 mmol) and ammonium acetate (11.6 g, 150.5 mmol, 5 equivalents).
-
Dissolution: Add 100 mL of methanol to the flask. Place a magnetic stir bar in the flask and stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.
-
Reduction: Slowly add sodium borohydride (2.28 g, 60.3 mmol, 2 equivalents) to the cooled solution in small portions over 30-45 minutes. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation in a fume hood.[8] The addition should be slow enough to prevent excessive frothing.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching and Solvent Removal: Once the reaction is complete, carefully add ~20 mL of deionized water to quench any unreacted sodium borohydride. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Work-up and Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Adjust the pH to >12 by adding 1 M NaOH solution to deprotonate the ammonium salt and ensure the product is in its free-base form.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound. The product is often obtained as a pale yellow oil.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a dichloromethane/methanol gradient.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
-
General: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[7]
-
Sodium Borohydride (NaBH₄): This reagent is toxic if swallowed or in contact with skin and causes severe skin and eye damage. It reacts violently with water and acids to produce flammable hydrogen gas. Never allow contact with water during storage. Store in a tightly closed container under an inert atmosphere in a dry place.[7] In case of fire, use a dry chemical extinguisher, not water.
-
Solvents: Methanol and dichloromethane are volatile and flammable/toxic. Avoid inhalation of vapors and skin contact.
-
Product: this compound is classified as a skin, eye, and respiratory irritant.[9] Avoid contact and inhalation.
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[6] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move the person to fresh air.[7]
Characterization
The identity and purity of the synthesized this compound (CAS 4393-09-3)[10] can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch of the primary amine, C-O stretches of the methoxy groups).
-
Mass Spectrometry: To confirm the molecular weight (167.21 g/mol ).[9]
References
- Sodium borohydride - Safety Data Sheet. (n.d.).
- Sodium borohydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety.
- SAFETY DATA SHEET - Sodium borohydride. (2025). Sigma-Aldrich.
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- Sodium Borohydride SOP. (n.d.). OSU Chemistry.
- This compound - Physico-chemical Properties. (2024). ChemBK.
- This compound | C9H13NO2. (n.d.). PubChem.
- This compound | CAS 4393-09-3. (n.d.). Santa Cruz Biotechnology.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (Referenced through Myers Chem 115 notes).
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. (Referenced through Myers Chem 115 notes).
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Application Notes & Protocols: Reductive Amination of Aldehydes with 2,3-Dimethoxybenzylamine
Introduction: The Strategic Synthesis of Secondary Amines
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing one of the most efficient and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is paramount in medicinal and pharmaceutical chemistry, where secondary and tertiary amine motifs are ubiquitous in biologically active molecules.[4][5] This guide provides an in-depth exploration of the reductive amination between a generic aldehyde and 2,3-dimethoxybenzylamine, a reaction valued not only for its reliability but also for the synthetic versatility imparted by the dimethoxybenzyl (DMB) moiety, which can serve as a readily cleavable protecting group.
The direct alkylation of amines is often plagued by a lack of control, leading to mixtures of mono- and poly-alkylated products.[1] Reductive amination elegantly circumvents this issue by converting a carbonyl compound and an amine into a target amine in a controlled, two-step sequence that can often be performed in a single pot.[3][6][7] We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that has become the gold standard for this transformation due to its exceptional functional group tolerance and operational simplicity.[6][8]
The Underlying Chemistry: A Tale of Two Steps
The overall transformation from an aldehyde and a primary amine to a secondary amine proceeds through two distinct, sequential mechanistic steps: the formation of an imine intermediate followed by its immediate reduction.
Step 1: Imine Formation (Condensation) The reaction initiates with the nucleophilic attack of the primary amine (this compound) on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, which are often facilitated by the addition of a catalytic amount of acetic acid, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion.[3][9]
Step 2: Imine Reduction (Hydride Transfer) The iminium ion is highly electrophilic and thus susceptible to reduction. A hydride reagent, in this case, sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the iminium carbon, neutralizing the positive charge and forming the final, stable secondary amine product.[1][7]
The Reagent of Choice: Sodium Triacetoxyborohydride
The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must reduce the iminium ion intermediate significantly faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) excels in this role for several key reasons:
-
Chemoselectivity: The electron-withdrawing acetate groups on the boron atom temper its reducing power, making it a mild hydride donor.[6] It is largely unreactive toward aldehydes and ketones at neutral or slightly acidic pH but rapidly reduces the more electrophilic iminium ion.[1][6][9] This selectivity is crucial for achieving high yields and preventing the formation of alcohol byproducts from the starting aldehyde.
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require harsh acidic or basic conditions, preserving the integrity of sensitive functional groups that may be present in the aldehyde substrate.[6][8]
-
Operational Safety and Convenience: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not release toxic hydrogen cyanide gas upon acidic workup, making it a significantly safer and more environmentally benign choice.[3][8][10] It is also a stable, commercially available solid that is easy to handle.
Master Protocol: Synthesis of an N-(2,3-Dimethoxybenzyl) Amine
This protocol provides a reliable, general procedure for the reductive amination of a representative aldehyde with this compound.
4.1 Materials and Reagents
-
Aldehyde (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equiv)
-
Glacial Acetic Acid (AcOH) (1.0-2.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)
4.2 Experimental Workflow Diagram
4.3 Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and this compound (1.1 equiv). Dissolve the solids in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2-0.5 M.
-
Imine Formation: Add glacial acetic acid (1.2 equiv) to the solution.[8] Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in several portions. The addition may be slightly exothermic. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 1 to 24 hours depending on the substrate.
-
Workup: Once the reaction is complete, carefully quench it by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure secondary amine product.
Quantitative Data and Key Parameters
The efficiency of the reaction is consistently high across a range of aldehyde substrates. The following table summarizes typical reaction parameters.
| Parameter | Recommended Value | Rationale |
| Aldehyde:Amine Ratio | 1.0 : 1.1 equiv | A slight excess of the amine ensures complete consumption of the potentially more valuable aldehyde. |
| Reducing Agent | 1.5 equiv NaBH(OAc)₃ | An excess is required to drive the reaction to completion and account for any minor decomposition.[9] |
| Catalyst | 1.2 equiv Acetic Acid | Catalyzes imine formation; a slight excess ensures the formation of the reactive iminium ion.[8] |
| Solvent | DCE or THF | Aprotic solvents that effectively dissolve reactants and do not interfere with the reaction.[6][9] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most substrates, highlighting the mildness of the protocol. |
| Typical Yield | 75-95% | The reaction is generally high-yielding after purification. |
The DMB Group: A Versatile Protecting Group
A key advantage of using this compound is that the resulting N-DMB group can function as a stable protecting group for the secondary amine. This is particularly useful in multi-step syntheses where the amine's nucleophilicity needs to be masked. The DMB group can be selectively removed under specific conditions to reveal the parent secondary amine.
-
Oxidative Cleavage: Treatment with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can effectively cleave the DMB group.[11] The electron-rich nature of the dimethoxy-substituted benzene ring makes it susceptible to oxidation.
-
Acidic Cleavage: Strong acids, most commonly trifluoroacetic acid (TFA), can be used for deprotection.[12][13] This reaction proceeds via the formation of a stable DMB carbocation, which is typically trapped by a scavenger such as triisopropylsilane (TIS) or anisole to prevent side reactions with the desired product.[11][12]
The choice of cleavage method depends on the overall functional group compatibility of the molecule. The ability to easily install and remove the DMB group adds a significant layer of strategic depth to this synthetic methodology.
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson & Johnson Pharmaceutical Research & Development.
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.[Link]
- Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University.
-
Carlson, M. W., et al. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education.[Link]
-
Shaikh, A. A., et al. (2019). Recent Development on Catalytic Reductive Amination and Applications. ResearchGate.[Link]
- Legnani, L., Bhawal, B. N., & Morandi, B. (2016). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Synthesis.
-
Tale, R. H., et al. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.[Link]
-
Arote, N. D., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect.[Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Wang, D. S., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central.[Link]
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LibreTexts Chemistry. (2023). Reductive Amination. [Link]
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Goti, G., et al. (2017). Reductive amination with zinc powder in aqueous media. Beilstein Journal of Organic Chemistry.[Link]
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Jarvo, E. R., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group, Princeton University.[Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Richards, C. J., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.[Link]
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The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.[Link]
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Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. [Link]
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Ghorai, M. K., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central.[Link]
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Mátyus, P., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.[Link]
-
ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? [Link]
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Application Notes & Protocols: Leveraging 2,3-Dimethoxybenzylamine in Ugi Multicomponent Reactions for Advanced Synthesis
Introduction: The Strategic Advantage of the Ugi Reaction in Complex Synthesis
In the landscape of modern synthetic and medicinal chemistry, multicomponent reactions (MCRs) stand out for their exceptional efficiency and atom economy.[1][2] Among these, the Ugi four-component reaction (Ugi-4CR) is a cornerstone methodology, enabling the one-pot synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][4] This reaction's power lies in its ability to rapidly generate molecular complexity from simple, readily available starting materials, making it an invaluable tool for creating diverse compound libraries for drug discovery and for synthesizing complex targets like peptidomimetics.[4][5][6]
This guide focuses on a specific, highly strategic application within the Ugi reaction framework: the use of 2,3-dimethoxybenzylamine. The incorporation of this particular amine introduces the 2,3-dimethoxybenzyl (DMB) group, which serves as a traceless, acid-labile protecting group on the amide nitrogen of the Ugi product. This feature is not merely a convenience; it is a gateway to sophisticated post-Ugi transformations, allowing for subsequent cyclization, derivatization, or other modifications that would otherwise be challenging. Herein, we explore the mechanistic underpinnings, strategic applications, and detailed protocols for employing this compound to unlock the full potential of the Ugi reaction.
Mechanistic Insight: The Role of this compound in the Ugi Cascade
The Ugi reaction proceeds through a remarkable and efficient cascade of reversible and irreversible steps. The use of this compound fits seamlessly into this mechanism, which is driven to completion by a final, irreversible rearrangement.[3]
The generally accepted mechanism unfolds as follows[3][7][8]:
-
Imine Formation: The reaction initiates with the condensation of the aldehyde and this compound to form a Schiff base (imine), with the loss of a water molecule.
-
Iminium Ion Activation: The carboxylic acid component protonates the imine, generating a highly electrophilic iminium ion.
-
Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide, acting as a potent nucleophile, attacks the iminium ion. This forms a nitrilium ion intermediate.
-
Carboxylate Trapping: The carboxylate anion, formed in the previous step, acts as a nucleophile and adds to the nitrilium ion, creating an α-adduct intermediate.
-
Mumm Rearrangement: The entire sequence is driven forward by the final, irreversible intramolecular acyl transfer known as the Mumm rearrangement. This step involves the migration of the R4-acyl group from the oxygen to the nitrogen atom, yielding the thermodynamically stable α-acylamino amide product.[3]
The presence of the 2,3-dimethoxybenzyl group does not sterically hinder this cascade and remains intact until its deliberate cleavage is desired.
Figure 1: The Ugi four-component reaction (Ugi-4CR) cascade, illustrating the pathway from initial reactants to the stable bis-amide product.
Strategic Applications in Drug Discovery and Peptidomimetic Synthesis
The true synthetic power of using this compound is realized in multi-step synthetic campaigns where the Ugi product is an intermediate rather than the final target.
-
Synthesis of Peptidomimetics: The Ugi reaction is a premier tool for synthesizing peptidomimetics, compounds that mimic peptide structures to achieve enhanced stability, bioavailability, and receptor affinity.[5][6] The DMB group allows for the initial formation of a complex peptide-like backbone, which can then be deprotected to reveal a secondary amide. This newly available N-H bond can serve as a hydrogen bond donor or be a site for further functionalization.
-
Post-Ugi Cyclization Strategies: The development of heterocyclic scaffolds is a major focus in medicinal chemistry. The Ugi-deprotection-cyclization (UDC) strategy is a powerful approach where the DMB group plays a critical role.[9] By incorporating additional reactive functionalities into the other Ugi components (the aldehyde, acid, or isocyanide), a subsequent intramolecular cyclization can be triggered after the DMB group is cleaved. This has been successfully used to create a wide array of heterocycles, including benzodiazepines and other privileged structures.[9]
-
Library Synthesis for Screening: The reaction's tolerance for a wide variety of inputs makes it ideal for diversity-oriented synthesis. Using this compound as the standard amine component, vast libraries of related compounds can be generated by simply varying the other three inputs. These libraries are crucial for high-throughput screening campaigns to identify novel drug leads.
Experimental Protocols
Protocol 1: General Procedure for Ugi-4CR using this compound
This protocol provides a robust starting point for the synthesis of DMB-protected α-acylamino amides. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials and Equipment:
-
Round-bottom flask with magnetic stir bar
-
Standard laboratory glassware
-
Solvent: Methanol (MeOH), reagent grade
-
Reactants: Aldehyde, this compound, Carboxylic Acid, Isocyanide
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Silica gel for column chromatography
| Component | Stoichiometry (Equivalents) | Typical Concentration |
| Aldehyde | 1.0 | 0.5 - 1.0 M in MeOH |
| This compound | 1.0 - 1.1 | |
| Carboxylic Acid | 1.0 - 1.1 | |
| Isocyanide | 1.0 - 1.1 |
Step-by-Step Methodology:
-
Imine Pre-formation (Recommended): To a round-bottom flask, add the aldehyde (1.0 equiv) and this compound (1.0 equiv) to methanol (to achieve a final concentration of ~0.8 M). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[10]
-
Addition of Components: Sequentially add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv) to the stirring solution. The isocyanide is typically added last as its addition is often exothermic and drives the reaction forward.[3]
-
Reaction: Stir the resulting mixture at room temperature for 24 to 48 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.[11][12]
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ugi adduct.[12]
Protocol 2: Cleavage of the 2,3-Dimethoxybenzyl (DMB) Group
The DMB group is reliably cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).
Materials and Equipment:
-
Round-bottom flask with magnetic stir bar
-
Solvent: Dichloromethane (DCM), anhydrous
-
Reagent: Trifluoroacetic acid (TFA)
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve the DMB-protected Ugi product (1.0 equiv) in anhydrous DCM. A common concentration is 0.1-0.2 M.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A large excess is typically used, often in a 1:1 or 1:4 ratio of DCM:TFA by volume.
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture to dryness under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Redissolve the residue in an organic solvent and wash carefully with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected secondary amide, which can be further purified if necessary.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | • Impure or wet reagents/solvent.• Aldehyde is unreactive (e.g., sterically hindered).• Isocyanide has degraded. | • Use anhydrous solvents and freshly opened or purified reagents.• Consider using a more reactive aldehyde or heating the reaction.• Use freshly prepared or purchased isocyanide. |
| Incomplete Reaction | • Insufficient reaction time.• Low reactant concentration. | • Allow the reaction to stir for a longer period (up to 72 hours).• Run the reaction at a higher concentration (0.8 M to 2.0 M).[3] |
| Formation of Side Products | • Use of certain bifunctional substrates can lead to alternative pathways (e.g., Orru reaction).• Degradation of components under reaction conditions. | • Change the solvent. Trifluoroethanol has been shown to suppress some side reactions.• Ensure high purity of starting materials. |
| Difficult Purification | • Product co-elutes with byproducts.• Product is highly polar or non-polar. | • Adjust the polarity of the chromatography eluent system.• Consider an alternative purification method such as recrystallization or preparative HPLC. |
| Incomplete DMB Cleavage | • Insufficient acid or reaction time.• Acid-labile functionalities elsewhere in the molecule. | • Increase the amount of TFA or the reaction time.• If other groups are sensitive, consider alternative cleavable amines used in Ugi reactions, though DMB is standard for acid lability. |
Conclusion
This compound is a highly valuable amine component for the Ugi multicomponent reaction. Its primary advantage lies in the introduction of the acid-cleavable DMB protecting group, which transforms the Ugi reaction from a simple condensation into a powerful tool for sophisticated, multi-step synthetic strategies. By mastering the protocols for both the Ugi condensation and the subsequent DMB deprotection, researchers in synthetic and medicinal chemistry can rapidly access complex molecular architectures, build diverse libraries for biological screening, and accelerate the development of novel therapeutics.
References
- Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. PubMed. (2024-03-07).
- Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. MDPI.
- Ugi reaction. Wikipedia.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions.
- The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxid
- RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. PubMed Central.
- Ugi Four-Component Reactions Using Altern
- Ugi Multicomponent Reaction. Organic Syntheses.
- General procedure for the synthesis of Ugi adducts. The Royal Society of Chemistry.
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
- Mechanisms of the Ugi four and three component reactions.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. (2014-03-04).
- Application Notes and Protocols for 1-Isocyano-4-methoxybenzene in Ugi Multicomponent Reactions. Benchchem.
- Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst. Beilstein Journal of Organic Chemistry. (2021-03-08).
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. RSC Medicinal Chemistry. (2024-12-03).
- Diversity-oriented synthesis of dihydrobenzoxazepinones by coupling the Ugi multicomponent reaction with a Mitsunobu cyclization. Beilstein Journal of Organic Chemistry.
- Recent Advances in Heterocycle Generation Using the Efficient Ugi Multiple-Component Condensation Reaction.
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- 12. rsc.org [rsc.org]
Application Note: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction with 2,3-Dimethoxybenzylamine
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting diverse biological activities including antitumor, antihypertensive, and anti-HIV properties.[1][2] The Pictet-Spengler reaction, a cornerstone of heterocyclic chemistry since its discovery in 1911, offers one of the most direct and efficient methods for constructing this valuable framework.[3][4][5] This application note provides a comprehensive guide to the synthesis of substituted tetrahydroisoquinolines using 2,3-dimethoxybenzylamine as the β-arylethylamine precursor. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss optimization strategies, and outline methods for reaction monitoring and product characterization. The focus is on explaining the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers in organic synthesis and drug discovery.
Theoretical Framework: The Pictet-Spengler Reaction Mechanism
The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][6] The overall process can be dissected into three key stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of the β-arylethylamine onto the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration under acidic conditions to form a reactive Schiff base, which is subsequently protonated to generate a highly electrophilic iminium ion.[6][7]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium ion. This is the ring-forming step (a 6-endo-trig cyclization) that establishes the core tetrahydroisoquinoline structure.[8]
-
Rearomatization: The resulting spirocyclic intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final tetrahydroisoquinoline product.[6]
The choice of this compound as the starting material is strategic. The two methoxy groups are strong electron-donating groups (EDGs) that increase the nucleophilicity of the aromatic ring.[9] This activation facilitates the key electrophilic aromatic substitution step, often allowing the reaction to proceed under milder conditions (lower temperatures, less harsh acids) and with higher yields compared to less activated or deactivated phenyl groups.[6][10][11]
Caption: The acid-catalyzed mechanism for the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
This protocol details the synthesis of a model tetrahydroisoquinoline from this compound and acetaldehyde.
Materials and Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Acetaldehyde (≥99% purity)
-
Trifluoroacetic acid (TFA, ≥99% purity)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 1.67 g, 10 mmol, 1.0 eq). Dissolve the amine in 40 mL of anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (e.g., 0.67 mL, 12 mmol, 1.2 eq) to the stirred solution.
-
Rationale: A slight excess of the aldehyde ensures complete consumption of the starting amine.[6] Cooling the solution helps to control any initial exotherm.
-
-
Catalyst Addition: While maintaining the temperature at 0 °C, add trifluoroacetic acid (TFA) dropwise (e.g., 1.54 mL, 20 mmol, 2.0 eq).
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent system) until the starting amine spot is no longer visible.
-
Work-up:
-
Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution to neutralize the TFA.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Combine all organic layers, wash with 30 mL of brine, and dry over anhydrous MgSO₄.
-
Rationale: The basic wash removes the acid catalyst and any water-soluble byproducts. The brine wash removes residual water from the organic phase.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., starting with 100% DCM and gradually increasing the polarity with methanol) to isolate the pure tetrahydroisoquinoline product.
-
-
Characterization:
-
Obtain the ¹H NMR, ¹³C NMR, and mass spectrometry data of the purified product to confirm its structure and purity. The expected product is 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Optimization, Monitoring, and Troubleshooting
High-throughput screening and careful optimization are crucial in drug development.[13] The Pictet-Spengler reaction is amenable to several optimization strategies.
Key Optimization Parameters
| Parameter | Options & Considerations | Rationale & Impact on Reaction |
| Catalyst | Brønsted Acids: TFA, HCl, H₂SO₄Lewis Acids: BF₃·OEt₂, TiCl₄ | Brønsted acids are traditional and effective.[4] Lewis acids can also promote the reaction, sometimes under milder conditions, by activating the carbonyl group.[12] Chiral phosphoric acids can be used for enantioselective variants.[13][14] |
| Solvent | Aprotic: DCM, Toluene, AcetonitrileProtic: Methanol, Ethanol | Aprotic solvents are common. Protic solvents can sometimes participate in the reaction but may require harsher conditions. The reaction has been shown to work well in aprotic media.[3] |
| Temperature | 0 °C to Reflux | Due to the activated nature of the 2,3-dimethoxy system, the reaction often proceeds efficiently at room temperature. Higher temperatures may be needed for less reactive aldehydes but can also lead to side product formation. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase the reaction rate but may also lead to solubility issues or increased side reactions. A typical starting point is 0.2-0.5 M. |
Analytical Monitoring
Continuous monitoring is essential for determining reaction completion and identifying potential issues.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction kinetics, allowing for precise determination of conversion and yield over time.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction directly in the reaction tube, providing real-time information on the concentration of reactants and products.[16]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Insufficiently strong catalyst; Steric hindrance from aldehyde. | Increase reaction time or temperature; Use a stronger acid catalyst (e.g., superacids for very unreactive systems[10]); Choose a less sterically hindered aldehyde if possible. |
| Side Product Formation | Overly harsh conditions; Formation of regioisomers (iso-THIQ).[15] | Run the reaction at a lower temperature; Use a milder catalyst; Carefully purify the product using chromatography. |
| No Reaction | Deactivated carbonyl; Insufficient catalyst; Water in the reaction. | Use anhydrous solvents and reagents; Increase the amount of catalyst; Consider using a more reactive aldehyde. |
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of tetrahydroisoquinolines.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling volatile solvents like dichloromethane and acetaldehyde.
-
Handling Reagents: Trifluoroacetic acid is highly corrosive and should be handled with extreme care. Acetaldehyde is flammable and has a low boiling point. Dichloromethane is a suspected carcinogen. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
-
Szolcsányi, P. (2015). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. [Link]
-
Pesnot, T. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. [Link]
-
List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2009). Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]
-
Ni, Y., et al. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
-
University of Cambridge. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]
-
ResearchGate. (2016). The mechanism of the Pictet–Spengler reaction. [Link]
-
Ohla, S., et al. (2012). Monitoring on-chip Pictet-Spengler reactions by integrated analytical separation and label-free time-resolved fluorescence. PubMed. [Link]
-
McCoy, E., et al. (2016). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. PubMed Central. [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Venkov, A. P., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Prokop, L. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ProQuest. [Link]
-
ResearchGate. (2012). Monitoring On-Chip Pictet-Spengler Reactions by Integrated Analytical Separation and Label-Free Time-Resolved Fluorescence. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
ResearchGate. (2004). A New Efficient Synthetic Methodology for Tetrahydroisoquinoline and Tetrahydro-β-carboline Derivatives Using the Pictet—Spengler Reaction. [Link]
-
Dal Piaz, V., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Organic Reaction Mechanisms. (n.d.). Pictet-Spengler Reaction - Common Conditions. [Link]
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
Dal Piaz, V., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]
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Application Notes & Protocols: The Strategic Use of 2,3-Dimethoxybenzylamine in Modern Heterocyclic Synthesis
Introduction: The Value Proposition of 2,3-Dimethoxybenzylamine
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2][3] Among the myriad of available building blocks, this compound emerges as a particularly strategic precursor. Its utility stems from the unique electronic properties conferred by the two methoxy groups on the benzene ring. These electron-donating groups activate the aromatic ring, facilitating electrophilic substitution reactions, which are central to many classical cyclization strategies. Furthermore, the ortho and meta positioning of these groups can direct cyclization regioselectively, offering a predictable pathway to complex molecular architectures, particularly isoquinoline and related heterocyclic systems.[4][5]
This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic frameworks. We will move beyond mere procedural descriptions to elucidate the underlying mechanisms, providing researchers with the foundational knowledge required to adapt and innovate upon these powerful synthetic methods. The protocols detailed herein are designed to be robust and self-validating, incorporating checkpoints for reaction monitoring and product characterization.
Core Application I: The Pomeranz-Fritsch Reaction for Isoquinoline Synthesis
The Pomeranz-Fritsch reaction is a powerful acid-catalyzed method for constructing the isoquinoline nucleus, a scaffold present in numerous alkaloids and pharmaceuticals like the vasodilator papaverine.[6][7][8] The reaction classically involves the cyclization of a benzalaminoacetal.[4][9] A highly effective modification, known as the Schlittler-Müller modification, utilizes a benzylamine and a glyoxal acetal, making this compound an ideal starting material for producing 6,7-dimethoxyisoquinolines.[8][10]
Mechanistic Rationale
The synthesis proceeds in two distinct stages. First, this compound undergoes condensation with glyoxal semiacetal (or a dialkoxyethylamine derivative) to form a Schiff base intermediate (an aminoacetal).[6][9] In the presence of a strong acid, typically concentrated sulfuric acid, this intermediate undergoes intramolecular electrophilic aromatic substitution. The electron-donating methoxy groups strongly activate the para position relative to the 3-methoxy group (C6 of the benzylamine), which is the site of cyclization. Subsequent elimination of alcohol and water molecules leads to the formation of the fully aromatic isoquinoline ring system.[6][11]
Visualizing the Pomeranz-Fritsch Workflow
Caption: Workflow for the Pomeranz-Fritsch synthesis of isoquinolines.
Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline
This protocol is adapted from the Schlittler-Müller modification of the Pomeranz-Fritsch reaction.[10][12]
Materials:
-
This compound (1.0 eq)
-
Glyoxal diethylacetal (1.2 eq)
-
Concentrated Sulfuric Acid (98%)
-
Ethanol, anhydrous
-
Diethyl ether
-
Sodium bicarbonate (sat. aq. solution)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
Step 1: Formation of the Aminoacetal Intermediate
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 5 mL per mmol of amine).
-
Add glyoxal diethylacetal (1.2 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Scientist's Note: This condensation forms the Schiff base. The reaction progress can be monitored by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting benzylamine.
-
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator to yield the crude aminoacetal as an oil. This intermediate is typically used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization and Aromatization
-
CAUTION: This step involves concentrated sulfuric acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
-
Place the flask containing the crude aminoacetal in an ice-water bath to cool to 0-5 °C.
-
Slowly and carefully add concentrated sulfuric acid (approx. 10 eq by weight) dropwise via an addition funnel, ensuring the internal temperature does not exceed 20 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The solution will typically darken significantly.
-
After the reaction period, carefully pour the acidic mixture onto a large amount of crushed ice in a beaker.
-
Basify the cold aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~8-9. Perform this step slowly to control the effervescence.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification and Characterization
-
The crude product is purified by column chromatography on silica gel, typically using a gradient elution from hexane to ethyl acetate.
-
Combine the fractions containing the desired product (visualized by TLC with UV light) and evaporate the solvent.
-
Characterize the final product, 6,7-dimethoxyisoquinoline, by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Core Application II: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, enabling the formation of tetrahydroisoquinolines from β-arylethylamines and a carbonyl component.[13][14][15] This reaction is particularly significant as it can proceed under physiological conditions and is a key biosynthetic pathway for many alkaloids.[14] While this compound is not a β-arylethylamine, it serves as a readily available precursor to the required N-substituted-2-(2,3-dimethoxyphenyl)ethanamine, which can then undergo the crucial cyclization.
Mechanistic Rationale
The reaction is initiated by the condensation of the β-arylethylamine with an aldehyde or ketone to form a Schiff base.[16] Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[13][14] This is the key intermediate that triggers the rate-determining step: an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the iminium carbon, leading to the formation of a new six-membered ring and yielding the tetrahydroisoquinoline core.[17] The activation provided by the 2,3-dimethoxy substituents facilitates this ring-closure step, often allowing for milder reaction conditions compared to less activated systems.[13]
Visualizing the Pictet-Spengler Workflow
Caption: Mechanism of the Pictet-Spengler tetrahydroisoquinoline synthesis.
Experimental Protocol: Two-Stage Synthesis of a 6,7-Dimethoxytetrahydroisoquinoline
This protocol outlines a representative synthesis starting from this compound.
Part A: Synthesis of the β-Arylethylamine Precursor
-
Henry Reaction: React 2,3-dimethoxybenzaldehyde (obtainable by oxidation of this compound or from commercial sources) with nitromethane in the presence of a base (e.g., ammonium acetate) to form the corresponding nitrostyrene.
-
Reduction: Reduce the nitrostyrene using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) to yield 2-(2,3-dimethoxyphenyl)ethanamine.
-
Scientist's Note: This reduction is highly effective but requires careful handling of LiAlH₄. Alternative, milder reduction methods using catalytic hydrogenation (e.g., H₂, Pd/C) can also be employed.
-
Part B: Pictet-Spengler Cyclization
Materials:
-
2-(2,3-Dimethoxyphenyl)ethanamine (1.0 eq, from Part A)
-
Formaldehyde (37% aq. solution) or another aldehyde/ketone (1.1 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Acetonitrile
-
Sodium bicarbonate (sat. aq. solution)
-
Sodium sulfate, anhydrous
Procedure:
-
In a round-bottom flask, dissolve the 2-(2,3-dimethoxyphenyl)ethanamine (1.0 eq) in dichloromethane.
-
Add the aldehyde (e.g., aqueous formaldehyde, 1.1 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., TFA, 1.5 eq) dropwise.
-
Scientist's Note: The choice of acid and solvent can significantly impact yield. For less activated systems, stronger acids and higher temperatures may be necessary.[13] However, the dimethoxy-substituted ring is highly activated, favoring mild conditions.
-
-
Allow the reaction to stir at room temperature for 8-24 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting amine.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative.
-
Confirm the structure of the final product using appropriate analytical methods (NMR, MS, IR).
Data Summary: Representative Reaction Conditions
| Reaction Type | Starting Material | Key Reagents | Catalyst | Solvent | Temp. (°C) | Typical Yield (%) |
| Pomeranz-Fritsch | This compound | Glyoxal acetal | Conc. H₂SO₄ | Neat / Ethanol | 25-100 | 40-70 |
| Pictet-Spengler | 2-(2,3-Dimethoxyphenyl)ethylamine | Formaldehyde | TFA or HCl | DCM | 0-25 | 75-95 |
Note: Yields are highly substrate and condition-dependent. The values presented are illustrative for activated substrates like those derived from this compound.
References
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Wikipedia. Pomeranz–Fritsch reaction. [Link]
-
Organic Chemistry Reaction. Pomeranz-Fritsch Reaction. [Link]
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Sciforum. The Pictet-Spengler Reaction. [Link]
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Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
-
IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. [Link]
-
Qu, J., et al. Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP). RSC Advances. [Link]
-
IJSTR. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
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ResearchGate. Synthesis of Bioactive Heterocycles Exploiting Modern Continuous Flow Chemistry. [Link]
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MDPI. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]
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Química Organica.org. Isoquinoline synthesis. [Link]
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ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]
-
ResearchGate. The mechanism of the Pictet–Spengler reaction. [Link]
-
Leiden University Libraries Catalogue. Bioactive heterocycles : synthesis and biological evaluation. [Link]
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MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
PubMed. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. [Link]
-
MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
Wikipedia. Isoquinoline. [Link]
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2,3-Dimethoxybenzylamine: A Versatile Scaffold for Isoquinoline Alkaloid Synthesis in Pharmaceutical Development
Introduction: The Strategic Importance of the Dimethoxybenzyl Moiety
In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and biologically active compounds. 2,3-Dimethoxybenzylamine, a readily available primary amine, serves as a cornerstone precursor for the construction of a diverse array of heterocyclic systems, most notably the isoquinoline alkaloids. This class of natural and synthetic compounds exhibits a broad spectrum of pharmacological activities, including vasodilator, antihypertensive, and bronchodilator effects.[1][2][3] The presence of the 2,3-dimethoxy substitution pattern on the aromatic ring of this benzylamine derivative plays a crucial role in directing key cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, which are fundamental to the assembly of the isoquinoline core.[4][5][6][7] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound as a strategic building block in the synthesis of pharmaceutical agents. We will delve into its physicochemical properties, provide detailed protocols for its key transformations, and explore its application in the synthesis of isoquinoline-based scaffolds.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a starting material is essential for successful and safe laboratory execution.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [8][9] |
| Molecular Weight | 167.21 g/mol | [8][9] |
| Appearance | Clear colorless to pale yellow liquid | |
| Boiling Point | 137 °C at 11 mmHg | |
| Density | 1.13 g/mL at 25 °C | |
| CAS Number | 4393-09-3 | [8] |
| Safety | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [8] |
Handling Precautions: Due to its irritant nature, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Structure and Reactive Sites
The utility of this compound as a building block stems from its distinct structural features, which provide multiple avenues for chemical modification.
The primary amine group serves as a potent nucleophile, readily participating in amide bond formation and reductive amination reactions. The electron-donating nature of the two methoxy groups activates the benzene ring, facilitating electrophilic aromatic substitution reactions, which are critical for the cyclization steps in isoquinoline synthesis.
Synthetic Protocols: Key Transformations
The following protocols detail two fundamental transformations of this compound that are pivotal in the synthesis of more complex pharmaceutical intermediates.
Protocol 1: Amide Bond Formation
The formation of an amide bond is a crucial first step in the classical synthesis of isoquinolines via the Bischler-Napieralski reaction. This protocol describes the coupling of this compound with a generic carboxylic acid.
Reaction Scheme:
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Causality of Experimental Choices:
-
EDC/HOBt: This combination is a widely used coupling system that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt is added to suppress side reactions and minimize racemization if the carboxylic acid is chiral.
-
Anhydrous Conditions: The reagents are moisture-sensitive, and the presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reducing the yield of the desired amide.
-
Aqueous Workup: The acidic wash removes any unreacted amine and basic byproducts, while the basic wash removes unreacted carboxylic acid and HOBt.
Protocol 2: Reductive Amination
Reductive amination provides a direct route to secondary amines, which can be valuable intermediates in their own right or serve as precursors for more complex structures.
Reaction Scheme:
Experimental Workflow:
Detailed Methodology:
-
Imine Formation: To a solution of the aldehyde (1.0 eq) in methanol, add this compound (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling any effervescence.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Isolation: Extract the aqueous residue with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or distillation to yield the pure secondary amine.
Causality of Experimental Choices:
-
Two-Step, One-Pot: The reaction is typically performed in a one-pot fashion where the imine is formed in situ and then reduced. A short period of stirring before the addition of the reducing agent allows for a sufficient concentration of the imine to be formed.
-
Acetic Acid Catalyst: The formation of the imine is acid-catalyzed. A weak acid like acetic acid is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the amine.
-
Sodium Borohydride: NaBH₄ is a mild and selective reducing agent that readily reduces the imine intermediate to the corresponding amine. It is added at a low temperature to control the rate of reaction.
Application in the Synthesis of Isoquinoline Scaffolds
The primary application of this compound in pharmaceutical synthesis is as a precursor to the isoquinoline ring system. The following illustrates the general strategy for the synthesis of a tetrahydroisoquinoline core using the Bischler-Napieralski reaction followed by reduction.
Synthetic Pathway:
Mechanistic Rationale:
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4][5][6][7] The amide formed from this compound is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form a nitrilium ion intermediate. The electron-rich aromatic ring, activated by the two methoxy groups, then attacks this electrophilic intermediate to form the dihydroisoquinoline ring. The subsequent reduction of the imine bond in the dihydroisoquinoline yields the tetrahydroisoquinoline scaffold. The 2,3-dimethoxy substitution pattern is particularly advantageous as it strongly activates the C6 position of the benzyl ring for the intramolecular cyclization.
This versatile tetrahydroisoquinoline core can then be further functionalized to produce a wide range of pharmacologically active molecules, including analogues of naturally occurring alkaloids like papaverine.[3][10]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical agents, particularly those containing the isoquinoline scaffold. Its readily available nature, coupled with the activating and directing effects of its methoxy groups, makes it an ideal starting material for constructing complex heterocyclic systems. The protocols and mechanistic insights provided in this application note are intended to empower researchers and scientists in drug discovery and development to effectively utilize this important synthetic intermediate in their quest for novel therapeutics.
References
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- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
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- Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Deriv
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- Master Organic Chemistry. (2017, September 1).
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- ResearchGate. (2025, August 9). Facile synthesis of papaverine, (±) setigeridine, (±)
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- Sigma-Aldrich. (n.d.). 2,4-Dimethoxybenzylamine 98 20781-20-8.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent.
- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry Portal. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxybenzylamine.
- Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017, September 28).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025, August 10).
- PubChem. (n.d.). This compound.
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- Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. (2019, February 13).
- PMC - NIH. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
- ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF.
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Introduction: The Strategic Importance of 2,3-Dimethoxybenzylamine in Alkaloid Synthesis
An Application Guide to the Synthesis of Isoquinoline Alkaloids Utilizing 2,3-Dimethoxybenzylamine
The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product science, forming the structural foundation of a vast array of pharmacologically active alkaloids, including papaverine, berberine, and morphine.[1][2] The synthesis of these complex molecules often relies on the strategic construction of the core isoquinoline ring system. This compound emerges as a highly valuable and versatile starting material in this context. Its two electron-donating methoxy groups powerfully activate the benzene ring, facilitating the crucial intramolecular electrophilic aromatic substitution reactions that underpin the most common synthetic routes.[3] This guide provides detailed protocols and mechanistic insights for leveraging this compound in the synthesis of isoquinoline alkaloids via the Bischler-Napieralski and Pictet-Spengler reactions, tailored for researchers in synthetic chemistry and drug development.
Part 1: The Bischler-Napieralski Reaction: Constructing Dihydroisoquinolines
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[3][4] This reaction is a cornerstone of isoquinoline synthesis, valued for its reliability and broad substrate scope.[5]
Causality and Mechanism
The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a powerful dehydrating agent.[6][7] While several mechanisms have been proposed, the pathway involving a nitrilium ion intermediate is widely accepted and accounts for the observed reactivity.[4][7]
The process unfolds as follows:
-
Amide Activation: The carbonyl oxygen of the β-arylethylamide precursor is activated by a Lewis acid dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4]
-
Nitrilium Ion Formation: The activated intermediate eliminates a leaving group to form a highly electrophilic nitrilium ion.[7][8] The stability and reactivity of this intermediate are critical for the success of the reaction.
-
Cyclization: The electron-rich aromatic ring, activated by the methoxy groups derived from the original this compound, attacks the nitrilium ion. The cyclization preferentially occurs at the C-6 position, which is para to one methoxy group and ortho to the other, making it the most nucleophilic site.
-
Rearomatization: A proton is lost from the sp³-hybridized carbon, restoring aromaticity and yielding the 3,4-dihydroisoquinoline product.
Caption: Mechanism of the Bischler-Napieralski reaction via a nitrilium ion.
Experimental Workflow and Protocol
The synthesis begins with the conversion of this compound to the corresponding N-acyl-β-phenylethylamine. This precursor is then subjected to the cyclization conditions.
Sources
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Application Notes & Protocols: The Pivotal Role of 2,3-Dimethoxybenzylamine in the Synthesis of Bioactive Compounds
Introduction: Unveiling the Synthetic Versatility of 2,3-Dimethoxybenzylamine
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. This compound, a readily available aromatic amine, has emerged as a cornerstone building block for the construction of a diverse array of bioactive molecules. Its unique electronic and steric properties, conferred by the two methoxy groups on the benzene ring, render it an invaluable synthon for generating complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The applications span from the creation of isoquinoline alkaloids with potent pharmacological activities to the synthesis of Schiff bases exhibiting significant antimicrobial and antioxidant properties.
Core Application: The Gateway to Isoquinoline Alkaloids
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities, including vasodilator, anesthetic, and antihypertensive effects[1][2]. This compound serves as a critical precursor for the construction of the tetrahydroisoquinoline ring system, a key intermediate in the synthesis of many isoquinoline alkaloids.
The Bischler-Napieralski Reaction: A Classic Route to Isoquinolines
A cornerstone of isoquinoline synthesis is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3][4] In this context, this compound is first acylated with a suitable carboxylic acid or its derivative to form the necessary N-phenylethylamide intermediate. The electron-donating methoxy groups on the aromatic ring of the benzylamine facilitate the electrophilic aromatic substitution required for the cyclization step.
A prominent example is the synthesis of papaverine, a benzylisoquinoline alkaloid known for its vasodilatory properties.[3][4][5] While classical syntheses of papaverine often start from 3,4-dimethoxybenzylamine (homoveratrylamine), the principles of the Bischler-Napieralski reaction are directly applicable to analogs derived from this compound.
Experimental Workflow: Bischler-Napieralski Synthesis of a Dihydroisoquinoline
Caption: Workflow for Dihydroisoquinoline Synthesis.
Protocol 1: Synthesis of N-(2,3-Dimethoxybenzyl)acetamide
This protocol details the initial acylation step to form the amide precursor required for the Bischler-Napieralski reaction.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-(2,3-dimethoxybenzyl)acetamide.
Protocol 2: Bischler-Napieralski Cyclization
This protocol describes the cyclization of the amide intermediate to form a dihydroisoquinoline derivative.
Materials:
-
N-(2,3-Dimethoxybenzyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene (dry)
-
Ice bath
-
Ammonium hydroxide solution
-
Standard glassware for reflux and extraction
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(2,3-dimethoxybenzyl)acetamide (1 equivalent) in dry toluene.
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride (2-3 equivalents) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dihydroisoquinoline derivative by column chromatography.
Versatile Precursor for Bioactive Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds with a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][7] The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone. This compound serves as an excellent amine component for the synthesis of a variety of Schiff bases. The resulting imine products often exhibit enhanced biological activity due to the presence of the dimethoxy-substituted aromatic ring.
General Synthesis of a Schiff Base
Caption: Formation of a Schiff Base.
Protocol 3: General Synthesis of a Schiff Base from this compound
This protocol provides a general method for the synthesis of Schiff bases.
Materials:
-
This compound
-
A selected aldehyde or ketone (e.g., salicylaldehyde, benzaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for reflux
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-6 hours. The formation of a precipitate may indicate product formation.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration.
-
Wash the solid with cold ethanol or methanol and dry it to obtain the crude Schiff base.
-
If no solid forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Expanding Horizons: Synthesis of Other Bioactive Molecules
The utility of this compound extends beyond isoquinolines and Schiff bases. It is a valuable intermediate in the synthesis of various other heterocyclic systems and bioactive molecules.
-
Anticonvulsant Agents: The benzylamine moiety is a common feature in many anticonvulsant drugs. Derivatives of this compound can be incorporated into structures designed to modulate ion channels or neurotransmitter receptors in the central nervous system.[8][9][10] Studies have shown that methoxy-substituted benzylamides exhibit significant anti-seizure activity.[8]
-
Antimicrobial Compounds: The dimethoxybenzyl group can be found in various compounds with demonstrated antimicrobial activity.[11][12][13][14] For instance, it can be a part of larger molecules that inhibit bacterial or fungal growth.
Data Summary: Bioactive Compounds Derived from this compound and Analogs
| Compound Class | Key Synthetic Reaction | Biological Activity | Reference(s) |
| Isoquinoline Alkaloids | Bischler-Napieralski Reaction | Vasodilator, Antispasmodic | [1][3][4][5] |
| Schiff Bases | Condensation | Antibacterial, Antifungal, Antioxidant | [6][7][15] |
| Benzamides | Amidation | Anticonvulsant, Antimicrobial | [8][9][11] |
| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Anticonvulsant | [16][17] |
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands out as a highly versatile and valuable building block in the synthesis of bioactive compounds. Its application in the construction of the isoquinoline core via the Bischler-Napieralski reaction and in the straightforward synthesis of biologically active Schiff bases highlights its importance in medicinal chemistry. The presence of the dimethoxy-substituted aromatic ring often imparts favorable pharmacokinetic and pharmacodynamic properties to the final molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this compound in the ongoing quest for novel and effective therapeutic agents.
References
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ResearchGate. (n.d.). Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides. Retrieved from [Link]
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Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Org. Chem. Res., 10, 108-112. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Retrieved from [Link]
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Der Pharma Chemica. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 6(5), 7-13. Retrieved from [Link]
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De Gruyter. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Rev. Roum. Chim., 62(11-12), 919-927. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. Retrieved from [Link]
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ResearchGate. (2025). Schiff bases derived from 2,3-dimethoxylbenzaldehydes as antioxidant and antidiabetes agents: Synthesis, structural analysis, DFT computational, molecular docking and in vitro studies. Results in Chemistry, 16, 102471. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Retrieved from [Link]
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ResearchGate. (2014). Facile synthesis of papaverine, (±) setigeridine, (±) setigerine, and related isoquinoline alkaloids. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Potential: The Role of 2,4-Dimethoxybenzylamine in Pharmaceutical Innovations. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Retrieved from [Link]
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MDPI. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Retrieved from [Link]
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PubMed. (n.d.). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Retrieved from [Link]
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ResearchGate. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from [Link]
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SvedbergOpen. (2025). Biological Profiling of Two New Vanillyl Schiff Bases. Retrieved from [Link]
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MDPI. (n.d.). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Tetrahydroisoquinoline-Alkaloid Analogs with a Diphenyloxide Fragment. Retrieved from [Link]
-
ARKIVOC. (2014). Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylamin. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethoxybenzylamine. Retrieved from [Link]
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National Institutes of Health. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Retrieved from [Link]
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National Institutes of Health. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]
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National Institutes of Health. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Retrieved from [Link]
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MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]
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National Institutes of Health. (2025). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Retrieved from [Link]
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ResearchGate. (2025). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Retrieved from [Link]
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Application Note: A Practical Guide to the Synthesis and Characterization of Schiff Bases from 2,3-Dimethoxybenzylamine
Abstract
This comprehensive application note provides a detailed protocol for the synthesis, purification, and characterization of Schiff bases derived from 2,3-dimethoxybenzylamine. Schiff bases, or imines, are a critical class of organic compounds with wide-ranging applications in medicinal chemistry, catalysis, and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, ensuring technical accuracy and procedural reliability. We present a general methodology, a specific working example, characterization data, and a troubleshooting guide to facilitate successful synthesis.
Introduction to Schiff Base Synthesis
Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group, >C=N–), where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen[1][2]. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone[3][4]. This reaction is a reversible nucleophilic addition-elimination process, often catalyzed by a small amount of acid[1][3]. The stability of the resulting imine is greatly influenced by its structure; aromatic aldehydes, for instance, form more stable Schiff bases than aliphatic ones due to conjugation[3].
This compound is a valuable primary amine building block. The methoxy groups can influence the electronic properties and conformation of the final Schiff base, making it an interesting precursor for designing ligands for metal complexes, biologically active molecules, and functional materials.
Mechanism of Formation: An Acid-Catalyzed Pathway
The formation of a Schiff base is a two-stage process: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine. While the reaction can proceed without a catalyst, it is typically accelerated by acid[3][5].
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the activated carbonyl carbon. This forms a protonated carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling a water molecule.
-
Deprotonation: The resulting iminium ion is deprotonated to give the final, neutral Schiff base and regenerate the acid catalyst.
It is crucial to maintain a mildly acidic pH. If the acid concentration is too high, the primary amine becomes protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group[3].
General Experimental Protocol
This section outlines a robust, general procedure for synthesizing Schiff bases from this compound and a suitable aldehyde.
Materials & Equipment
-
Reagents: this compound, desired aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde), absolute ethanol or methanol, glacial acetic acid, anhydrous magnesium or sodium sulfate.
-
Solvents for Purification: Ethanol, methanol, ethyl acetate, hexane, chloroform[6].
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, beakers, graduated cylinders, Buchner funnel, filtration flask, TLC plates (silica gel), UV lamp, standard laboratory glassware.
Safety Precautions
-
This compound: Handle with care. Assume it is corrosive and may cause skin and eye burns, similar to related compounds like 2,4-dimethoxybenzylamine[7][8][9].
-
Aldehydes: Many aldehydes are irritants and sensitizers. For example, 2-hydroxy-3-methoxybenzaldehyde is harmful if swallowed and causes skin and eye irritation[10].
-
Solvents: Ethanol and methanol are flammable. Use in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Reaction Workflow Diagram
Caption: General workflow for Schiff base synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the selected aldehyde (1.0 eq.) in a suitable solvent like absolute ethanol (approx. 5-10 mL per mmol of aldehyde). Begin stirring the solution.
-
Amine Addition: To the stirring solution, add this compound (1.0 eq.) either neat or as a solution in a small amount of ethanol.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture[4][11].
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (for ethanol, this is ~78°C). The reaction is typically complete within 2-4 hours. A color change is often observed.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Spot the starting materials and the reaction mixture on a silica plate and elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The formation of a new spot (the Schiff base) and the disappearance of the starting materials indicate reaction completion.
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the Schiff base product will precipitate out of the solution upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.
-
Work-up: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification: Recrystallization
The crude Schiff base can be purified by recrystallization to obtain a crystalline solid with a sharp melting point[12].
-
Solvent Selection: Choose a solvent or solvent pair in which the Schiff base is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, methanol, or mixtures like chloroform/hexane[6].
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Characterization of the Schiff Base
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the key functional groups.
-
Key Disappearance: Look for the disappearance of the C=O stretching band from the starting aldehyde (typically 1690-1740 cm⁻¹) and the N-H stretching bands from the primary amine (typically 3300-3500 cm⁻¹).
-
Key Appearance: The most crucial signal is the appearance of the C=N (imine) stretching band, which typically appears in the 1600-1650 cm⁻¹ region[13][14][15].
¹H NMR Spectroscopy
Proton NMR provides detailed structural information.
-
Imine Proton (CH=N): The most diagnostic peak is the singlet corresponding to the azomethine proton. This signal is typically deshielded and appears in the δ 8.0-9.0 ppm range[16][17].
-
Aromatic Protons: Signals for the protons on the two aromatic rings will be present.
-
Methoxy Protons (OCH₃): Two sharp singlets for the two methoxy groups on the benzylamine moiety will be observed, typically around δ 3.8-4.0 ppm.
-
Methylene Protons (CH₂-N): A singlet corresponding to the methylene protons adjacent to the imine nitrogen will also be present.
Data Summary Table
The following table summarizes expected characterization data for a Schiff base formed from this compound and a generic aromatic aldehyde.
| Analysis Type | Functional Group | Expected Observation / Chemical Shift |
| FT-IR | C=N (Imine) Stretch | ~1600-1650 cm⁻¹ |
| C-H (Aromatic) Stretch | ~3000-3100 cm⁻¹ | |
| C-O (Methoxy) Stretch | ~1250 cm⁻¹ and ~1050 cm⁻¹ | |
| ¹H NMR | CH=N (Imine Proton) | δ 8.0 - 9.0 ppm (singlet) |
| Ar-H (Aromatic) | δ 6.8 - 8.5 ppm (multiplets) | |
| CH₂-N (Methylene) | δ 4.5 - 5.0 ppm (singlet) | |
| OCH₃ (Methoxy) | δ 3.8 - 4.0 ppm (two singlets) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Insufficient heating/reaction time. | Ensure proper reflux temperature and monitor via TLC until starting material is consumed. |
| Acid catalyst concentration too high or too low. | Use only a catalytic amount (2-3 drops). Too much acid protonates the amine, stopping the reaction[3]. | |
| Hydrolysis of the product. | Ensure anhydrous conditions. Remove water formed during the reaction if necessary (e.g., using a Dean-Stark trap with a solvent like toluene). | |
| Oily Product / Fails to Crystallize | Impurities present. | Attempt purification via column chromatography. Try recrystallizing from a different solvent system. |
| Product may have a low melting point. | Cool the solution in a dry ice/acetone bath. If it solidifies, it may be a low-melting solid. | |
| Broad NMR Peaks | Presence of residual acid or water. | Ensure the product is thoroughly dried. Wash with a dilute sodium bicarbonate solution during work-up to remove residual acid, then dry with anhydrous MgSO₄ before solvent evaporation. |
Reaction Scheme Diagram
Caption: General reaction for Schiff base formation.
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World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES. [Link]
-
MH Chem. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]
-
Bose, D., & Girigoswami, A. (2023). Mechanistic explanation of the formation of Schiff base. ResearchGate. [Link]
-
Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. [Link]
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Sun, M., et al. (2025). Solvent recrystallization route to rapid synthesis of Schiff base polymers. DOI. [Link]
-
ResearchGate. Schiff base formation, general acid-base catalysis. [Link]
-
ResearchGate. 1H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. [Link]
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ResearchGate. What are solvents used in recrystallization of Schiff base?. [Link]
-
Sari, N., & Gürkan, P. (2004). 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). ResearchGate. [Link]
-
Le-Thanh, H., & Vocelle, D. (1985). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Science Publishing. [Link]
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Dąbrowska, E., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. PMC - NIH. [Link]
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Dutt, M. K. (1979). A simple procedure for crystallization of the Schiff reagent. PubMed. [Link]
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Zhang, D., et al. (2012). Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. [Link]
-
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Sun, M., et al. (2025). Solvent recrystallization route to rapid synthesis of Schiff base polymers. ResearchGate. [Link]
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Bellia, F., et al. (2022). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. PMC - NIH. [Link]
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ResearchGate. Scheme 1: preparation of Schiff Base (I) By FT-IR spectrum appearance.... [Link]
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Muhammad Abduljaleel et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. Molecules - NIH. [Link]
-
Al-Salim, N. I., et al. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. [Link]
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Le-Thanh, H., & Vocelle, D. (1985). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. [Link]
-
ResearchGate. a and b The comparative characterization of FT-IR spectrum of Schiff base ligand and Schiff base stabilized Ag-Nanoparticles. [Link]
-
Jenisha, P., et al. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. [Link]
-
Agwara, M. O., et al. (2021). Synthesis and physicochemical study on Ni(II) complex of Schiff base derived from 4-methoxybenzaldehyde and o-aminobenzoic acid. [Link]
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Issac Sobana Raj, R., et al. (2017). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study. IAR Consortium. [Link]
-
Cai, Y.-H., & Luo, W. (2014). Preparation of Schiff Base Derived From 3,4-Dimethoxybenzaldehyde And p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method. Amanote Research. [Link]
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Agwara, M. O., et al. Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). [Link]
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2,3-Dimethoxybenzylamine as a protecting group for carboxylic acids
Application Notes: 2,3-Dimethoxybenzylamine as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Carboxylic Acid Protection
In the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Carboxylic acids, due to their acidic proton and electrophilic carbonyl carbon, are often involved in undesirable side reactions. Temporarily masking this functionality as a stable derivative—a "protecting group"—is crucial for achieving chemoselectivity and high yields. The ideal protecting group is easily installed, stable to a wide range of reaction conditions, and can be removed cleanly and selectively under mild conditions.[2]
Benzyl-type protecting groups are frequently employed for this purpose. By converting a carboxylic acid into a benzyl amide, its acidic nature is neutralized. The lability of this protecting group can be finely tuned by adding electron-donating substituents to the benzyl ring, which stabilize the benzylic carbocation formed during acidic cleavage. This guide focuses on the 2,3-dimethoxybenzyl (2,3-DMB) group, an acid-labile protecting group for carboxylic acids formed via amide linkage with this compound.
The Dimethoxybenzyl (DMB) Group: A Family of Tunable, Acid-Labile Protection
The dimethoxybenzyl (DMB) family, most commonly the 2,4-DMB and 3,4-DMB isomers, are known for their high sensitivity to acidic conditions, allowing for their removal under milder conditions than the related p-methoxybenzyl (PMB) or unsubstituted benzyl (Bn) groups.[3] This enhanced lability is due to the powerful resonance stabilization of the incipient carbocation by two methoxy groups during cleavage.[4] This property makes DMB groups valuable in orthogonal protection schemes, where selective deprotection is required in the presence of other acid-sensitive groups like Boc or t-butyl esters.[5]
While less common than its 2,4-isomer, the 2,3-dimethoxybenzyl group offers a unique electronic and steric profile. The adjacent methoxy groups provide substantial electron donation, rendering the N-(2,3-DMB) amide highly susceptible to acid-catalyzed cleavage.
Field Scientist Insight:
The choice between DMB isomers (e.g., 2,3-, 2,4-, or 3,4-) is not arbitrary. The substitution pattern affects the rate of cleavage. While 2,4-DMB is extremely labile due to the para-methoxy group's direct resonance stabilization of the benzylic cation, the 2,3-isomer's electronics are more complex. The ortho- and meta-methoxy groups both contribute to carbocation stability, suggesting a high degree of acid lability, potentially intermediate between PMB and 2,4-DMB, offering another level of synthetic control.
Mechanism of Protection and Deprotection
The use of this compound as a protecting group follows a two-stage workflow: amide formation (protection) and acid-catalyzed C-N bond cleavage (deprotection).
Protection: Amide Bond Formation
The carboxylic acid is coupled with this compound to form a stable N-(2,3-DMB) amide. This is a standard amidation reaction that requires activation of the carboxylic acid. Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[6][7] These reagents convert the carboxylic acid's hydroxyl group into a good leaving group, facilitating nucleophilic attack by the amine.[8]
Deprotection: Acid-Catalyzed Cleavage
The N-(2,3-DMB) amide bond is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). The mechanism proceeds via protonation of the amide oxygen, followed by cleavage of the benzylic C-N bond to release the free carboxylic acid and the stable 2,3-dimethoxybenzyl carbocation.[9] This cation is then trapped by a nucleophilic scavenger present in the reaction mixture, such as water, triisopropylsilane (TIS), or anisole, to prevent side reactions with the desired product.[9][10]
Visualization of the 2,3-DMB Protection Workflow
The following diagrams illustrate the key structures and the overall process.
Caption: Core reactants and the resulting protected amide.
Caption: Overall workflow for using 2,3-DMB as a protecting group.
Detailed Experimental Protocols
Trustworthiness: These protocols are designed to be self-validating. Each step includes a clear purpose and expected outcome. Monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reliable results.
Protocol 1: Protection of a Carboxylic Acid with this compound
This protocol describes a general procedure for amide formation using EDC as a coupling agent.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)[11]
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), and Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Reagents: Add this compound (1.1 equiv), EDC·HCl (1.2 equiv), and DMAP (0.1 equiv) to the solution. Causality Note: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. DMAP acts as a nucleophilic catalyst to accelerate the reaction, especially for sterically hindered substrates.[11]
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and DMAP), saturated NaHCO₃ (to remove unreacted acid and EDC byproducts), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-(2,3-dimethoxybenzyl) amide.
Protocol 2: Acid-Catalyzed Deprotection of N-(2,3-DMB) Amide
This protocol outlines the cleavage of the DMB group using trifluoroacetic acid (TFA).
Materials:
-
N-(2,3-DMB) protected amide (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Anisole or Triisopropylsilane (TIS) (5-10 equiv, as a scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Cold Diethyl Ether
Procedure:
-
Preparation of Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS. Alternatively, for substrates sensitive to water, use a mixture of TFA and a scavenger like anisole (e.g., 90:10 v/v). Causality Note: TFA is a strong acid that efficiently protonates the amide and facilitates cleavage. The scavenger (TIS or anisole) is crucial for trapping the highly reactive DMB carbocation, preventing it from re-alkylating the product or other sensitive functional groups.[9][12]
-
Dissolution: Dissolve the N-(2,3-DMB) amide in a minimal amount of anhydrous DCM (if necessary for solubility) and cool the solution to 0 °C in an ice bath.
-
Deprotection Reaction: Add the pre-chilled cleavage cocktail to the substrate solution. Stir the reaction at 0 °C to room temperature. Monitor the reaction by TLC or LC-MS. The cleavage is typically rapid, often completing within 30 minutes to 2 hours.
-
Isolation: a. Once the reaction is complete, concentrate the mixture under a stream of nitrogen or by rotary evaporation (ensure the system is TFA-compatible) to remove the bulk of the TFA. b. Add a large volume of cold diethyl ether to the concentrated residue to precipitate the crude carboxylic acid product. c. Collect the precipitate by filtration or centrifugation.
-
Purification: Wash the collected solid with additional cold diethyl ether to remove residual scavengers and byproducts. If necessary, the product can be further purified by recrystallization or chromatography.
Orthogonality and Stability Data
The key advantage of the DMB protecting group is its distinct stability profile compared to other common protecting groups, enabling orthogonal synthesis strategies.[5]
| Protecting Group | Cleavage Condition | Stability Profile | Relative Acid Lability |
| Benzyl (Bn) | Strong Acid (HBr, BBr₃); H₂/Pd-C | Stable to mild acid/base, DDQ | Low |
| p-Methoxybenzyl (PMB) | Mild Acid (TFA); Oxidation (DDQ, CAN) | Stable to base, hydrogenolysis | Moderate |
| 2,4-Dimethoxybenzyl (DMB) | Very Mild Acid (1-10% TFA in DCM)[5] | Stable to base, hydrogenolysis | Very High |
| 2,3-Dimethoxybenzyl (2,3-DMB) | Mild Acid (TFA) | Inferred: Stable to base, hydrogenolysis | High (Estimated) |
| tert-Butoxycarbonyl (Boc) | Moderate Acid (20-50% TFA in DCM)[4] | Stable to base, hydrogenolysis | High |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenolysis | (Not acid-labile) |
Conclusion and Expert Recommendations
This compound provides a highly acid-labile protecting group for carboxylic acids, forming a stable amide that can be cleaved under mild conditions. Its primary advantage lies in its suitability for complex syntheses requiring orthogonal deprotection schemes. The cleavage with TFA is efficient and rapid, making it a valuable tool for late-stage deprotection in drug discovery and peptide synthesis. Researchers should pay close attention to the use of carbocation scavengers during deprotection to maximize yields and purity. The 2,3-DMB group, while less characterized than its 2,4-isomer, represents a nuanced option for the synthetic chemist's toolkit, enabling fine control over molecular assembly.
References
- A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups for Researchers and Drug Development Professionals. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/b1154]
- A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/b1154]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2021). ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293318/]
- Orthogonality of the 2,4-DMB Group: A Comparative Guide for Synthetic Strategy. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/b1154]
- Chemoselective Cleavage and Transamidation of Tertiary p -Methoxybenzyl Amides under Metal-Free Photoredox C
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8055877/]
- Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2021). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293318/]
- p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station International Edition. [URL: https://www.chem-station.com/en/reactions-2/2014/03/p-methoxybenzyl-pmb-protective-group.html]
- N-(2,5-dimethoxyphenyl)-3-methylbenzamide. (n.d.). Evidentic. [URL: https://evidentic.com/product/n-2-5-dimethoxyphenyl-3-methylbenzamide-evt-1364751/]
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/]
- A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. (2017). Chemistry & Biology Interface.
- Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. (2018).
- Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017). ResearchGate. [URL: https://www.researchgate.net/publication/320145244_Experimental_and_Computational_Study_on_the_Debenzylation_of_24-dimethoxybenzyl-protected_13-diazaoxindoles]
- 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. (1971). Journal of the American Chemical Society. [URL: https://profiles.wustl.edu/en/publications/24-dimethoxybenzyl-as-a-protecting-group-for-glutamine-and-asp]
- C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. (2016).
- Preparation of amides using DCC. (n.d.). Khan Academy. [URL: https://www.khanacademy.
- Formation of Amides Using DCC. (n.d.). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Protecting group. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. cbijournal.com [cbijournal.com]
- 8. Khan Academy [khanacademy.org]
- 9. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pp.bme.hu [pp.bme.hu]
Application Notes & Protocols: Cleavage of the 2,3-Dimethoxybenzyl (2,3-DMB) Protecting Group
Introduction: The Role of the 2,3-DMB Group in Modern Synthesis
In the landscape of multi-step organic synthesis, the judicious selection and use of protecting groups are paramount to achieving target molecules with high efficiency and selectivity[1][2]. Among the diverse arsenal of protecting groups for hydroxyl functionalities, benzyl-type ethers are valued for their general stability and reliable cleavage methods[1][3]. The 2,3-dimethoxybenzyl (2,3-DMB) ether, a member of the electron-rich benzyl protecting group family, offers distinct advantages over the parent benzyl (Bn) group and even the widely used p-methoxybenzyl (PMB) group.[4]
The two methoxy substituents on the aromatic ring significantly increase its electron density. This electronic enrichment renders the 2,3-DMB group exceptionally labile under specific oxidative and acidic conditions, allowing for its selective removal in the presence of more robust protecting groups like standard benzyl or silyl ethers.[5][6] This guide provides a detailed examination of the mechanistic underpinnings, comparative conditions, and field-proven protocols for the effective cleavage of the 2,3-DMB protecting group.
Part 1: Mechanistic Principles of 2,3-DMB Cleavage
The enhanced reactivity of the 2,3-DMB ether stems from the ability of the dimethoxy-substituted aromatic ring to stabilize a positive charge, either as a radical cation in oxidative pathways or as a carbocation in acidic pathways.
Oxidative Cleavage
Oxidative cleavage is the most common and often most selective method for deprotecting DMB ethers. The reaction proceeds via a single-electron transfer (SET) mechanism. The electron-rich 2,3-DMB aromatic ring acts as a donor to an electron-deficient oxidant, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[4][5] This generates a resonance-stabilized radical cation. Subsequent fragmentation, typically involving a molecule of water, leads to the formation of the deprotected alcohol, 2,3-dimethoxybenzaldehyde, and the reduced oxidant.[4]
The high selectivity of reagents like DDQ arises from their ability to form a charge-transfer complex with the electron-rich DMB ring, facilitating the SET process at a much lower oxidation potential than required for less-activated ethers like the simple benzyl group.[4][7]
Caption: Mechanism of oxidative DMB cleavage via Single-Electron Transfer (SET).
Acidic Cleavage
The cleavage of ethers by strong acids is a fundamental reaction in organic chemistry.[8][9][10] For the 2,3-DMB group, this process is exceptionally efficient due to the formation of a highly stabilized benzylic carbocation. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as trifluoroacetic acid (TFA), converting the alkoxy group into a good leaving group (R-OH).[9][10] Subsequent cleavage of the C-O bond yields the free alcohol and the 2,3-dimethoxybenzyl carbocation. This carbocation is resonance-stabilized by the two electron-donating methoxy groups.
A critical consideration in acidic cleavage is the fate of the liberated carbocation. It is a potent electrophile that can participate in undesired Friedel-Crafts alkylation side reactions with the product alcohol or other electron-rich aromatic rings present in the substrate.[11] To prevent this, the reaction is almost always performed in the presence of a cation scavenger , such as anisole, 1,3-dimethoxybenzene, or triisopropylsilane (TIS).[11][12] These scavengers are more nucleophilic than the desired product and irreversibly trap the carbocation.
Caption: Acidic DMB cleavage showing the critical role of a cation scavenger.
Part 2: Comparative Overview of Cleavage Conditions
The choice of deprotection method depends critically on the substrate's overall functionality and the desired selectivity. The following table summarizes the most common conditions.
| Method | Reagent | Typical Conditions | Stoichiometry | Advantages | Key Considerations & Potential Side Reactions |
| Oxidative | DDQ | CH₂Cl₂/H₂O (10:1 to 20:1), 0 °C to RT, 1-4 h[5] | 1.1 - 1.5 eq. | High selectivity for DMB over Bn, PMB, and silyl ethers. Mild, neutral pH conditions.[5] | Sensitive to other electron-rich systems (dienes, phenols). The DDQH₂ byproduct is acidic and requires a basic workup.[5] DDQ is moisture-sensitive.[11] |
| Oxidative | CAN | CH₃CN/H₂O, 0 °C to RT, Variable Time | 2.0 - 3.0 eq. | Effective and relatively inexpensive oxidant. | Can be less selective than DDQ, potentially cleaving PMB or other sensitive groups under forcing conditions.[5] Requires aqueous conditions. |
| Acidic | TFA | CH₂Cl₂, 0 °C to RT, 10-60 min | 20-50% (v/v) or neat | Rapid and efficient for many substrates. Orthogonal to hydrogenolysis-labile groups.[11][13] | Scavenger is mandatory to prevent Friedel-Crafts side reactions.[11] Not suitable for acid-sensitive substrates (e.g., acetals, some silyl ethers). |
| Acidic | TfOH | CH₂Cl₂, 0 °C to RT, <15 min | Catalytic (e.g., 0.5 eq)[12] | Extremely rapid due to high acidity. Can be used in catalytic amounts.[12] | Highly corrosive and harsh. Requires careful handling and is only suitable for robust substrates. Scavenger is essential.[5][14] |
Part 3: Detailed Experimental Protocols
These protocols provide a general framework for the deprotection of a 2,3-DMB protected alcohol. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Oxidative Cleavage with DDQ
-
Principle: This protocol leverages the high selectivity of DDQ to oxidatively cleave the 2,3-DMB ether under mild, near-neutral conditions, making it ideal for substrates with acid- or base-labile functionalities.[5]
-
Materials & Reagents:
-
2,3-DMB protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, high purity)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
-
-
Procedure:
-
Dissolution: Dissolve the 2,3-DMB protected substrate (1.0 eq.) in a mixture of CH₂Cl₂ and water (typically an 18:1 v/v ratio) in a round-bottom flask. A typical concentration is 0.05-0.1 M.
-
Initiation: Cool the solution to 0 °C using an ice bath. Add DDQ (1.2 eq.) portion-wise over several minutes. The reaction mixture will typically develop a deep color (green or brown) as the charge-transfer complex forms.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acidic DDQH₂ byproduct.[5] Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
-
Protocol 2: Acidic Cleavage with TFA and a Scavenger
-
Principle: This protocol utilizes the strong Brønsted acid TFA to rapidly cleave the DMB ether. The inclusion of a cation scavenger is essential to intercept the resulting electrophilic 2,3-dimethoxybenzyl cation and prevent side reactions.[11]
-
Materials & Reagents:
-
2,3-DMB protected substrate
-
Trifluoroacetic acid (TFA)
-
Cation Scavenger (e.g., Anisole or Triisopropylsilane (TIS))
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, addition funnel, standard glassware
-
-
Procedure:
-
Dissolution: Dissolve the 2,3-DMB protected substrate (1.0 eq.) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Scavenger Addition: Add the cation scavenger (e.g., Anisole, 3-5 eq. or TIS, 1.5 eq.) to the solution.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of TFA in CH₂Cl₂ (e.g., 20-50% v/v) dropwise via an addition funnel.
-
Reaction & Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction closely by TLC or LC-MS. These reactions are often complete within 10-60 minutes.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂.
-
Washing & Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Caption: Workflow for selecting a 2,3-DMB cleavage protocol.
References
- A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl - Benchchem.
- Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC - NIH.
- Protecting group - Wikipedia.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH.
- Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
- The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydr
- Technical Support Center: Troubleshooting Incomplete Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers - Benchchem.
- 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition.
- p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Public
- Cleavage Of Ethers With Acid - Master Organic Chemistry.
- Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene - UCLA – Chemistry and Biochemistry.
- Reactions of Ethers-Ether Cleavage - Chemistry Steps.
- p-Methoxybenzyl (PMB)
- ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem.
- 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis - WashU Medicine Research Profiles.
- Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books G
Sources
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lookchem.com [lookchem.com]
- 8. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. pp.bme.hu [pp.bme.hu]
Introduction: Overcoming Synthetic Challenges in Peptide Chemistry
An in-depth guide to the application of Dimethoxybenzyl-based protecting groups in modern peptide synthesis, with a focus on the widely utilized 2,4-dimethoxybenzyl (DMB) moiety for enhanced yield and purity.
The synthesis of peptides, particularly long or hydrophobic sequences, is often hampered by the aggregation of the growing peptide chain on the solid support. This aggregation, driven by intermolecular hydrogen bonding, can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and significantly reduced purity of the crude product. To address these challenges, researchers employ backbone-protecting groups that temporarily shield the amide nitrogen, disrupting hydrogen bond formation and improving chain solvation.
While various protecting groups exist, the 2,4-dimethoxybenzyl (DMB) group, derived from precursors like 2,4-dimethoxybenzylamine, has emerged as a highly effective and widely adopted solution.[1][2] Its strategic application is particularly crucial in the synthesis of "difficult" peptides, where it can dramatically improve reaction kinetics, crude purity, and overall yield.[1] This guide provides a detailed overview of the DMB protecting group, its mechanism of action, key applications, and comprehensive protocols for its use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The 2,4-Dimethoxybenzyl (DMB) Group: A Tool for "Difficult" Peptides
The primary role of the DMB group is to serve as a temporary protecting group for the backbone amide nitrogen. By introducing this bulky, acid-labile group, the capacity for inter-chain hydrogen bonding is eliminated, which is a primary cause of on-resin aggregation.[1] This enhances the solvation of the peptide-resin complex, making reactive sites more accessible for subsequent coupling and deprotection steps.[1]
Key Applications and Advantages:
-
Synthesis of Hydrophobic and Long Peptides : DMB protection is highly effective in mitigating aggregation in sequences rich in hydrophobic residues or those exceeding 30 amino acids in length.[1] This translates to a marked reduction in deletion and truncated sequences, leading to a cleaner crude product.[1]
-
Prevention of Aspartimide Formation : Aspartimide formation is a notorious side reaction, especially in sequences containing Asp-Gly or Asp-Ser motifs. The DMB group, when incorporated on the nitrogen of the residue following aspartic acid (e.g., as an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide), provides steric hindrance that effectively blocks the unwanted cyclization reaction.[1] In some cases, this strategy has been shown to increase crude peptide purity from 45% to over 91%.[1]
-
Facilitating On-Resin Cyclization : The improved solvation and reduced aggregation afforded by DMB protection can also be advantageous in strategies for on-resin head-to-tail cyclization of peptides.[1]
The DMB group is cleaved under standard acidic conditions used in the final step of SPPS, typically with trifluoroacetic acid (TFA), concurrently with side-chain protecting groups like Boc and tBu.[1][3]
Data Snapshot: The Impact of DMB Protection
The use of DMB-protected building blocks can lead to substantial improvements in synthesis outcomes. The following tables provide representative data comparing standard Fmoc-SPPS with a DMB-assisted strategy.
| Synthesis Target | Method | Crude Purity (%) [1] | Overall Yield (%) [1] |
| "Difficult" Hydrophobic Peptide | Standard Fmoc-SPPS | 25 | 40 |
| "Difficult" Hydrophobic Peptide | With Fmoc-Ala-(Dmb)Gly-OH | 65 | 75 |
| Synthesis Target | Side Reaction | Method | Crude Purity (%) [1] |
| Asp-Gly Containing Peptide | Aspartimide Formation | Standard Fmoc-SPPS | 45 |
| Asp-Gly Containing Peptide | Aspartimide Formation | With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91 |
Experimental Protocols
Protocol 1: Synthesis of a DMB-Protected Dipeptide Building Block
The most common method for incorporating DMB protection is through the synthesis and use of a pre-formed DMB-dipeptide, such as Fmoc-Aaa-(Dmb)Gly-OH (where Aaa is any amino acid). This protocol outlines a representative synthesis.[1]
Step 1: Reductive Amination
-
Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane (DCE).
-
Add triethylamine (3.0 eq) to the mixture and stir to neutralize the hydrochloride salt.
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise to the stirring mixture.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product, ethyl 2-((2,4-dimethoxybenzyl)amino)acetate, with dichloromethane (DCM).
-
Purify the product by column chromatography.[1]
Step 2: Saponification
-
Dissolve the purified product from Step 1 in a mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours, monitoring the hydrolysis by TLC.
-
Once complete, acidify the mixture and extract the free acid, 2-((2,4-dimethoxybenzyl)amino)acetic acid.[1]
Step 3: Fmoc Protection
-
Dissolve the free acid from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.
-
Add Fmoc-OSu (1.05 eq) dropwise.
-
Stir the reaction overnight at room temperature to yield the final DMB-protected building block (e.g., (Dmb)Gly-OH, which can then be coupled to an Fmoc-protected amino acid).[1]
Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the coupling of a pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptide onto the resin-bound peptide chain.
-
Resin Preparation : Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (using piperidine in DMF) and the resin has been thoroughly washed.
-
Activation of DMB-Dipeptide : In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (e.g., 3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling : Add the activated dipeptide solution to the prepared resin. Agitate the mixture for 2-4 hours at room temperature.[1]
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[1]
-
Confirmation of Coupling : Perform a Kaiser test to confirm the complete consumption of free primary amines. A negative result (yellow beads) indicates a successful coupling.[1] If the test is positive, a recoupling step may be necessary.
Protocol 3: Final Cleavage and DMB Deprotection
The DMB group is acid-labile and is removed during the final cleavage from the resin, along with most common side-chain protecting groups (e.g., tBu, Boc, Trt).[1]
-
Resin Preparation : After the full peptide sequence is assembled, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[1]
-
Cleavage Cocktail Preparation : The DMB cation formed during cleavage is a potent electrophile, making the use of scavengers essential to prevent side reactions, particularly with sensitive residues like Tryptophan (Trp). A standard cleavage cocktail is:
-
TFA / TIS / H₂O (95:2.5:2.5 v/v/v)
-
For peptides with multiple sensitive residues (Cys, Met, Trp), a more robust cocktail may be used: TFA / DMB / TIPS / EDT (90:5:2.5:2.5 v/v/v/v) .[1]
-
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.[1]
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation and Drying : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether. Dry the crude peptide pellet under vacuum.[1]
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Field Insights and Troubleshooting
-
Placement : For maximum effectiveness against aggregation, DMB-protected amino acids should be inserted strategically within the peptide sequence, typically before a known point of aggregation.
-
Scavengers are Crucial : Never perform the final cleavage of a DMB-protected peptide without an effective scavenger like Triisopropylsilane (TIS) in the TFA cocktail. Failure to do so can lead to significant alkylation of sensitive residues.
-
Orthogonality : The DMB group is part of the acid-labile protection scheme. It is not orthogonal to Boc/tBu-based side-chain protection but is orthogonal to the base-labile Fmoc group used for N-alpha protection during synthesis.[4][5]
Conclusion
The 2,4-dimethoxybenzyl (DMB) protecting group is an invaluable tool in modern solid-phase peptide synthesis. By effectively disrupting on-resin aggregation and preventing common side reactions like aspartimide formation, its use leads to significantly higher crude peptide purity and overall yields, especially for challenging sequences. The protocols and insights provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this powerful strategy in their synthetic workflows.
References
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH). [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Backbone protecting groups used in Fmoc SPPS. ResearchGate. [Link]
-
Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. [Link]
-
Protecting group. Wikipedia. [Link]
-
2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Washington University School of Medicine in St. Louis. [Link]
-
2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. ACS Publications. [Link]
Sources
Application Notes and Protocols: One-Pot Synthesis of Tetrahydroisoquinoline Scaffolds Utilizing 2,3-Dimethoxybenzylamine
Introduction: The Strategic Importance of Tetrahydroisoquinolines and the Efficiency of One-Pot Syntheses
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and drug development. This core structure is present in a multitude of natural alkaloids and synthetic compounds exhibiting a wide array of biological activities, including antitumor, antihypertensive, and antiviral properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to novel THIQ derivatives is of paramount importance to researchers in the pharmaceutical sciences.
Traditional multi-step syntheses, while effective, often suffer from drawbacks such as lower overall yields, increased consumption of solvents and reagents, and the need for purification of intermediates at each stage. One-pot syntheses and multi-component reactions (MCRs) have emerged as powerful strategies to overcome these limitations.[3] By combining multiple reaction steps in a single reaction vessel without the isolation of intermediates, one-pot processes offer significant advantages in terms of operational simplicity, time and resource efficiency, and atom economy. These approaches are particularly valuable in the rapid generation of libraries of diverse molecules for high-throughput screening in drug discovery programs.[3]
This application note provides a detailed protocol and scientific rationale for a one-pot synthesis of a substituted tetrahydroisoquinoline derivative using 2,3-dimethoxybenzylamine as a key building block. The described methodology is based on a tandem Michael addition-lactamization sequence, a robust and adaptable reaction for the construction of complex heterocyclic systems.
Reaction Mechanism and Scientific Rationale
The one-pot synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates from a substituted benzoic acid and a primary amine, such as this compound, proceeds through a well-defined sequence of reactions. The overall transformation is a tandem Michael amination followed by an intramolecular lactamization.
The reaction is initiated by the Michael addition of the primary amine (this compound) to an activated alkene. This alkene is part of a 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid derivative, which serves as the electrophilic component. The nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the α,β-unsaturated ester system is the key bond-forming step of this initial phase.
Following the Michael addition, the resulting intermediate possesses both a secondary amine and a carboxylic acid functionality in a sterically favorable arrangement for intramolecular cyclization. The subsequent step is a lactamization, where the newly formed secondary amine attacks the carboxylic acid group. This intramolecular amidation, often facilitated by heating, results in the formation of the six-membered lactam ring characteristic of the 1-oxo-tetrahydroisoquinoline core. This cyclization step is driven by the thermodynamic stability of the resulting heterocyclic system.
The choice of this compound as the amine component is significant for several reasons. The electron-donating nature of the two methoxy groups on the benzene ring can influence the nucleophilicity of the amine and the electronic properties of the final product. Furthermore, the presence of these substituents provides handles for further functionalization, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[4]
Experimental Protocols
Materials and Equipment
-
This compound (≥98% purity)
-
2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoic acid (or a suitable derivative)
-
Methanol (anhydrous)
-
Triethylamine (Et3N)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system
One-Pot Synthesis of Methyl 2-(2,3-dimethoxybenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
This protocol is an adaptation of a general procedure for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 eq).
-
Add anhydrous methanol (approximately 0.3 M concentration relative to the benzoic acid derivative).
-
Begin stirring the solution at room temperature.
-
Add this compound (1.0 eq) to the stirring solution.
-
If the amine is used as a hydrochloride salt, add triethylamine (1.0 eq) to liberate the free amine.
Step 2: Reaction Execution
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
Step 3: Workup and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes), is typically effective for isolating the desired product.
-
Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to yield the final product as a solid or a viscous oil.
Data Presentation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) |
| 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoic acid | 1.0 | 222.21 | 10 |
| This compound | 1.0 | 167.21 | 10 |
| Methanol (Solvent) | N/A | 32.04 | ~30 mL |
| Triethylamine (if needed) | 1.0 | 101.19 | 10 |
Table 1: Representative reaction parameters for the one-pot synthesis.
| Parameter | Condition |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 12-24 hours |
| Atmosphere | Air |
| Expected Yield | 40-75% (based on similar reactions) |
Table 2: Typical reaction conditions.
Visualization of Workflow and Mechanism
Caption: Workflow and mechanism of the one-pot synthesis.
Conclusion
The one-pot tandem Michael addition-lactamization reaction described provides an efficient and straightforward route to substituted 1-oxo-1,2,3,4-tetrahydroisoquinolines using this compound. This methodology aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. The versatility of this reaction allows for the incorporation of various substituted benzylamines and benzoic acid derivatives, making it a valuable tool for the generation of compound libraries for drug discovery and medicinal chemistry research. The resulting tetrahydroisoquinoline scaffolds can serve as key intermediates for the synthesis of more complex and biologically active molecules.
References
-
Klein, A., Albrecht, A. C., & Pietruszka, J. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 25(23), 5798. [Link][1]
-
Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3117-3123. [Link][2]
-
Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]
-
Armstrong, A., et al. (2009). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Accounts of Chemical Research, 42(11), 1761–1773. [Link][3]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry, 47, 116378. [Link][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijstr.org [ijstr.org]
- 3. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,3-Dimethoxybenzylamine Derivatives in Modern Catalysis
Introduction: The Strategic Role of 2,3-Dimethoxybenzylamine in C–H Functionalization
In the pursuit of synthetic efficiency, the direct functionalization of otherwise inert carbon-hydrogen (C–H) bonds has emerged as a paramount strategy. This approach circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes and minimizing waste. A key challenge in this field is achieving high levels of chemo- and regioselectivity. To this end, directing groups have become an indispensable tool, acting as a molecular compass to guide a transition metal catalyst to a specific C–H bond.[1][2]
Among the arsenal of directing groups, derivatives of this compound have carved a significant niche. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory and practical application of these versatile directing groups in catalytic reactions. We will delve into the mechanistic underpinnings of their function, provide detailed protocols for their implementation, and discuss the broader implications for synthetic chemistry.
The this compound moiety, when incorporated into a substrate, offers a weakly coordinating N-methoxy amide group that has proven to be highly effective in directing various transition metal catalysts, including those based on rhodium (Rh), palladium (Pd), and ruthenium (Ru).[1] The strategic placement of the methoxy groups plays a crucial role in modulating the electronic and steric properties of the directing group, influencing its coordinating ability and, consequently, the efficiency and selectivity of the catalytic transformation.
Core Principle: The N-Methoxy Amide as a Directing Group
The efficacy of this compound derivatives as directing groups stems from the formation of a stable, five- or six-membered metallacyclic intermediate. This intermediate brings the catalytic metal center into close proximity to the targeted C–H bond, facilitating its cleavage in a process often referred to as cyclometalation or concerted metalation-deprotonation.
The workflow for a typical directing group-assisted C–H functionalization can be visualized as follows:
Sources
Flow Chemistry Applications of 2,3-Dimethoxybenzylamine: Advanced Protocols for Synthesis and Deprotection
Introduction: The Strategic Advantage of 2,3-Dimethoxybenzylamine in Continuous Flow
In the landscape of modern synthetic chemistry, this compound emerges as a versatile building block and a strategic protecting group. Its unique electronic and steric properties, conferred by the ortho- and meta-methoxy substituents on the benzyl moiety, render it a valuable tool for researchers in medicinal chemistry and drug development. The true potential of this reagent, however, is unlocked when its reactivity is harnessed within the controlled environment of continuous flow chemistry.
Flow chemistry offers unparalleled advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety when handling reactive intermediates, and the potential for seamless scalability.[1] This guide provides detailed application notes and protocols for leveraging this compound in key synthetic transformations under continuous flow conditions. We will explore its utility in the synthesis of complex heterocyclic scaffolds and as a photolabile protecting group, offering insights into the causality behind experimental design and providing self-validating protocols for immediate implementation.
Application Note I: Continuous Flow Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinolines
The tetrahydroisoquinoline core is a privileged scaffold found in a multitude of biologically active natural products and pharmaceutical agents.[2][3][4] The Pictet-Spengler reaction is a cornerstone of its synthesis. By transitioning this reaction to a continuous flow process, we can achieve higher yields, improved purity, and greater reproducibility.
Causality of Experimental Design
In a flow setup, the rapid mixing of reactants and precise temperature control minimize the formation of byproducts often encountered in batch reactions. The short residence time in the heated reactor zone drives the reaction to completion efficiently while limiting degradation.
Visualizing the Workflow
Caption: Workflow for the continuous flow Pictet-Spengler reaction.
Detailed Protocol
1. Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Solution B: Prepare a 0.55 M solution of the desired aldehyde or ketone in the same solvent.
-
Acid Catalyst (Optional): For less reactive carbonyl compounds, an acid catalyst (e.g., trifluoroacetic acid) can be included in Solution B.
2. System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram.
-
Use PFA tubing for the reactor coil, with the length and internal diameter determining the reactor volume.
-
Set the temperature of the reactor coil using a suitable heating system (e.g., an oil bath or a dedicated reactor module).
-
Install a back pressure regulator to maintain a constant pressure within the system, preventing solvent boiling.
3. Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor.
-
The combined stream flows through the heated reactor coil, where the Pictet-Spengler cyclization occurs.
-
The product stream exits the reactor, passes through the back pressure regulator, and is collected.
4. Work-up and Analysis:
-
The collected product solution can be concentrated under reduced pressure.
-
Purification is typically achieved through column chromatography to yield the desired tetrahydroisoquinoline.
| Parameter | Typical Range |
| Temperature | 80 - 150 °C |
| Residence Time | 5 - 30 minutes |
| Pressure | 5 - 10 bar |
| Reactant Concentration | 0.1 - 1.0 M |
Application Note II: Directed Ortho-Metalation (DoM) in Flow for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[5] The amino group of this compound can act as a directing group, facilitating deprotonation at the ortho position.[6] Performing this reaction in a flow system significantly enhances safety when handling pyrophoric organolithium reagents and allows for precise control over the short-lived lithiated intermediate.[7][8]
Causality of Experimental Design
The high surface-area-to-volume ratio of microreactors enables rapid heat dissipation, making the highly exothermic lithiation step manageable and safe. The short path length for mixing ensures that the organolithium reagent is consumed rapidly and uniformly, preventing unwanted side reactions. The immediate introduction of an electrophile in a subsequent step allows for the efficient trapping of the transient aryllithium species.
Visualizing the Workflow
Caption: Workflow for the continuous flow directed ortho-metalation.
Detailed Protocol
1. Reagent Preparation (under inert atmosphere):
-
Solution A: Prepare a 0.2 M solution of this compound in anhydrous THF.
-
Solution B: Use a commercially available solution of n-butyllithium in hexanes (typically 1.6 M or 2.5 M).
-
Solution C: Prepare a 0.3 M solution of the desired electrophile (e.g., an alkyl halide, carbonyl compound, or silyl chloride) in anhydrous THF.
2. System Setup:
-
Assemble the flow reactor system as shown in the diagram, ensuring all components are dry and the system is purged with an inert gas (e.g., argon or nitrogen).
-
The reactor coils should be immersed in a cooling bath to maintain the desired low temperature.
3. Reaction Execution:
-
Pump Solution A and Solution B into the first T-mixer. The flow rate of the n-butyllithium solution should be adjusted to deliver the desired stoichiometric equivalents.
-
The resulting stream passes through the first cryo-coil reactor to ensure complete lithiation.
-
The lithiated intermediate is then mixed with Solution C in the second T-mixer.
-
The reaction mixture flows through the second cryo-coil reactor to allow for the electrophilic quench.
-
The product stream is then directed into a quenching solution (e.g., saturated aqueous ammonium chloride) before collection.
4. Work-up and Analysis:
-
The quenched reaction mixture is extracted with a suitable organic solvent.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
| Parameter | Typical Range |
| Temperature | -78 °C to -20 °C |
| Residence Time (Lithiation) | 1 - 5 minutes |
| Residence Time (Quench) | 2 - 10 minutes |
| n-BuLi Equivalents | 1.1 - 1.5 |
Application Note III: Photochemical Deprotection of N-2,3-Dimethoxybenzylamines in Flow
The 2,3-dimethoxybenzyl (DMB) group is a valuable protecting group for amines, removable under oxidative or strongly acidic conditions.[9][10] An attractive alternative is photochemical cleavage, which offers a mild and orthogonal deprotection strategy. Flow photochemistry is particularly well-suited for such transformations, ensuring uniform irradiation and preventing over-exposure of the product to UV light, which can lead to degradation.[11][12]
Causality of Experimental Design
In a flow photoreactor, the small path length of the reactor tubing or microchannels allows for deep and uniform penetration of light into the reaction medium. The residence time in the irradiation zone can be precisely controlled by the flow rate, ensuring efficient deprotection while minimizing the formation of photodecomposition byproducts.
Visualizing the Workflow
Caption: Workflow for the continuous flow photochemical deprotection.
Detailed Protocol
1. Reagent Preparation:
-
Prepare a solution of the N-(2,3-dimethoxybenzyl)-protected amine in a UV-transparent solvent (e.g., acetonitrile or methanol) at a concentration that allows for sufficient light penetration (typically 0.01 - 0.1 M).
2. System Setup:
-
Construct the flow photoreactor by wrapping FEP tubing around a UV lamp. The length and diameter of the tubing will define the reactor volume.
-
Alternatively, use a commercially available flow photoreactor.
-
Position the UV lamp (a low-pressure mercury lamp emitting at 254 nm is often effective for benzylamine cleavage) to irradiate the reactor coil.
-
Incorporate a back pressure regulator to maintain a stable flow.
3. Reaction Execution:
-
Pump the reactant solution through the photoreactor at a flow rate calculated to achieve the desired irradiation time.
-
The solution is irradiated as it flows through the reactor, inducing cleavage of the 2,3-dimethoxybenzyl group.
-
The product stream is collected after passing through the back pressure regulator.
4. Work-up and Analysis:
-
The collected solution, containing the deprotected amine and 2,3-dimethoxybenzaldehyde as a byproduct, is concentrated.
-
The deprotected amine can be isolated from the byproduct by acid-base extraction or column chromatography.
| Parameter | Typical Range |
| Wavelength | 254 nm |
| Irradiation Time | 10 - 60 minutes |
| Reactant Concentration | 0.01 - 0.1 M |
| Solvent | Acetonitrile, Methanol |
Conclusion
The integration of this compound into continuous flow synthesis protocols offers significant advantages in terms of efficiency, safety, and control. The application notes provided herein for the Pictet-Spengler reaction, directed ortho-metalation, and photochemical deprotection serve as a foundational guide for researchers seeking to explore the full potential of this versatile reagent. By adopting these advanced methodologies, scientists can accelerate drug discovery and development programs through the rapid and reliable synthesis of complex molecular architectures.
References
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. Retrieved from [Link]
-
Directed (ortho) Metallation. (n.d.). Retrieved from [Link]
-
New strategy for the synthesis of tetrahydroisoquinoline alkaloids. (n.d.). PubMed. Retrieved from [Link]
-
Green, R. A., et al. (2019). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. University of Southampton. Retrieved from [Link]
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2024). MDPI. Retrieved from [Link]
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (2015). PubMed. Retrieved from [Link]
-
Synthesis of Tetrahydroisoquinoline-Alkaloid Analogs with a Diphenyloxide Fragment. (2022). ResearchGate. Retrieved from [Link]
-
Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA. Retrieved from [Link]
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (2013). PubMed. Retrieved from [Link]
-
Orthogonal Photolysis of Protecting Groups. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017). Retrieved from [Link]
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. (n.d.). ResearchGate. Retrieved from [Link]
-
p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station. Retrieved from [Link]
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. New strategy for the synthesis of tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective [mdpi.com]
- 8. DSpace [cora.ucc.ie]
- 9. pp.bme.hu [pp.bme.hu]
- 10. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 12. Benzyl Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethoxybenzylamine
Welcome to the technical support center for the synthesis of 2,3-dimethoxybenzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will explore the most prevalent synthetic methodologies, troubleshoot common experimental hurdles, and provide data-driven recommendations to enhance the efficiency and success of your reactions.
Introduction: Common Synthetic Pathways
The synthesis of this compound is typically achieved via two primary routes: the reductive amination of 2,3-dimethoxybenzaldehyde and the reduction of 2,3-dimethoxybenzonitrile. Each pathway offers distinct advantages and presents unique challenges. This guide will focus predominantly on the widely-used reductive amination pathway due to its versatility, while also addressing key considerations for the nitrile reduction method.
Reductive amination is a powerful transformation that converts a carbonyl group into an amine through an intermediate imine.[1] The success of this reaction is highly dependent on the careful selection of reagents and reaction conditions to favor the formation and subsequent reduction of the imine over competing side reactions.[2]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Reductive Amination of 2,3-Dimethoxybenzaldehyde
Q1: My reaction yield is very low, and I'm recovering a significant amount of unreacted 2,3-dimethoxybenzaldehyde. What's going wrong?
A1: This is a classic problem that points to inefficient imine formation, which is the crucial first step of the reaction. The equilibrium between the aldehyde/amine and the imine may not be favorable under your current conditions.[1]
Causality & Troubleshooting Steps:
-
Ineffective Water Removal: Imine formation is a condensation reaction that releases water. According to Le Châtelier's principle, this water must be removed to drive the equilibrium toward the imine product.
-
Solution: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Incorrect pH: Imine formation is best catalyzed under mildly acidic conditions (typically pH 4-5).[3]
-
If the pH is too high (basic): The reaction is slow.
-
If the pH is too low (highly acidic): The amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3]
-
Solution: Add a catalytic amount of acetic acid to the reaction. This facilitates both the initial nucleophilic attack and the subsequent dehydration step.
-
-
Insufficient Reaction Time for Imine Formation: If you are performing a two-step procedure with a strong reducing agent like sodium borohydride (NaBH₄), it is critical to allow sufficient time for the imine to form before adding the reductant. Premature addition will simply reduce your starting aldehyde to 2,3-dimethoxybenzyl alcohol.[4]
Q2: My TLC analysis shows multiple spots, including the consumption of my starting aldehyde, but the yield of the desired this compound is still poor. What are the likely side products and how can I avoid them?
A2: This scenario suggests that while imine formation may be occurring, competing reduction pathways or subsequent side reactions are consuming your intermediate or product.
Causality & Troubleshooting Steps:
-
Reduction of the Starting Aldehyde: This is common when using a non-selective reducing agent in a one-pot procedure. Powerful hydrides like NaBH₄ can reduce the aldehyde functional group directly.[4]
-
Solution: Switch to a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are excellent choices for one-pot reactions because they are less reactive towards aldehydes and ketones at neutral or mildly acidic pH.[3][5] STAB is often preferred as it is less toxic than NaBH₃CN.[2]
-
-
Over-Alkylation: The desired primary amine product, this compound, can act as a nucleophile itself. It can react with another molecule of 2,3-dimethoxybenzaldehyde to form a new imine, which is then reduced to the secondary amine, bis(2,3-dimethoxybenzyl)amine.
-
Solution: Use a stoichiometric amount of the aldehyde or a slight excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This ensures the aldehyde is consumed before significant over-alkylation can occur.[6]
-
-
Self-Condensation of the Aldehyde: Aldehydes can undergo self-condensation reactions, especially under acidic or basic conditions, leading to complex mixtures.
-
Solution: Maintain controlled, mildly acidic conditions and optimal reaction temperatures (often room temperature is sufficient). Careful, slow addition of reagents can also help minimize the concentration of reactive intermediates at any given time.
-
Data Presentation: Comparison of Common Reducing Agents for Reductive Amination
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low; reduces aldehydes/ketones | High; selective for iminium ions | High; selective for iminium ions |
| Reactivity | High | Moderate | Mild |
| Optimal Procedure | Two-step: 1) Form imine, 2) Add NaBH₄.[4] | One-pot: All reagents combined.[3] | One-pot: All reagents combined.[2] |
| Common Solvents | Methanol (MeOH), Ethanol (EtOH)[4] | MeOH, Tetrahydrofuran (THF)[4][5] | 1,2-Dichloroethane (DCE), THF[4] |
| Pros | Inexpensive, potent. | Stable in mild acid, good selectivity.[1] | Excellent selectivity, mild, less toxic.[2] |
| Cons | Reduces starting carbonyl.[3] | Highly Toxic (releases HCN gas with strong acid).[1][2] | Water-sensitive.[4] |
Experimental Protocols & Visualization
This protocol is recommended for its high selectivity and operational simplicity.
-
To a stirred solution of 2,3-dimethoxybenzaldehyde (1.0 eq) and ammonium acetate (1.5 - 2.0 eq) in 1,2-dichloroethane (DCE), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation to yield this compound.
The choice of reducing agent dictates the experimental workflow. A milder, selective agent like STAB allows for a streamlined one-pot procedure, whereas a stronger, less selective agent like NaBH₄ necessitates a two-step approach to protect the starting aldehyde.
Caption: One-pot vs. Two-step reductive amination workflows.
Section 2: Reduction of 2,3-Dimethoxybenzonitrile
Q3: I am attempting to synthesize this compound by reducing the corresponding benzonitrile, but the reaction is sluggish or incomplete. How can I improve this?
A3: The reduction of nitriles to primary amines requires potent reducing conditions. Incomplete conversion is often due to catalyst deactivation or insufficient reducing power.
Causality & Troubleshooting Steps:
-
Catalytic Hydrogenation Issues: This is a common method using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
-
Catalyst Deactivation: The catalyst surface can be poisoned by impurities in the starting material or solvent. The amine product itself can sometimes inhibit the catalyst.[7][8]
-
Solution: Ensure high-purity starting materials and solvents. Use a higher catalyst loading or consider a more robust catalyst. In some flow chemistry setups, intermittent washing of the catalyst bed can restore activity.[7]
-
Insufficient Hydrogen Pressure/Temperature: These reactions often require elevated pressure and temperature to proceed efficiently.
-
Solution: Systematically increase the H₂ pressure and reaction temperature according to safety protocols for your equipment.
-
-
Chemical Reduction Issues: Using reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes.
-
Inadequate Stoichiometry: These reagents are consumed in the reaction. Ensure you are using a sufficient molar excess to drive the reaction to completion.
-
Moisture Contamination: Hydride reagents react violently with water. Ensure your glassware is oven-dried and all solvents are anhydrous.
-
Q4: My nitrile reduction produces significant amounts of toluene derivatives and other byproducts instead of the primary amine.
A4: This indicates that C-N bond cleavage (hydrogenolysis) is occurring, a known side reaction in the hydrogenation of benzylamines.[8][9]
Causality & Troubleshooting Steps:
-
Hydrogenolysis: The C-N bond of the initially formed benzylamine can be cleaved under hydrogenation conditions, particularly with Pd/C catalysts, to yield 1,2-dimethoxytoluene.[8]
-
Solution: Modifying the catalyst support or using a different catalyst can alter selectivity. For example, rhodium or nickel catalysts are sometimes reported to give higher selectivity for the primary amine.[9] Additionally, optimizing for milder reaction conditions (lower temperature and pressure) can disfavor the hydrogenolysis pathway.
-
References
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Retrieved from [Link]
-
Dempsey, S. D., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast Research Portal. Retrieved from [Link]
-
Lennon, D., et al. (2021). Reaction pathways associated with the hydrogenation of benzonitrile.... ResearchGate. Retrieved from [Link]
-
ChemBK. (2024). This compound - Reference Information. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reactions with 2,3-Dimethoxybenzylamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,3-dimethoxybenzylamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chemical syntheses involving this versatile reagent. Our focus is on providing practical, experience-driven insights to help you optimize your reactions, minimize side products, and streamline your purification processes.
Introduction to this compound in Synthesis
This compound is a valuable primary amine used in the synthesis of a variety of complex molecules, particularly in the construction of heterocyclic scaffolds such as tetrahydroisoquinolines. The electron-donating nature of the two methoxy groups on the aromatic ring influences its reactivity, which can be both advantageous and, at times, a source of unwanted side products. This guide is structured to address specific issues you may encounter in common synthetic transformations.
Section 1: Reductive Amination
Reductive amination is a cornerstone method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to a secondary amine. While generally a robust reaction, challenges can arise, particularly concerning selectivity.
FAQ 1: I am observing a significant amount of a higher molecular weight byproduct in my reductive amination reaction. What is it and how can I prevent it?
Answer:
The most common side product in the reductive amination of a primary amine like this compound is the tertiary amine, resulting from over-alkylation .[1] This occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde, leading to the formation of a tertiary amine.[2]
Causality and Mechanism:
The primary amine (this compound) reacts with an aldehyde to form a secondary amine. This secondary amine can then compete with the remaining primary amine to react with the aldehyde, forming an iminium ion that is subsequently reduced to the tertiary amine.
Troubleshooting Guide for Over-Alkylation:
| Strategy | Rationale | Experimental Protocol |
| Stoichiometry Control | Using the amine as the limiting reagent can help consume the aldehyde before significant over-alkylation occurs. | Start with a 1:1.1 to 1:1.2 ratio of this compound to the aldehyde. Monitor the reaction closely by TLC or LC-MS and stop it once the starting amine is consumed. |
| Slow Addition of Reducing Agent | Adding the reducing agent slowly allows for the gradual reduction of the initially formed imine before a significant concentration of the secondary amine product can build up and react further. | Dissolve the this compound and aldehyde in your chosen solvent. Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise over a period of 1-2 hours. |
| Choice of Reducing Agent | Milder reducing agents that selectively reduce the iminium ion over the carbonyl group can provide better control. | Sodium triacetoxyborohydride (STAB) is often the reagent of choice for its selectivity and mildness.[2] |
Workflow for Minimizing Over-Alkylation:
Caption: Controlled reductive amination workflow.
Section 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and a carbonyl compound. With this compound, the electron-rich aromatic ring is well-suited for the cyclization step. However, specific issues can arise.
FAQ 2: My Pictet-Spengler reaction is sluggish and I'm isolating unreacted starting materials and the imine intermediate. What's causing this and how can I drive the reaction to completion?
Answer:
The formation of a stable imine intermediate that fails to cyclize is a common issue in the Pictet-Spengler reaction.[3] The cyclization step is an intramolecular electrophilic aromatic substitution, and its rate is dependent on the electrophilicity of the iminium ion and the nucleophilicity of the aromatic ring.
Causality and Mechanism:
The reaction proceeds through the formation of an imine, which is then protonated to form an electrophilic iminium ion. If the reaction conditions are not acidic enough, or if the iminium ion is not sufficiently electrophilic, the cyclization will be slow, leading to the accumulation of the imine intermediate.[4]
Troubleshooting Guide for Incomplete Cyclization:
| Strategy | Rationale | Experimental Protocol |
| Acid Catalyst | A Brønsted or Lewis acid is crucial for the formation of the reactive iminium ion. | Trifluoroacetic acid (TFA) is a common choice. Start with stoichiometric amounts and consider increasing the concentration if the reaction is slow. For sensitive substrates, a milder acid like acetic acid can be used. |
| Temperature | Increasing the temperature can provide the necessary activation energy for the cyclization step. | If the reaction is slow at room temperature, try heating to 40-60 °C. Monitor for potential decomposition at higher temperatures. |
| Solvent Choice | The solvent can influence the stability of the iminium ion and the solubility of the reactants. | Aprotic solvents like dichloromethane (DCM) or toluene are often effective. In some cases, protic solvents like methanol can facilitate the reaction. |
FAQ 3: I've successfully formed my tetrahydroisoquinoline product, but I'm observing a new, less polar spot on my TLC plate during workup and purification. What could this be?
Answer:
This new spot is likely the corresponding isoquinoline, which is the product of oxidation of your desired tetrahydroisoquinoline.[5] Tetrahydroisoquinolines, especially those with electron-donating groups on the aromatic ring, can be susceptible to oxidation, particularly when exposed to air over extended periods.[6]
Causality and Mechanism:
The benzylic C-H bonds in the tetrahydroisoquinoline ring are susceptible to oxidation, leading to the formation of a more stable, fully aromatic isoquinoline system. This can be promoted by air (oxygen), especially in the presence of light or trace metal impurities.
Troubleshooting Guide for Product Oxidation:
| Strategy | Rationale | Experimental Protocol |
| Inert Atmosphere | Minimizing exposure to oxygen can prevent oxidation. | Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
| Rapid Workup and Purification | Reducing the time the product is exposed to air can minimize oxidation. | Proceed with purification via column chromatography as soon as the reaction is complete and worked up. |
| Antioxidant Additives | Certain additives can scavenge reactive oxygen species. | In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during workup can be beneficial.[6] |
Pictet-Spengler Reaction and Potential Side Products:
Caption: Pictet-Spengler reaction pathway and common side products.
Section 3: N-Acylation
Acylation of this compound is a common transformation to introduce an acyl group, often as a protecting group or as part of a larger synthetic strategy. While generally straightforward, side reactions can occur.
FAQ 4: My N-acylation reaction is showing a byproduct with a higher molecular weight than my expected mono-acylated product. What is this and how can I avoid it?
Answer:
The likely byproduct is the N,N-diacylated product.[7] This occurs when the initially formed amide is deprotonated by the base in the reaction mixture, and the resulting anion reacts with another molecule of the acylating agent.
Causality and Mechanism:
The primary amine reacts with the acylating agent to form a mono-acylated product (an amide). In the presence of a sufficiently strong base, the N-H proton of the amide can be removed, generating a nucleophilic species that can be further acylated.
Troubleshooting Guide for Di-acylation:
| Strategy | Rationale | Experimental Protocol |
| Stoichiometry of Acylating Agent | Using a large excess of the acylating agent increases the likelihood of di-acylation. | Use a slight excess (1.05-1.1 equivalents) of the acylating agent. |
| Choice of Base | A strong, non-nucleophilic base can promote di-acylation. A weaker base is often sufficient to scavenge the acid byproduct without deprotonating the amide product. | Use a milder base like pyridine or sodium bicarbonate instead of stronger bases like triethylamine. |
| Reaction Temperature | Lower temperatures can help control the reactivity and favor the mono-acylation product. | Run the reaction at 0 °C or room temperature, rather than at elevated temperatures. |
N-Acylation and the Di-acylation Side Reaction:
Caption: N-acylation pathway and the potential for di-acylation.
Section 4: Purification Strategies
FAQ 5: How can I effectively purify my desired product from the common side products mentioned?
Answer:
Standard column chromatography on silica gel is typically the most effective method for separating the desired product from the common side products discussed.
General Purification Guidelines:
-
Over-alkylation (Reductive Amination): The tertiary amine byproduct is generally less polar than the desired secondary amine. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) will usually allow for good separation, with the tertiary amine eluting first.
-
Oxidation (Pictet-Spengler): The aromatic isoquinoline byproduct is significantly less polar than the tetrahydroisoquinoline product. Flash chromatography with a suitable solvent system will effectively separate these two compounds.
-
Di-acylation (N-Acylation): The di-acylated product is typically less polar than the mono-acylated product. Separation can be achieved using column chromatography.
For basic amine products, it can be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing on the silica gel column.[8]
References
-
Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. MDPI. [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PubMed Central. [Link]
-
Synthetic approaches to dihydroisoquinolones via an α‐oxidation of amines. ResearchGate. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. ACS Publications. [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-Oxide. ACS Publications. [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
-
Methods to Avoid Inactivation of Primary Amines. Glen Research. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. PubMed Central. [Link]
-
Selective acylation of primary amines in peptides and proteins. PubMed. [Link]
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]
-
Supporting Information Synthesis of new substituted 7,12-dihydro-6,12- methanodibenzo[c,f]azocine-5-carboxylic acids containing. Beilstein Journals. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. [Link]
-
Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. ResearchGate. [Link]
-
Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. ACS Publications. [Link]
-
Reductive amination. Wikipedia. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. [Link]
-
Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]
-
Pictet-Spengler Reaction. NROChemistry. [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Purification of secondary alkyl amines.
-
Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylamin. ResearchGate. [Link]
- Synthesis method of 2, 4-dimethoxybenzylamine.
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. ARKAT USA. [Link]
-
Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka. ResearchGate. [Link]
-
Synthesis of 2,4-dimethoxybenzylamine. PrepChem.com. [Link]
-
Is there an easy way to purify organic amines?. Biotage. [Link]
-
Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. YouTube. [Link]
-
Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... ResearchGate. [Link]
-
Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Purification of Crude 2,3-Dimethoxybenzylamine
Welcome to the technical support center for the purification of 2,3-Dimethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying this and similar primary aromatic amines using column chromatography. My approach is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and provides foundational knowledge for planning your purification.
Q1: What is the biggest challenge when purifying this compound on silica gel?
The primary challenge is the strong interaction between the basic amine functional group of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This acid-base interaction leads to several common problems:
-
Peak Tailing: The compound "sticks" to the silica and elutes slowly and unevenly, resulting in broad, asymmetrical peaks that are difficult to resolve from impurities.[3][4]
-
Irreversible Adsorption: In some cases, a portion of the product can bind so strongly that it does not elute from the column at all, leading to significant yield loss.[5][6]
-
Potential for Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds, although this is less common for simple benzylamines unless other reactive functionalities are present.[6][7]
Q2: Which stationary phase is best for purifying this compound?
While standard silica gel can be used with modifications, alternative stationary phases often provide superior results with less method development. The choice depends on the nature of the impurities and available resources.
| Stationary Phase | Pros | Cons | Recommended For |
| Standard Silica Gel | Inexpensive, widely available. | Prone to causing peak tailing and yield loss without mobile phase modifiers.[2] | General purpose, when used with a basic mobile phase additive. |
| Amine-Functionalized Silica | Excellent for basic compounds; provides sharp peaks and predictable elution with simple solvents (e.g., Hexane/EtOAc).[8][9] Neutralizes the acidic surface, improving kinetics.[8] | More expensive than standard silica. | Highly recommended for routine purification of amines to simplify the process and improve reproducibility.[9] |
| Basic Alumina | A good alternative to silica for basic compounds as it has a basic surface.[5][10] | Can have different activity levels that affect separation; solvent systems may differ from silica. | When silica gel proves problematic and amine-functionalized silica is unavailable. |
| Reversed-Phase (C18) | Excellent for purifying polar compounds that are difficult to retain or elute on normal phase.[11][12] | Requires aqueous mobile phases; may be less intuitive for chemists accustomed to normal phase. | When impurities are non-polar and the desired amine is highly polar, or when normal phase fails.[11] |
Q3: How do I select the right mobile phase (solvent system)?
Mobile phase selection is critical for achieving good separation.[13][14] The process should always begin with Thin-Layer Chromatography (TLC).
-
Start with a Standard System: For normal phase chromatography, a common starting point is a mixture of a non-polar solvent (like Hexanes) and a more polar solvent (like Ethyl Acetate, EtOAc).[5][15]
-
Aim for an Rf of ~0.3: The ideal mobile phase composition will give your desired compound an Rf value between 0.25 and 0.35 on a TLC plate. This generally translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent to elute.[6]
-
Incorporate a Basic Modifier (Crucial for Silica Gel): When using standard silica gel, the most important step is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic silanol groups, preventing the unwanted interactions that cause peak tailing.[2]
Experimental Workflow & Protocols
This section provides detailed, step-by-step guidance on the purification process.
Workflow Overview
The overall process follows a logical sequence from small-scale analysis to bulk purification.
Caption: Overall workflow for column chromatography purification.
Protocol 1: Purification Using Standard Silica Gel with a Basic Modifier
This protocol is the most common approach due to the low cost and availability of silica gel.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Modifier: Triethylamine (Et3N)
-
Glass column, sand, cotton or glass frit
-
TLC plates, developing chamber, UV lamp
-
Fraction collection tubes
Methodology:
-
TLC Method Development:
-
Prepare several eluent mixtures, for example: 9:1, 4:1, and 1:1 Hexanes:EtOAc. To each, add 0.5% Et3N by volume.
-
Spot your crude material on a TLC plate and develop it in one of the prepared eluents.
-
Identify the solvent system that gives your product an Rf of ~0.3 and provides good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Add a small plug of cotton or ensure the bottom frit is in place. Add a thin layer (~1 cm) of sand.
-
In a beaker, mix the required amount of silica gel with your initial, least polar solvent (e.g., 9:1 Hexanes:EtOAc + 0.5% Et3N) to form a free-flowing slurry.
-
Pour the slurry into the column. Use additional solvent to rinse any remaining silica into the column.
-
Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Never let the solvent level drop below the top of the silica bed.[16]
-
Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[17]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the absolute minimum amount of your mobile phase (or a slightly stronger solvent like dichloromethane if necessary).[17] Carefully pipette this solution onto the top layer of sand. Allow the solvent to absorb into the silica bed until the liquid level just touches the sand.
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., DCM or MeOH). Add a small amount of silica gel (2-3x the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[17]
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Begin collecting fractions. Start with the solvent system determined by TLC (isocratic elution).
-
If separation is poor or other compounds are slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution), for example, by slowly increasing the percentage of EtOAc.[18]
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to determine which ones contain your pure product.[19]
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment in a Q&A format.
Q4: My compound is streaking or "tailing" badly on the TLC plate and column. What's wrong?
This is the classic sign of strong acid-base interaction between your amine and the silica gel.[3]
-
Immediate Cause: The basic nitrogen atom is binding to the acidic silanol groups on the silica surface.
-
Solution 1 (The Fix): You have likely forgotten to add a basic modifier to your mobile phase. Add 0.1-1% triethylamine or ammonium hydroxide to your eluent.[2][15] This small, competing base will occupy the acidic sites on the silica, allowing your much larger amine product to pass through unimpeded.
-
Solution 2 (The Alternative): If adding a modifier doesn't fully resolve the issue, your compound may be too basic for standard silica. Switch to a more inert stationary phase like amine-functionalized silica or basic alumina, which do not have acidic surfaces.[8][9]
Q5: My compound won't come off the column, even with a very polar solvent like 100% Ethyl Acetate.
This indicates an extremely strong interaction with the stationary phase, or that the compound may have decomposed.
-
Troubleshooting Steps:
-
Check for Decomposition: First, confirm your compound is stable to silica. Spot the crude material on a TLC plate, let it sit for an hour, and then develop the plate. If a new spot appears at the baseline or the product spot diminishes, your compound is degrading on the silica.[6] In this case, you must switch to a different stationary phase like alumina.
-
Use a Stronger Eluent: If the compound is stable, you need a more aggressive solvent system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) is much more polar than Hexane/EtOAc.[15] Try a gradient of 2-10% MeOH in DCM. Crucially, remember to still include your basic modifier (e.g., 0.5% Et3N or a small amount of NH4OH). [8]
-
Final Resort: If the compound still won't elute, it has likely become irreversibly bound. The column may not be salvageable. Re-evaluate your choice of stationary phase for the next attempt.
-
Q6: I see two spots on my TLC, but on the column, they co-elute and all my fractions are mixed.
This frustrating issue can arise from a few different factors.
-
Possible Cause 1: Column Overloading. You may have loaded too much crude material onto the column. When the stationary phase becomes saturated, its ability to separate compounds is drastically reduced, leading to broad bands that overlap.[3]
-
Solution: Reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel.
-
-
Possible Cause 2: Poor Solvent Choice. Your TLC may be misleading. While two spots are visible, the separation (ΔRf) may be too small for effective separation on a bulkier column.
-
Solution: Re-optimize your mobile phase using TLC. Test different solvent combinations to maximize the distance between the two spots. Sometimes switching one of the solvents (e.g., trying DCM/MeOH instead of Hexane/EtOAc) can dramatically change the selectivity.[13]
-
-
Possible Cause 3: On-Column Reaction. As mentioned in Q5, one of the "impurities" you see on the TLC might actually be a degradation product of your desired compound, formed upon contact with the silica.[6]
-
Solution: Perform the silica stability test described in Q5. If degradation is occurring, you must use a different stationary phase.
-
Troubleshooting Logic Diagram
Use this diagram to diagnose common purification issues.
Caption: A decision tree for troubleshooting common chromatography problems.
References
-
Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Online forum post]. Available at: [Link]
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ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Blog post]. Available at: [Link]
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Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Company publication]. Available at: [Link]
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Restek. (2013). What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. [Blog post]. Available at: [Link]
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Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Online forum post]. Available at: [Link]
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ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? [Q&A forum]. Available at: [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Application Note]. Available at: [Link]
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Mohammad, A., & Tiwari, S. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363–377. Available at: [Link]
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ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? [Q&A forum]. Available at: [Link]
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Axion Labs. (n.d.). HPLC Peak Tailing. [Company publication]. Available at: [Link]
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Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Poster]. Available at: [Link]
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Ali, M., & Tiwari, S. (2001). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology, 8, 237-240. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. [Web page]. Available at: [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Blog post]. Available at: [Link]
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ChemBK. (2024). This compound. [Database entry]. Available at: [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Article]. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Web page]. Available at: [Link]
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Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Company publication]. Available at: [Link]
-
Reddit. (2022). troubleshooting column chromatography. [Online forum post]. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Blog post]. Available at: [Link]
-
Biotage. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Blog post]. Available at: [Link]
-
Paun, V. I., et al. (2021). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Journal of Applied Microbiology, 131(4), 1735-1747. Available at: [Link]
-
Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409-1415. Available at: [Link]
-
Kinzel, T., et al. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with N-Methylamine. Organic Letters, 12(20), 4536-4539. (Supporting Information). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Mátyus, P., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-272. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Company publication]. Available at: [Link]
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. [Request PDF]. Available at: [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? [Q&A forum]. Available at: [Link]
-
Suprianto, et al. (2018). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. International Journal of ChemTech Research, 11(01), 56-63. Available at: [Link]
-
Magritek. (n.d.). Column Chromatography. [Web page]. Available at: [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Article]. Available at: [Link]
-
Kumar, S., et al. (2018). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 83(7), 3685-3694. Available at: [Link]
- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine. [Patent].
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxybenzylamine. PubChem Compound Database. Available at: [Link]
-
Jeevarajan, J. A., et al. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. 48th International Conference on Environmental Systems. Available at: [Link]
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Technical Support Center: Crystallization of 2,3-Dimethoxybenzylamine Hydrochloride
Welcome to the technical support center for 2,3-Dimethoxybenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization of this compound. Our goal is to move beyond simple instructions and explain the underlying principles that govern successful purification, empowering you to troubleshoot effectively and optimize your results.
Section 1: Frequently Asked Questions (FAQs) & Fundamental Principles
This section addresses the most common preliminary questions regarding the crystallization of this compound hydrochloride, grounding the experimental work in solid scientific principles.
Q1: What is the core principle of crystallizing this compound hydrochloride?
A1: Crystallization is a purification technique based on differential solubility.[1][2] The fundamental principle is that most compounds, including this compound hydrochloride, are more soluble in a given solvent at higher temperatures. To perform a crystallization, you create a saturated solution of the impure compound in a suitable solvent at an elevated temperature. As this solution slowly cools, the solubility of the compound decreases, leading to a supersaturated state. To regain equilibrium, the compound precipitates out of the solution, ideally forming a highly ordered crystal lattice that excludes impurities.[1] The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").
Q2: How do I select an appropriate solvent system for a hydrochloride salt like this?
A2: The adage "like dissolves like" is a good starting point.[2] this compound hydrochloride is a salt, making it significantly more polar than its freebase form. It possesses polar N-H and ether (C-O-C) groups, alongside a less polar aromatic ring.[3][4] Therefore, the ideal solvent is typically one of intermediate polarity or, more commonly, a binary solvent mixture.
An ideal solvent system should exhibit the following properties[1][2]:
-
High solvency at high temperatures: The compound should dissolve completely when the solvent is hot/boiling.
-
Low solvency at low temperatures: The compound should be poorly soluble when the solvent is cold (e.g., room temperature or in an ice bath) to maximize recovery.
-
Favorable impurity profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.
For amine hydrochlorides, single alcoholic solvents like isopropanol or ethanol can be effective.[5] However, a more versatile approach often involves a binary system composed of a "solvent" (in which the salt is soluble) and an "anti-solvent" (in which the salt is insoluble).[6] Common examples include alcohol/ether or chlorinated solvent/alkane mixtures.[7]
Q3: What are some recommended starting solvent systems for this compound hydrochloride?
A3: Based on the properties of similar amine salts, the following systems are excellent starting points for screening. Always begin with small-scale tests (e.g., 10-20 mg of compound) to find the optimal system before committing your bulk material.
| Solvent System (Solvent/Anti-Solvent) | Rationale & Expected Behavior | Typical Starting Ratio (v/v) |
| Isopropanol (IPA) | A single, moderately polar protic solvent. Often effective for hydrochloride salts. May require a larger volume and cooling to low temperatures for good recovery.[5] | N/A (Single Solvent) |
| Methanol / Diethyl Ether | Methanol is a polar solvent that readily dissolves the salt. Diethyl ether is a non-polar anti-solvent that forces the salt out of solution upon addition. | Dissolve in minimal hot MeOH, then add Et₂O |
| Dichloromethane (DCM) / Hexanes | DCM dissolves the salt, while the non-polar hexane acts as the anti-solvent. This system is effective for many organic salts.[7] | Dissolve in minimal DCM, then add hexanes |
| Ethanol / Water | While counterintuitive, a small amount of water can sometimes aid in dissolving the salt at high temperatures, with ethanol dominating the mixture. The compound becomes much less soluble upon cooling. | Start with ~95:5 Ethanol:Water |
Q4: How critical is the purity of my crude this compound hydrochloride before starting?
A4: Very critical. Crystallization is a purification technique, not a miracle worker. Starting with material that is at least 90% pure is highly recommended.[7] If the crude material contains significant amounts of impurities, several issues can arise:
-
Inhibition of Crystallization: High impurity loads can interfere with crystal lattice formation, sometimes preventing crystallization entirely or leading to "oiling out."
-
Co-precipitation: If an impurity has similar solubility characteristics, it may crystallize alongside your desired product, leading to poor purification.
-
Reduced Yield: A large portion of your compound may be trapped in the mother liquor along with the high concentration of impurities.
If your material is heavily contaminated, consider a preliminary purification step like a column chromatography of the free base before salt formation and final crystallization.
Section 2: Experimental Protocols & Workflows
Here we provide step-by-step methodologies for common crystallization techniques.
General Crystallization Workflow
The following diagram illustrates the decision-making process during a typical crystallization experiment.
Caption: General workflow for the purification of this compound HCl via recrystallization.
Protocol 1: Single Solvent Recrystallization from Isopropanol (IPA)
-
Preparation: Place your crude this compound HCl in an Erlenmeyer flask equipped with a stir bar. For every 1 gram of crude material, prepare approximately 20-30 mL of isopropanol in a separate beaker.
-
Dissolution: Add a small portion of IPA to the Erlenmeyer flask and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add hot IPA in small portions until all the solid has just dissolved, creating a clear, saturated solution. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of your product dissolved upon cooling.[8]
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, you can insulate the flask with glass wool or paper towels.[1]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold IPA to rinse away any residual mother liquor containing impurities. Causality: The wash solvent must be cold to avoid dissolving a significant portion of your purified crystals.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Crystallization from Methanol/Diethyl Ether
-
Preparation: Place your crude this compound HCl in an Erlenmeyer flask.
-
Dissolution: At room temperature, add the minimum volume of methanol required to completely dissolve the solid.
-
Precipitation: While stirring the solution, slowly add diethyl ether (the anti-solvent) dropwise. You will observe the solution becoming cloudy (turbid), which indicates that the product is beginning to precipitate.
-
Re-dissolution (Optional but Recommended): Gently warm the turbid solution on a hot plate until it becomes clear again. This ensures you are at the precise saturation point for crystal growth upon slow cooling.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of Methanol/Diethyl Ether (in the approximate ratio you ended with) as the wash solvent.
Section 3: Troubleshooting Guide
Even with a good protocol, challenges can arise. This guide provides solutions to common crystallization problems.
Troubleshooting Decision Tree
Sources
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troubleshooting failed reductive amination with 2,3-Dimethoxybenzylamine
An essential tool in medicinal chemistry and drug development, reductive amination forges crucial carbon-nitrogen bonds.[1][2] However, even this robust reaction can present challenges, particularly when working with specific substrates like 2,3-Dimethoxybenzylamine. The electron-donating methoxy groups on this aromatic amine can influence its nucleophilicity and the stability of the intermediate imine, leading to unexpected outcomes.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a structured approach to troubleshooting failed or low-yielding reductive amination reactions involving this compound. Here, we move beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My reductive amination with this compound is not working. What are the most common initial checks?
A1: Start by verifying the quality and purity of your starting materials. This compound can degrade over time, and the aldehyde or ketone can undergo oxidation or self-condensation. Next, confirm the reaction conditions, paying close attention to the choice of reducing agent, solvent, and pH. The reaction is often sensitive to acidic conditions, which are necessary for imine formation but can also affect the stability of some reducing agents.[3]
Q2: I see my starting materials consumed, but I'm not getting the desired product. What's likely happening?
A2: This scenario suggests that while the initial imine formation may be occurring, subsequent reduction is failing, or the intermediate is being diverted into side reactions. Potential issues include an inactive or unsuitable reducing agent, suboptimal pH, or the formation of stable, unreactive intermediates.[4] It's also possible that the desired product is unstable under the reaction or workup conditions.
Q3: Which reducing agent is best for this reaction?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations.[1][5] It is mild enough to not reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[2][6] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions (pH 4-6), but is highly toxic.[7][8] Sodium borohydride (NaBH₄) can be used, but it's a stronger reducing agent and may reduce the starting carbonyl; it's best used in a stepwise process where the imine is pre-formed.[3][5]
Q4: How critical is pH control in this reaction?
A4: pH control is crucial for a successful reductive amination.[7] Imine formation is catalyzed by mild acid (typically pH 4-6), which protonates the carbonyl oxygen, making it more electrophilic.[3][8] However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic.[3] The activity of the reducing agent can also be pH-dependent.[2][9]
Detailed Troubleshooting Guides
Problem 1: Low or No Product Yield with Starting Materials Unchanged
This is one of the most common failures, indicating that the initial condensation to form the imine is not occurring efficiently.
Potential Causes:
-
Insufficiently Activated Carbonyl: The aldehyde or ketone may not be electrophilic enough to react with the amine.
-
Low Reactant Concentration: The reaction is an equilibrium, and low concentrations can disfavor product formation.[10]
-
Presence of Water: The formation of the imine from the amine and carbonyl releases a molecule of water. Excess water in the reaction can push the equilibrium back towards the starting materials.[2]
-
Incorrect pH: As discussed, if the pH is too low, the amine is protonated and non-nucleophilic. If it's too high, the carbonyl is not activated.[3]
Diagnostic Steps & Solutions:
-
Add a Catalytic Amount of Acid: Introduce a weak acid, such as acetic acid (typically 0.1 equivalents), to catalyze imine formation.[10][11] This is often essential, especially when using a mild reducing agent like NaBH(OAc)₃ in a one-pot procedure.[12]
-
Incorporate a Dehydrating Agent: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. This removes the water generated during imine formation, driving the equilibrium towards the product.[10]
-
Increase Reactant Concentration: If possible, run the reaction at a higher concentration to favor the bimolecular condensation step.
-
Pre-form the Imine: In a two-step procedure, stir the this compound and the carbonyl compound together in the solvent (with catalytic acid and a dehydrating agent) for 1-2 hours at room temperature before adding the reducing agent. This ensures the imine is present before reduction is attempted.[5]
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis points to competing reaction pathways.
Potential Causes:
-
Reduction of Carbonyl Starting Material: This occurs if the reducing agent is too strong (e.g., NaBH₄ in a one-pot reaction) and attacks the aldehyde or ketone before it can form the imine.[3] The result is the corresponding alcohol.
-
Over-Alkylation: The secondary amine product can be more nucleophilic than the starting primary amine and may react with another molecule of the aldehyde to form a tertiary amine.[5]
-
Self-Condensation of Aldehyde: Aldehydes, particularly those with α-hydrogens, can undergo self-condensation (aldol reaction) under acidic or basic conditions.
Diagnostic Steps & Solutions:
-
Choose a Milder Reducing Agent: If you are using NaBH₄, switch to the more chemoselective NaBH(OAc)₃.[6][13] This reagent is specifically designed to favor the reduction of the protonated imine (iminium ion) over the neutral carbonyl.[1][12]
-
Control Stoichiometry: To prevent over-alkylation, use a slight excess of the amine (1.1-1.2 equivalents) relative to the carbonyl compound. This ensures the aldehyde is consumed before it can react with the product.[10]
-
Optimize Order of Addition: In a one-pot reaction, add the reducing agent last, after allowing a brief period for the amine and carbonyl to begin forming the imine.[10] For particularly problematic cases, adopt the two-step procedure mentioned above.[5]
Visualizing the Process
Reductive Amination Workflow
Caption: General workflow of a one-pot reductive amination.
Troubleshooting Decision Tree
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
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- 13. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Navigating Steric Hindrance in 2,3-Dimethoxybenzylamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the unique challenges posed by steric hindrance in reactions involving 2,3-dimethoxybenzylamine. The presence of two ortho-methoxy groups significantly impacts the reactivity of the benzylic amine, often leading to low yields and incomplete reactions. This resource offers field-proven insights and detailed protocols to help you navigate these synthetic hurdles.
Section 1: Understanding the Challenge - The Impact of Ortho-Methoxy Groups
The core issue with this compound lies in the steric bulk created by the two methoxy groups adjacent to the benzylamine moiety. This steric congestion can impede the approach of reactants to the nitrogen atom, slowing down or preventing desired transformations. Furthermore, the electron-donating nature of the methoxy groups can also influence the nucleophilicity of the amine.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during reactions with this compound in a question-and-answer format, providing direct solutions to specific experimental issues.
Amide Coupling Reactions
Question: I am attempting an amide coupling between this compound and a bulky carboxylic acid using standard coupling reagents (e.g., HATU, HOBt), but I am observing very low to no product formation. What is causing this and how can I improve my yield?
Answer: This is a classic case of steric hindrance. The bulky ortho-methoxy groups on the benzylamine and potentially a sterically demanding carboxylic acid create a crowded reaction center, preventing the effective formation of the tetrahedral intermediate required for amide bond formation. Standard coupling reagents may not be sufficiently reactive to overcome this barrier.
Troubleshooting Strategies:
-
Switch to a More Reactive Acylating Agent: Instead of relying on in-situ activation, converting the carboxylic acid to a more reactive acyl fluoride can be highly effective for coupling with sterically hindered amines.[1][2] This approach often succeeds where standard methods fail.[1][2]
-
Employ Specialized Coupling Reagents: Certain reagents are designed for challenging couplings. TCFH (tetramethylfluoroformamidinium hexafluorophosphate) in combination with a catalytic amount of OxymaPure® can facilitate the coupling of poorly nucleophilic or sterically hindered amines.[3]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential side products or degradation at higher temperatures.
Experimental Protocol: Acyl Fluoride Method for Hindered Amide Coupling [1][2]
| Step | Procedure |
| 1 | In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF). |
| 2 | Add a fluorinating agent, such as cyanuric fluoride or XtalFluor-E®, (1.1 eq) and stir at room temperature for 1-2 hours to form the acyl fluoride. |
| 3 | In a separate flask, dissolve this compound (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) (1.5 eq) in the same anhydrous solvent. |
| 4 | Slowly add the acyl fluoride solution to the amine solution at 0 °C. |
| 5 | Allow the reaction to warm to room temperature and stir for 12-24 hours. In some cases, gentle heating (40-60 °C) may be required. |
| 6 | Monitor the reaction progress by TLC or LC-MS. |
| 7 | Upon completion, perform an aqueous workup and purify the product by column chromatography. |
Logical Workflow for Troubleshooting Amide Coupling
Caption: Troubleshooting flowchart for hindered amide coupling.
N-Alkylation Reactions
Question: I am trying to perform a mono-N-alkylation of this compound with an alkyl halide, but I am getting a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
Answer: The formation of di-alkylated products is a common issue in the N-alkylation of primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine. The steric hindrance of this compound can exacerbate this issue by slowing down the initial alkylation, allowing for competitive di-alkylation of any formed product.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a significant excess of the this compound relative to the alkylating agent. This statistically favors the reaction of the alkyl halide with the more abundant primary amine.
-
Reductive Amination: This is often the preferred method for clean mono-alkylation.[4] It involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced. This avoids the over-alkylation problem associated with alkyl halides.
-
Choice of Base and Solvent: For direct alkylation with halides, using a bulky, non-nucleophilic base can help prevent deprotonation of the mono-alkylated product. Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective in promoting selective mono-N-alkylation.[5][6]
Experimental Protocol: Reductive Amination for Mono-N-Alkylation [4]
| Step | Procedure |
| 1 | To a stirred solution of this compound (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) under an inert atmosphere, add the desired aldehyde or ketone (1.0-1.2 eq). |
| 2 | Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. |
| 3 | Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise. |
| 4 | Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS. |
| 5 | Once the reaction is complete, quench by the slow addition of a saturated aqueous NaHCO₃ solution. |
| 6 | Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. |
| 7 | Purify the crude product by silica gel column chromatography. |
Pictet-Spengler Reaction
Question: My Pictet-Spengler reaction between this compound and an aldehyde is sluggish and gives low yields of the desired tetrahydroisoquinoline. Are the ortho-methoxy groups inhibiting the reaction?
Answer: Yes, the electron-donating methoxy groups can disfavor the key electrophilic aromatic substitution (cyclization) step of the Pictet-Spengler reaction. While electron-donating groups are generally desired for this reaction, the steric bulk of the ortho-substituents can hinder the necessary conformational arrangement for cyclization to occur efficiently.
Troubleshooting Strategies:
-
Stronger Acid Catalysis: The reaction is acid-catalyzed. If standard conditions (e.g., TFA in DCM) are not effective, consider using stronger Brønsted acids or Lewis acids like BF₃·OEt₂ to promote the cyclization step.[7] Careful screening of the acid and its concentration is crucial, as excessive acid can lead to side reactions.[7]
-
Azeotropic Removal of Water: The initial formation of the iminium ion generates water, which can inhibit the reaction. Performing the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards product formation.
-
Microwave Irradiation: Microwave heating can often accelerate sluggish reactions by providing localized, efficient heating, which can help overcome the activation energy barrier for the cyclization step.
Key Steps in the Pictet-Spengler Reaction
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Section 3: Advanced Strategies & Considerations
-
Protecting Groups: In complex syntheses, it may be beneficial to use a protecting group on the amine if other functionalities in the molecule are sensitive to the conditions required to overcome steric hindrance. The p-methoxybenzyl (PMB) group is a suitable choice as it is more labile than a standard benzyl group.
-
Catalyst Selection: For certain transformations, such as "borrowing hydrogen" N-alkylation with alcohols, the choice of metal catalyst (e.g., Ni, Ru, Ir) is critical.[4][8] Screening different catalysts and ligands may be necessary to find an optimal system that can accommodate the sterically hindered substrate.
-
Computational Modeling: In drug development settings, computational modeling can be employed to predict the transition state energies for different reaction pathways, helping to guide the selection of reagents and conditions that are most likely to be successful.
References
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
- General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
- The Synthesis of Sterically Hindered Amides.
- Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Deriv
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- The Pictet-Spengler Reaction Upd
- The Pictet-Spengler Reaction Upd
- Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
- Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
- Protecting group. Wikipedia.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. BenchChem.
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- 2. researchgate.net [researchgate.net]
- 3. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
Pictet-Spengler Reaction Technical Support Center: A Guide to Optimization and Troubleshooting
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to optimize your reaction conditions and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is showing low to no product formation. What are the primary factors I should investigate?
Low yields in a Pictet-Spengler reaction can often be traced back to a few key areas: the quality of your starting materials, the reaction conditions, or the workup procedure.[1] A systematic approach is crucial for pinpointing the issue.
Initial Checks:
-
Starting Material Integrity: Verify the purity of your β-arylethylamine and aldehyde or ketone. Aldehydes, in particular, can be prone to oxidation or polymerization upon storage.[1] If using an aldehyde hydrate or acetal, ensure its quality and consider the impact of the released water or alcohol on the reaction.
-
Reagent Stoichiometry: While a 1:1 stoichiometry is the theoretical ideal, using a slight excess (1.1 to 1.5 equivalents) of the carbonyl compound can help drive the reaction to completion, especially if the amine is the more valuable starting material.[2]
Reaction Condition Optimization:
If your starting materials are of high quality, the next step is to scrutinize your reaction parameters. The formation of the key electrophilic iminium ion is paramount for success and is highly dependent on the reaction environment.[3][4]
-
Acid Catalyst: The choice and amount of acid catalyst are critical. Too little acid will result in a sluggish reaction due to insufficient iminium ion formation, while too much can lead to unwanted side reactions or degradation of your starting materials or product.[1]
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the reaction rate. While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been shown to provide superior yields in some cases.[1]
-
Temperature: Temperature can be a double-edged sword. While heating can accelerate the reaction, it can also promote decomposition. If you observe a complex reaction mixture at elevated temperatures, consider running the reaction at a lower temperature for a longer period.[1]
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions, and how can I mitigate them?
The appearance of multiple products is a common challenge. Understanding the potential side reactions is the first step toward minimizing their formation.
-
Oxidation: The tetrahydro-β-carboline or tetrahydroisoquinoline product can be susceptible to oxidation, especially if the reaction is heated and exposed to air for extended periods. This leads to the formation of the corresponding aromatic β-carboline or isoquinoline.[1] To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Aldehyde Self-Condensation: In the presence of an acid catalyst, aldehydes can undergo self-condensation reactions, such as an aldol condensation.[1] This is more prevalent with unhindered aliphatic aldehydes. Using a controlled addition of the aldehyde to the reaction mixture can sometimes help.
-
Formation of Stable Intermediates: The reaction proceeds via an imine or iminium ion intermediate. If this intermediate is particularly stable and does not readily cyclize, it can accumulate in the reaction mixture, leading to a low yield of the desired product.[1] In such cases, switching to a stronger acid or a more forcing reaction condition might be necessary to promote the cyclization step.
Q3: My substrate is an electron-deficient arylethylamine, and the reaction is not proceeding. What strategies can I employ?
The nucleophilicity of the aromatic ring is a key driver of the Pictet-Spengler reaction. Electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, making the intramolecular electrophilic aromatic substitution step more difficult.
-
Harsher Reaction Conditions: For less nucleophilic aromatic rings, such as a phenyl group, higher temperatures and stronger acids are often required to drive the reaction to completion.[3] Refluxing conditions with strong acids like hydrochloric acid or trifluoroacetic acid (TFA) may be necessary.[3][5]
-
N-Acyliminium Ion Variant: A powerful strategy to overcome low reactivity is to utilize the N-acyliminium ion Pictet-Spengler reaction. By acylating the intermediate imine, a highly reactive N-acyliminium ion is formed. This species is a much stronger electrophile and can undergo cyclization with even weakly nucleophilic aromatic rings under mild conditions.[3][5]
Troubleshooting Guides
Guide 1: Optimizing Acid Catalyst and Solvent
The interplay between the acid catalyst and the solvent is a critical parameter space to explore for optimization.
| Parameter | Considerations | Troubleshooting Steps |
| Acid Type | Protic Acids (e.g., HCl, H₂SO₄, TFA): Commonly used and effective. TFA is often favored for its solubility in organic solvents. Lewis Acids (e.g., BF₃·OEt₂): Can be effective, particularly in aprotic solvents.[2] Brønsted Acids (chiral): Used for asymmetric variants.[6] | If the reaction is slow, consider switching from a weaker acid (e.g., acetic acid) to a stronger one (e.g., TFA). If decomposition is observed, a milder acid may be required. |
| Catalyst Loading | Can range from catalytic amounts (10-50 mol%) to stoichiometric quantities.[1] | Start with a catalytic amount (e.g., 20 mol%). If the reaction is slow, incrementally increase the loading. Monitor for byproduct formation, which may indicate that the loading is too high. |
| Solvent Polarity | The solvent must solubilize the reactants. Aprotic solvents (DCM, toluene) can sometimes give cleaner reactions and higher yields than protic solvents (methanol, ethanol).[3] | If solubility is an issue, screen a range of solvents with varying polarities. For water-sensitive reactions, ensure the use of anhydrous solvents. |
Experimental Protocol: Screening Acid Catalysts
-
Setup: In parallel reaction vials, add the β-arylethylamine (1.0 eq) and the chosen solvent.
-
Aldehyde Addition: Add the aldehyde (1.2 eq) to each vial.
-
Catalyst Addition: To each vial, add a different acid catalyst (e.g., TFA, HCl in dioxane, BF₃·OEt₂) at a specific loading (e.g., 20 mol%).
-
Reaction: Stir the reactions at the desired temperature (e.g., room temperature or 50 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Analysis: Compare the conversion to product and the formation of byproducts for each catalyst to identify the optimal conditions.
Guide 2: Addressing Stereoselectivity Issues
For substrates with existing chirality, or when a new stereocenter is formed, controlling the diastereoselectivity is crucial.
-
Kinetic vs. Thermodynamic Control: The diastereomeric ratio of the product can be influenced by whether the reaction is under kinetic or thermodynamic control. Reactions run at lower temperatures tend to favor the kinetically controlled product, while higher temperatures or longer reaction times can allow for equilibration to the thermodynamically more stable product.[7]
-
Solvent Effects: The choice of solvent can significantly impact the diastereoselectivity. In some cases, the solubility of the diastereomeric products can influence the observed ratio, with the less soluble product precipitating out and driving the equilibrium.[8]
-
Chiral Auxiliaries and Catalysts: For asymmetric Pictet-Spengler reactions, the use of chiral auxiliaries on the starting materials or chiral catalysts (e.g., chiral Brønsted acids) is necessary to induce enantioselectivity.[6][9]
Experimental Protocol: Investigating Temperature Effects on Diastereoselectivity
-
Reaction Setup: Prepare three identical reaction mixtures containing the β-arylethylamine, aldehyde, optimal solvent, and acid catalyst.
-
Temperature Variation: Run one reaction at 0 °C, one at room temperature (approx. 25 °C), and one at an elevated temperature (e.g., 60 °C).
-
Monitoring and Workup: Monitor each reaction until the starting material is consumed. Quench the reactions and perform a standard workup.
-
Analysis: Determine the diastereomeric ratio of the crude product for each reaction using ¹H NMR spectroscopy or chiral HPLC. This will indicate whether kinetic or thermodynamic conditions favor the desired diastereomer.
Visualizing the Process
The Pictet-Spengler Reaction Mechanism
The reaction proceeds through the formation of a key iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.
Caption: The generalized mechanism of the Pictet-Spengler reaction.
Troubleshooting Workflow for Low Yield
A logical approach to diagnosing and solving low yield issues in your Pictet-Spengler reaction.
Caption: A systematic workflow for troubleshooting low yields.
References
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Dalpozzo, R., & Acquaro, V. R. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 73. Retrieved from [Link]
-
DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved from [Link]
-
Movassaghi, M., & Hunt, D. K. (2009). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Beilstein Journal of Organic Chemistry, 5, 23. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthetic versus enzymatic pictet-spengler reaction: An overview. Bentham Science. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Cook, J. M., & Soerens, D. (1977). Stereospecificity in the Pictet-Spengler reaction kinetic vs thermodynamic control. The Journal of Organic Chemistry, 42(26), 4122-4127. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Nielsen, T. E., & Schreiber, S. L. (2008). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry, 73(13), 4969-4977. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. Retrieved from [Link]
-
Ungvari, A., & Cook, J. M. (2015). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 20(6), 10858-10901. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
-
ChemRxiv. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. Retrieved from [Link]
-
Cambridge Open Engage. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism via Crystallization-induced Diastereomer Transformations. Retrieved from [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Alchetron. (2024). Pictet–Spengler reaction. Retrieved from [Link]
-
Thieme Connect. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Retrieved from [Link]
-
ResearchGate. (2025). An acid-free Pictet–Spengler reaction using deep eutectic solvents (DES). Retrieved from [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2004). Weak Brønsted Acid−Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet−Spengler Reactions. Organic Letters, 6(23), 4243-4246. Retrieved from [Link]
-
Scharf, M. J., & List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15451-15456. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A Catalytic Asymmetric Pictet-Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Retrieved from [Link]
-
Wanner, M. J., & Jacobsen, E. N. (2012). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Organic Letters, 14(23), 5952-5955. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope for the Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from [Link]
Sources
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preventing byproduct formation in the Ugi reaction with 2,3-Dimethoxybenzylamine
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation with 2,3-Dimethoxybenzylamine
Welcome to the technical support center for the Ugi four-component reaction (U-4CR). This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) specifically tailored to challenges encountered when using this compound as the amine component. As Senior Application Scientists, we understand that even well-established reactions can present unexpected hurdles. This resource aims to equip you with the knowledge to diagnose and resolve common issues, particularly the formation of unwanted byproducts, ensuring the successful synthesis of your target α-acylamino amides.[1][2]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Significant Formation of a Passerini-type Byproduct
Question: I am observing a significant amount of an α-acyloxy amide byproduct in my Ugi reaction with this compound. What is causing this, and how can I suppress it?
Answer:
The formation of an α-acyloxy amide points to a competing Passerini reaction. The Passerini reaction is a three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[3] It can become a significant side reaction in the Ugi process if the initial condensation between the amine (this compound) and the carbonyl compound to form the imine is slow or reversible.[4] This allows the carbonyl compound, carboxylic acid, and isocyanide to react directly.
Causality and Mechanistic Insight:
The Ugi reaction mechanism begins with the formation of an imine from the amine and aldehyde/ketone, which is then protonated to an iminium ion.[1][5] This iminium ion is the key electrophile that reacts with the isocyanide. If the imine formation is sluggish, the concentration of the carbonyl starting material remains high, creating a favorable environment for the Passerini pathway to compete. The electron-donating methoxy groups on the benzylamine can, in some contexts, influence the basicity and nucleophilicity of the amine, potentially affecting the rate of imine formation.
dot
Caption: Competing Ugi and Passerini reaction pathways.
Troubleshooting Protocol:
-
Pre-formation of the Imine:
-
Procedure: In your reaction vessel, dissolve the this compound and the aldehyde/ketone in the chosen solvent. Stir this mixture at room temperature for 30-60 minutes before adding the carboxylic acid and the isocyanide.[6]
-
Rationale: This allows the concentration of the imine intermediate to build up, favoring the Ugi pathway once the other components are introduced.
-
Optional: The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), can further drive the imine formation equilibrium to the right by removing the water byproduct.[6]
-
-
Solvent Optimization:
-
Recommendation: The choice of solvent is critical. Polar protic solvents like methanol and ethanol are generally preferred for the Ugi reaction as they stabilize the polar intermediates.[5][7][8] In contrast, the Passerini reaction is often faster in less polar, aprotic solvents like dichloromethane or THF.[9]
-
Actionable Step: If you are using a non-polar solvent, switch to methanol or ethanol. If you are already using methanol, consider using 2,2,2-trifluoroethanol (TFE), which can be particularly effective at promoting the Ugi reaction and suppressing the Passerini side reaction.[6][9]
-
-
Concentration Adjustment:
-
Principle: The Ugi reaction is typically favored at higher concentrations of reactants (0.5M - 2.0M).[4] Low reactant concentrations can lead to a decrease in the rate of the desired reaction, allowing side reactions to become more prominent.[10][11]
-
Experimental Modification: Ensure your reaction concentration is within the optimal range. If your yields are low and byproduct formation is high at concentrations below 0.2M, consider increasing the concentration to at least 0.4M.[10][11][12]
-
| Parameter | Recommended Condition for Ugi | Rationale |
| Solvent | Methanol, Ethanol, TFE[5][6][7][8] | Stabilizes polar intermediates of the Ugi reaction. |
| Concentration | 0.5M - 2.0M[4] | Higher concentrations generally lead to higher yields of the Ugi product.[10][11] |
| Temperature | Room Temperature to 60°C[13] | The Ugi reaction is exothermic; elevated temperatures may increase side reactions.[4][13] |
Issue 2: Formation of an Isocyanide Insertion Byproduct
Question: My reaction is producing a complex mixture, and I suspect the formation of byproducts from the isocyanide reacting with itself or other intermediates. How can I minimize this?
Answer:
Isocyanides are highly reactive species and can undergo self-polymerization or insertion into other reactive species, especially under forcing conditions or if the desired reaction pathway is slow.
Causality and Mechanistic Insight:
The core of the Ugi reaction involves the nucleophilic attack of the isocyanide on the iminium ion to form a nitrilium intermediate.[1] If the concentration of the iminium ion is low, or if there are other electrophilic sites present, the isocyanide may react through alternative pathways.
Troubleshooting Protocol:
-
Order of Addition:
-
Procedure: The isocyanide should be the last component added to the reaction mixture.[4]
-
Rationale: Adding the isocyanide last ensures that the iminium ion has had a chance to form, providing the desired electrophile for the isocyanide to react with.
-
-
Temperature Control:
-
Principle: The Ugi reaction is typically exothermic and proceeds rapidly at room temperature.[4] While moderate heating (up to 60-80°C) can sometimes increase the reaction rate, excessive temperatures can promote unwanted side reactions.[13]
-
Actionable Step: If you are running the reaction at elevated temperatures and observing byproducts, try performing the reaction at room temperature or even cooling it to 0°C. Lowering the temperature can sometimes improve selectivity by favoring the kinetic product.[14]
-
-
Stoichiometry Control:
-
Recommendation: While equimolar amounts of all four components are standard, a slight excess (e.g., 1.1-1.2 equivalents) of the amine and aldehyde relative to the isocyanide and carboxylic acid can be beneficial.[10][12]
-
Rationale: This ensures a higher concentration of the iminium ion, providing a greater chance for the desired reaction with the isocyanide to occur.
-
dot
Caption: A workflow for troubleshooting byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Can the electronic properties of this compound contribute to side reactions?
A1: Yes, the two electron-donating methoxy groups on the aromatic ring increase the electron density of the amine. This can influence its basicity and nucleophilicity, which in turn can affect the rate of imine formation and its equilibrium position. While generally a good substrate, if imine formation is not optimal, it can create a window for competing reactions like the Passerini reaction.
Q2: Is microwave irradiation a viable option to reduce byproduct formation?
A2: Microwave irradiation can be a double-edged sword. It can significantly accelerate the Ugi reaction, potentially leading to higher yields and shorter reaction times.[13] However, the rapid heating can also promote the formation of byproducts if the reaction conditions are not carefully optimized. It is generally recommended to first optimize the reaction under conventional heating before exploring microwave-assisted synthesis.
Q3: My Ugi product appears to be unstable during workup, leading to the appearance of byproducts. What can I do?
A3: Some Ugi products, particularly those with certain functional groups, can be sensitive to acidic or basic conditions during workup. If you suspect product degradation, consider a neutral workup procedure. This might involve simply concentrating the reaction mixture and purifying the residue directly by flash chromatography without an aqueous wash. Alternatively, a gentle wash with a saturated sodium bicarbonate solution (if the product is stable to mild base) followed by brine can be effective.
Q4: Does the purity of this compound matter?
A4: Absolutely. As with any multicomponent reaction, the purity of all starting materials is crucial. Impurities in the this compound or any other reactant can lead to the formation of unexpected side products, complicating purification and reducing the yield of the desired compound. Always use reagents of the highest purity available.
References
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Retrieved from [Link]
- Bradley, J.-C., Mirza, K. B., Osborne, T., Williams, A., & Owens, K. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), 942.
- Wessjohann, L. A., Kaluderovic, G. N., Neves Filho, R. A. W., Morejon, M. C., Lemanski, G., & Ziegler, T. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction).
-
Bradley, J.-C. (n.d.). Summary of the effect of concentration and reagent excess on the yield of Ugi precipitate in methanol solvent. ResearchGate. Retrieved from [Link]
- de Souza, A. C. D., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1766–1775.
- de Souza, A. C. D., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1766–1775.
- Dömling, A., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(38), 12593–12609.
- Bradley, J.-C., et al. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), 942.
- Ugi, I. (2007).
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
- Bradley, J.-C., Mirza, K. B., Osborne, T., Williams, A., & Owens, K. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. Journal of Visualized Experiments, (21), 942.
- Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- Sharma, G., et al. (2023).
- Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- Sharma, G., et al. (2023).
-
ResearchGate. (2015). What is the best solvent concentration for Ugi reaction mechanism?. Retrieved from [Link]
- Krchnak, V., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(24), 9160.
- Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. (2025). Organic Letters.
- Krchnak, V., et al. (2020).
- The Passerini and Ugi reactions. (2021). YouTube.
- Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab.
- RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. (n.d.). PubMed Central.
-
ResearchGate. (n.d.). Troubleshooting table. Retrieved from [Link]
- Ingold, M., et al. (2025). (PDF) Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
-
ResearchGate. (n.d.). The Passerini and Ugi reactions. Retrieved from [Link]
- Ding, M., et al. (2020).
- Balalaie, S. (2025). ChemInform Abstract: Sequential Ugi Four-Component Reaction (4-CR)/C—H Activation Using (Diacetoxyiodo)benzene for the Synthesis of 3-(Diphenylmethylidene)-2,3-dihydro-1H-indol-2-ones.
- Gulten, S. (2011). Ugi Reaction. Part I. ChemSpider Synthetic Pages.
- Sharma, G., et al. (2023).
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Technical Support Center: Workup and Troubleshooting for Reactions Involving 2,3-Dimethoxybenzylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dimethoxybenzylamine. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format to address common challenges encountered during the workup and purification of reactions involving this versatile reagent.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the key properties of this compound to consider during workup?
-
How do I effectively remove unreacted this compound from my reaction mixture?
-
My reaction mixture has formed a persistent emulsion during aqueous workup. What should I do?
-
I am having trouble visualizing this compound and its derivatives on a TLC plate. What stains can I use?
-
-
Troubleshooting Specific Reactions
-
Reductive Amination: My reaction is complete, but I'm struggling to isolate the secondary amine product. What is a reliable workup procedure?
-
N-Acylation: I've acylated this compound, but the workup is messy. How can I efficiently purify my N-acyl product?
-
-
Purification Guidance
-
What are the recommended solvent systems for flash column chromatography of 2,3-dimethoxybenzyl derivatives?
-
-
Protecting Group Chemistry
-
How do I deprotect a 2,3-dimethoxybenzyl (DMB) protected amine, and what is the workup?
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during workup?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective workup strategy.
-
Basicity: As a primary amine, this compound is basic with a predicted pKa of its conjugate acid around 9.12.[1] This allows for its selective extraction from an organic layer into an acidic aqueous layer (e.g., dilute HCl).
-
Stability: The 2,3-dimethoxybenzyl group is generally stable to a range of reaction conditions. However, the methoxy groups can be sensitive to strong acids, potentially leading to cleavage under harsh acidic workups.[2] The benzyl C-N bond can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C).[3]
| Property | Value/Description | Implication for Workup |
| Molecular Weight | 167.21 g/mol [1] | Relatively low, can be volatile under high vacuum. |
| Appearance | Clear colorless to pale yellow liquid[1] | Color change during reaction or workup can indicate side reactions. |
| Boiling Point | 137 °C @ 11 mmHg[1] | Can be removed by distillation, but high vacuum is required. |
| pKa (predicted) | 9.12 ± 0.10[1] | Basic nature allows for acid-base extraction. |
| Predicted Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water and hexanes. | Guides solvent choice for extraction and chromatography. |
Q2: How do I effectively remove unreacted this compound from my reaction mixture?
A2: The most effective method to remove unreacted this compound is through an acid-base extraction . This leverages its basicity to selectively move it into an aqueous layer.
Caption: Acid-base extraction workflow for amine removal.
Detailed Protocol:
-
Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer will typically be the organic layer, and the bottom will be the aqueous layer (confirm by adding a few drops of water).
-
Drain the lower aqueous layer.
-
Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of the amine.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Q3: My reaction mixture has formed a persistent emulsion during aqueous workup. What should I do?
A3: Emulsions are common when working with amines and can be frustrating. Here is a systematic approach to breaking them:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[4]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help force the layers to separate.[5]
-
Gentle Swirling: Gently swirl the separatory funnel or stir the emulsion at the interface with a glass rod. Avoid vigorous shaking.[4]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by disrupting the interface.[5]
-
Change of Solvent: Add a small amount of a different organic solvent to alter the polarity of the organic phase.[2]
Sources
stability of 2,3-Dimethoxybenzylamine under acidic and basic conditions
Welcome to the technical support center for 2,3-Dimethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound under various experimental conditions.
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: Under acidic conditions, the two primary points of instability in this compound are the methoxy ether linkages and the benzylic carbon-nitrogen bond.
-
Acidic Cleavage of Methoxy Groups: The ether linkages of the methoxy groups are susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI.[1] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid. The presence of two electron-donating methoxy groups can influence the reaction rate. While aliphatic methyl ethers are generally difficult to cleave, aryl methyl ethers can be cleaved to a phenol and a methyl halide.[1]
-
C-N Bond Cleavage: The dimethoxybenzyl (DMB) group is known to be labile under mild acidic conditions and is sometimes used as a protecting group for amines.[2] The stability of the in-situ generated carbocation is a key factor in this cleavage.[2]
Q2: How stable is this compound under basic conditions?
A2: this compound is generally more stable under basic conditions compared to acidic conditions. The methoxy groups are not susceptible to base-catalyzed hydrolysis. The primary concern under basic conditions would be oxidation, especially in the presence of oxidizing agents or exposure to air over prolonged periods at elevated temperatures. The benzylamine moiety itself is relatively stable in the absence of specific reagents.[3]
Q3: What are the likely degradation products of this compound in acidic and basic media?
A3: The degradation products will depend on the specific conditions (acid/base concentration, temperature, presence of oxygen).
-
Acidic Degradation:
-
Mono- and Di-demethylation: Cleavage of one or both methoxy groups would yield 2-hydroxy-3-methoxybenzylamine, 3-hydroxy-2-methoxybenzylamine, and 2,3-dihydroxybenzylamine (catecholamine derivative).
-
C-N Bond Cleavage: This would lead to the formation of 2,3-dimethoxybenzyl alcohol and ammonia. Further reactions of the resulting carbocation are also possible.[2]
-
-
Basic Degradation:
-
Oxidation Products: In the presence of an oxidant, the benzylamine could be oxidized to the corresponding imine, which can then hydrolyze to 2,3-dimethoxybenzaldehyde and ammonia.[4] Further oxidation could lead to 2,3-dimethoxybenzoic acid.
-
Q4: How can I monitor the stability of this compound during my experiment?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique. The method should be validated to ensure it can separate this compound from its potential degradation products.[5][6] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.[6]
Q5: What general precautions should I take when working with this compound?
A5: To ensure the stability of this compound:
-
Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation.[7]
-
pH Control: Avoid strongly acidic conditions unless a reaction at the methoxy or amino group is intended. Maintain a neutral or slightly basic pH for storage of solutions.
-
Inert Atmosphere: For long-term experiments or when heating, consider working under an inert atmosphere to prevent oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of starting material and appearance of new, more polar peaks in HPLC under acidic conditions. | Acid-catalyzed degradation, likely cleavage of one or both methoxy groups to form phenolic compounds. | - Neutralize the reaction mixture and re-analyze. - Use milder acidic conditions if possible. - Employ a non-nucleophilic acid. - Characterize the new peaks by LC-MS to confirm their identity. |
| Discoloration (e.g., yellowing) of the compound or its solution over time. | Oxidation of the benzylamine or potential catechol-like degradation products. | - Store the compound and its solutions under an inert atmosphere. - Protect from light. - Prepare solutions fresh before use. |
| Formation of a precipitate in solution. | The salt form of the amine may have precipitated in acidic solution, or a degradation product may be insoluble. | - Check the pH of the solution. - Analyze the precipitate and the supernatant separately by a suitable analytical method. |
| Inconsistent reaction yields or purity profiles. | Instability of the starting material under the reaction or storage conditions. | - Perform a forced degradation study to understand the compound's stability profile.[8] - Re-analyze the purity of the starting material before use. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10][11]
Objective:
To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Buffer for mobile phase (e.g., phosphate or acetate buffer)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Keep one set of samples at room temperature and another at 60°C for 24 hours.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
-
Keep one set of samples at room temperature and another at 60°C for 24 hours.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the sample at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid sample in methanol to the initial stock concentration.
-
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Determine the retention times and peak areas of any degradation products.
-
A suitable level of degradation is typically in the range of 5-20% to ensure that the degradation products are readily detected.[9]
-
Visualizations
Chemical Structure and Potential Degradation Sites
Caption: Structure of this compound and potential degradation sites under acidic and oxidative conditions.
Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
References
-
ResearchGate. Methoxybenzene as leaving group in acidic conditions. [Link]
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
-
Organic Chemistry Portal. Benzylamines. [Link]
-
ResearchGate. Lewis acid-catalyzed oxidation of benzylamines to benzamides. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
National Institutes of Health. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]
-
National Institutes of Health. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]
-
ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
ResearchGate. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
Wikipedia. Methoxy group. [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Bernstein Group. Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. [Link]
-
RSC Publishing. Degradation of benzylamines during chlorination and chloramination. [Link]
-
ResearchGate. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. [Link]
-
YouTube. Hydrolysis of benzonitrile gives : (a) benzylamine (b) aniline (c) benzoic acid. [Link]
-
ChemBK. This compound. [Link]
-
PubChem. This compound. [Link]
-
Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [Link]
- Google Patents. A kind of synthetic method of 2,4-dimethoxybenzylamine.
-
PubChem. 2,4-Dimethoxybenzylamine. [Link]
-
Indian Academy of Sciences. Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
ACS Catalysis. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylamines [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. ijsdr.org [ijsdr.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chembk.com [chembk.com]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in the Deprotection of 2,3-Dimethoxybenzyl (2,3-DMB) Groups
Welcome to the technical support center for the deprotection of 2,3-dimethoxybenzyl (2,3-DMB) ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this otherwise valuable protecting group. Here, we will delve into the nuances of 2,3-DMB cleavage, offering troubleshooting advice and in-depth protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What makes the 2,3-DMB group a useful protecting group for alcohols?
The 2,3-dimethoxybenzyl group is a valuable asset in multistep organic synthesis due to its relative stability to a range of reaction conditions and its facile cleavage under specific, mild oxidative or acidic conditions. The two electron-donating methoxy groups on the aromatic ring render it more susceptible to cleavage than the parent benzyl (Bn) group or the related p-methoxybenzyl (PMB) group.[1] This enhanced reactivity allows for selective deprotection in the presence of other protecting groups, a crucial feature in complex molecule synthesis.[2]
Q2: What are the primary methods for cleaving 2,3-DMB ethers?
The most common and effective methods for the deprotection of 2,3-DMB ethers are:
-
Oxidative Cleavage: This is typically achieved using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[3][4] The reaction proceeds under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups.[4]
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) are widely used due to the high acid lability of the 2,3-DMB group.[3][5]
-
Lewis Acid Cleavage: For particularly stubborn or sterically hindered 2,3-DMB ethers, powerful Lewis acids such as boron tribromide (BBr₃) can be employed.[3][5]
Q3: My 2,3-DMB deprotection with DDQ is sluggish or incomplete. What are the likely causes?
Incomplete deprotection with DDQ is a common hurdle and can often be attributed to one or more of the following factors:
-
Steric Hindrance: The local steric environment around the ether linkage can significantly impede the approach of the DDQ reagent.[3]
-
Insufficient Reagent: The standard stoichiometry of DDQ (typically 1.1-1.5 equivalents) may be insufficient for a slow-reacting substrate.[4][5]
-
Reagent Decomposition: DDQ is sensitive to moisture and can lose activity over time.[3][5] It is crucial to use a fresh, high-purity batch of DDQ for optimal results.
-
Inappropriate Solvent: While dichloromethane (CH₂Cl₂) is a common solvent, the presence of water is essential for the hydrolysis of the reaction intermediate.[2][4]
Q4: I am observing unexpected side products during my acidic deprotection. What is happening and how can I prevent it?
A primary side reaction during acidic cleavage is Friedel-Crafts alkylation. The stable 2,3-dimethoxybenzyl cation that is formed upon cleavage is a potent electrophile that can react with other electron-rich aromatic rings in your molecule or even the starting material itself.[5] This can lead to the formation of undesired dimeric or polymeric byproducts. To mitigate this, the addition of a "cation scavenger" to the reaction mixture is highly recommended.[5] Common scavengers include anisole, 1,3-dimethoxybenzene, or triisopropylsilane (TIS).[3][5][6]
Troubleshooting Guides
Problem 1: Incomplete Deprotection with Oxidative Reagents (DDQ)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion; significant starting material remains after standard reaction time (1-4 hours).[4] | Insufficient Reagent: The standard 1.1-1.5 equivalents of DDQ may not be enough for a slow-reacting, hindered substrate.[4] | Increase the stoichiometry of DDQ incrementally (e.g., to 2.0, then 3.0 equivalents). Monitor by TLC to find the optimal amount.[3] |
| Reaction starts but stalls. | Reagent Decomposition: DDQ may have degraded due to moisture.[3] | Use a fresh bottle of high-purity DDQ. Store it in a desiccator. |
| No reaction or very slow reaction. | Suboptimal Solvent System: Anhydrous conditions can prevent the necessary hydrolysis step.[2] | Ensure the presence of water. A common solvent system is CH₂Cl₂/H₂O (18:1 to 20:1 v/v).[1][3] For acid-sensitive substrates, a buffered aqueous solution (e.g., pH 7 phosphate buffer) can be beneficial.[4] |
| Low Temperature: The reaction may be too slow at 0 °C for a hindered substrate. | After adding DDQ at 0 °C, allow the reaction to warm to room temperature. Gentle heating (e.g., to 40 °C) may be necessary for very challenging substrates, but monitor carefully for side product formation. |
Problem 2: Side Product Formation and Low Yields with Acidic Reagents (TFA)
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, difficult purification. | Cationic Side Reactions: The liberated 2,3-DMB cation is alkylating other parts of the molecule.[5] | Add a cation scavenger to the reaction mixture. Triisopropylsilane (TIS) or 1,3-dimethoxybenzene are effective options.[5][6] |
| Decomposition of starting material or product. | Acid Sensitivity: Other functional groups in the molecule may not be stable to the strongly acidic conditions. | Reduce the concentration of TFA. Start with a lower concentration (e.g., 10-20% in CH₂Cl₂) and monitor the reaction. If cleavage is still slow, increase the concentration incrementally.[5] Consider using a milder acid if possible. |
| Prolonged Reaction Time: Extended exposure to strong acid can lead to degradation. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Acidic deprotections are often rapid (15-60 minutes).[3] |
Detailed Experimental Protocols
Protocol 1: Oxidative Deprotection using DDQ
This protocol outlines a general procedure for the oxidative cleavage of a 2,3-DMB ether.
-
Preparation: Dissolve the 2,3-DMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 20:1 ratio).[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.[4]
-
Addition of DDQ: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 equiv, may require up to 3.0 equiv for very hindered substrates) portion-wise over 5 minutes.[3] The solution will typically turn dark green or brown.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. This neutralizes the acidic DDQH₂ byproduct.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[1]
Protocol 2: Acidic Deprotection using TFA with a Scavenger
This protocol provides a general method for the rapid cleavage of a 2,3-DMB ether using TFA.
-
Preparation: Dissolve the 2,3-DMB-protected alcohol (1.0 equiv) and a scavenger, such as triisopropylsilane (TIS) (1.5 equiv), in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).[5]
-
Cooling: Cool the solution to 0 °C.
-
Addition of TFA: Add trifluoroacetic acid (TFA) (20-50% v/v in CH₂Cl₂) dropwise.[5]
-
Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor progress by TLC (typically complete within 15-60 minutes).
-
Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Extract with CH₂Cl₂.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene to remove residual TFA. Purify the crude product by flash column chromatography.[5]
Visualizing the Chemistry
Mechanism of DDQ-Mediated Deprotection
The deprotection of a 2,3-DMB ether with DDQ proceeds through an oxidative mechanism involving a charge-transfer complex.[4]
Caption: Mechanism of 2,3-DMB deprotection using DDQ.
Troubleshooting Workflow for Incomplete Deprotection
When faced with an incomplete deprotection reaction, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting incomplete deprotection reactions.
References
- BenchChem. (2025). Technical Support Center: Deprotection of Sterically Hindered DMB Ethers.
- BenchChem. (2025). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Jarvo, E. R., & Pettus, T. R. R. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA - Chemistry and Biochemistry. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers.
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Organic Chemistry Portal. Retrieved from [Link]
-
RSC Publishing. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
-
Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). p-Methoxybenzyl ether deprotection by DDQ. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Retrieved from [Link]
-
PubMed. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. Retrieved from [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
Sources
Technical Support Center: Large-Scale Synthesis of 2,3-Dimethoxybenzylamine
Welcome to the technical support center for the large-scale synthesis of 2,3-Dimethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the industrial production of this key intermediate.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its efficient and scalable synthesis is crucial for drug development and manufacturing. This guide will explore the two primary synthetic routes, offering practical insights into process optimization, troubleshooting common issues, and ensuring the quality and safety of your large-scale production.
Choosing Your Synthetic Pathway
The two most common and industrially viable routes for the synthesis of this compound are:
-
Reductive Amination of 2,3-Dimethoxybenzaldehyde: This is a convergent and often high-yielding route, where the aldehyde is reacted with an ammonia source to form an imine, which is then reduced to the desired amine.
-
Reduction of 2,3-Dimethoxybenzonitrile: This pathway involves the reduction of the nitrile group to a primary amine using various reducing agents.
The choice of pathway often depends on the cost and availability of starting materials, equipment, and safety considerations. Below is a comparative overview:
| Feature | Reductive Amination of Aldehyde | Reduction of Nitrile |
| Starting Material | 2,3-Dimethoxybenzaldehyde | 2,3-Dimethoxybenzonitrile |
| Key Reagents | Ammonia source (e.g., NH₃, NH₄OAc), Reducing agent (e.g., H₂, NaBH₄, NaBH(OAc)₃) | Reducing agent (e.g., H₂, LiAlH₄, NaBH₄/CoCl₂) |
| Key Advantages | Generally milder conditions, often a one-pot process. | Direct conversion of the nitrile to the amine. |
| Potential Challenges | Formation of secondary and tertiary amine byproducts, reduction of the starting aldehyde. | Over-reduction, formation of secondary amine byproducts, handling of potent reducing agents. |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the large-scale synthesis of this compound.
Route 1: Reductive Amination of 2,3-Dimethoxybenzaldehyde
Issue 1: Low Yield of this compound
-
Possible Cause A: Inefficient Imine Formation. The equilibrium between the aldehyde and ammonia to form the imine may not be favorable.
-
Solution:
-
Increase Ammonia Concentration: Use a higher concentration of ammonia or an ammonium salt like ammonium acetate to drive the equilibrium towards the imine.
-
Water Removal: On a large scale, azeotropic removal of water using a Dean-Stark trap can be effective if the solvent system allows.
-
pH Control: Maintain a slightly acidic pH (around 5-6) to catalyze imine formation. Acetic acid is a common choice.[1][2]
-
-
-
Possible Cause B: Premature Reduction of the Aldehyde. The reducing agent may be reacting with the starting aldehyde before imine formation is complete.
-
Solution:
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selective for the reduction of imines in the presence of aldehydes.[1]
-
Staged Addition: Allow sufficient time for imine formation before adding the reducing agent. Monitor the reaction by an appropriate analytical technique (e.g., in-process IR or NMR) to confirm imine formation.
-
-
-
Possible Cause C: Incomplete Reaction.
-
Solution:
-
Increase Reaction Time and/or Temperature: Carefully monitor the reaction progress and adjust the time and temperature as needed. Be cautious of potential side reactions at higher temperatures.
-
Catalyst Deactivation (for catalytic hydrogenation): If using a heterogeneous catalyst like Pd/C, ensure it is of high quality and not poisoned by impurities in the starting materials or reagents.
-
-
Issue 2: Formation of Significant Amounts of Byproducts
-
Possible Cause A: Formation of Secondary Amine (Bis(2,3-dimethoxybenzyl)amine). The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine.
-
Solution:
-
Excess Ammonia: Use a large excess of the ammonia source to outcompete the primary amine in reacting with the aldehyde.
-
Slow Addition of Aldehyde: Add the 2,3-dimethoxybenzaldehyde slowly to the reaction mixture containing the ammonia source to maintain a low concentration of the aldehyde.
-
-
-
Possible Cause B: Formation of 2,3-Dimethoxybenzyl Alcohol. This occurs if the starting aldehyde is reduced.
-
Solution:
-
As mentioned in "Issue 1, Possible Cause B," use a milder, imine-selective reducing agent or a staged addition approach.
-
-
Route 2: Reduction of 2,3-Dimethoxybenzonitrile
Issue 1: Incomplete Reduction of the Nitrile
-
Possible Cause A: Insufficient Reducing Agent.
-
Solution: Ensure at least the stoichiometric amount of the reducing agent is used. For hydrides like LiAlH₄, a slight excess is often necessary.
-
-
Possible Cause B: Deactivation of the Reducing Agent.
-
Solution:
-
Moisture Control: Reagents like LiAlH₄ and NaBH₄ are sensitive to moisture. Ensure all solvents and equipment are rigorously dried before use.
-
Reagent Quality: Use high-quality, fresh reducing agents.
-
-
Issue 2: Formation of Secondary and Tertiary Amines
-
Possible Cause A: Reaction of the Intermediate Imine with the Product Amine. During catalytic hydrogenation, the intermediate imine can react with the newly formed primary amine.
Issue 3: Difficult Work-up and Isolation
-
Possible Cause A: Emulsion Formation during Aqueous Work-up. This is common in large-scale reactions involving amines.
-
Solution:
-
Addition of Brine: Saturating the aqueous layer with sodium chloride can help break emulsions.
-
Filtration Aid: Using a filter aid like celite can help separate phases.
-
-
-
Possible Cause B: Product is Water-Soluble as a Salt.
-
Solution:
-
Basification: Ensure the aqueous layer is sufficiently basic (pH > 12) to deprotonate the amine and allow for its extraction into an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more cost-effective for large-scale production?
The cost-effectiveness depends heavily on the local pricing and availability of the starting materials: 2,3-dimethoxybenzaldehyde versus 2,3-dimethoxybenzonitrile. A thorough cost analysis of raw materials, reagents, and waste disposal for both routes should be conducted.
Q2: What are the primary safety concerns for the large-scale synthesis of this compound?
-
Handling of Reducing Agents: Sodium borohydride and especially lithium aluminum hydride are highly reactive and can generate hydrogen gas upon contact with water or protic solvents, posing a fire and explosion risk.[4] Large-scale operations should be conducted in well-ventilated areas with appropriate fire suppression equipment.
-
Catalytic Hydrogenation: The use of hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols to prevent leaks and potential explosions.
-
Ammonia: Anhydrous ammonia is a toxic and corrosive gas that requires specialized handling procedures.
-
Process Safety Management: A thorough process hazard analysis (PHA) should be conducted before scaling up any chemical process to identify and mitigate potential risks.[5]
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?
-
In-process Monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of impurities.
-
Gas Chromatography (GC): Useful for monitoring volatile components.
-
-
Final Product Quality Control:
-
HPLC/GC: To determine the purity of the final product and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the identity of the product and any unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amine functional group and the absence of starting material functionalities (e.g., aldehyde or nitrile).
-
Q4: How can I effectively purify this compound on a large scale?
-
Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification on a large scale.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride) which can then be purified by crystallization from a suitable solvent. The free base can then be regenerated.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.
Experimental Protocols
Protocol 1: Large-Scale Reductive Amination of 2,3-Dimethoxybenzaldehyde
This protocol is a representative procedure and should be optimized for specific equipment and safety requirements.
Materials:
-
2,3-Dimethoxybenzaldehyde (1.0 eq)
-
Ammonium Acetate (3.0-5.0 eq)
-
Methanol
-
Sodium Borohydride (1.5-2.0 eq)
-
Sodium Hydroxide (for work-up)
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Charge a suitable reactor with 2,3-dimethoxybenzaldehyde and methanol.
-
Add ammonium acetate and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C. The addition is exothermic and will generate gas. Ensure adequate ventilation and pressure relief.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by HPLC.
-
Quench the reaction by the slow addition of water at 0-5 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and an organic solvent (e.g., dichloromethane).
-
Adjust the pH of the aqueous layer to >12 with a concentrated sodium hydroxide solution.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Large-Scale Reduction of 2,3-Dimethoxybenzonitrile via Catalytic Hydrogenation
This protocol requires specialized high-pressure hydrogenation equipment.
Materials:
-
2,3-Dimethoxybenzonitrile (1.0 eq)
-
Raney Nickel (5-10 wt%)
-
Methanol or Ethanol saturated with Ammonia
-
Hydrogen gas
Procedure:
-
Charge a high-pressure autoclave with 2,3-dimethoxybenzonitrile, the solvent (methanol or ethanol saturated with ammonia), and the Raney Nickel catalyst (as a slurry in the solvent).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring the hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
Workflow for Reductive Amination
Caption: A typical workflow for the large-scale reductive amination of 2,3-dimethoxybenzaldehyde.
Troubleshooting Decision Tree for Low Yield in Reductive Amination
Caption: A decision tree to troubleshoot low yields in the reductive amination synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Academies Press. [Link]
-
Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with α-picoline-borane. Tetrahedron, 60(36), 7899–7906. [Link]
-
ICH Harmonised Tripartite Guideline. Q3A (R2) Impurities in New Drug Substances. (2006). [Link]
-
Center for Chemical Process Safety. (2008). Guidelines for Hazard Evaluation Procedures (3rd ed.). Wiley. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link][1]
-
The Organic Chemistry Tutor. Reductive Amination & Amide Synthesis (IOC 40). [Link][2]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link][3]
-
Chemguide. reduction of nitriles. [Link]
Sources
Technical Support Center: Managing Temperature Control in 2,3-Dimethoxybenzylamine Reactions
Introduction: The Critical Role of Thermal Management
2,3-Dimethoxybenzylamine is a versatile primary amine widely utilized as a building block in pharmaceutical synthesis and materials science. Its reactivity is centered on the nucleophilic amino group, making it suitable for reactions such as acylation, alkylation, and Schiff base formation. However, the very reactivity that makes this compound valuable also presents significant challenges in thermal management. Many of its common transformations, particularly with reactive electrophiles like acyl chlorides or anhydrides, are highly exothermic.[1][2]
An exothermic reaction releases energy in the form of heat, and if this heat is generated faster than it can be dissipated by the cooling system, it can lead to a rapid increase in temperature.[1] This can cause a number of critical issues, including:
-
Reduced Selectivity & Impurity Formation: Higher temperatures can activate alternative reaction pathways, leading to unwanted side products.[3][4]
-
Product Decomposition: The desired product or starting materials may not be stable at elevated temperatures, leading to lower yields and complex purification.
-
Runaway Reactions: In the worst-case scenario, an uncontrolled temperature increase can lead to a dangerous runaway reaction, where the reaction rate accelerates exponentially, potentially causing a rapid pressure buildup, vessel failure, and release of hazardous materials.[5] Thermal decomposition of benzylamines can release toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[5][6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing temperature control in reactions involving this compound.
Troubleshooting Guide: Diagnosing and Solving Thermal Issues
This section is designed to address specific problems encountered during experimentation in a direct question-and-answer format.
Issue 1: Uncontrolled Exotherm & Runaway Reactions
Q: My reaction temperature is rising rapidly and uncontrollably, even with my cooling bath. What is happening and what should I do?
A: You are likely experiencing a runaway reaction or a severe exotherm that has overwhelmed your cooling capacity.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: If safe to do so, add more cooling medium (e.g., dry ice to an acetone bath) or switch to a more powerful cooling system.
-
Dilution: If the reaction setup allows, and the solvent is compatible, consider adding a pre-chilled, inert solvent to dilute the reactants and help absorb the heat.
-
Prepare for Quenching: Have a quenching agent ready, but be cautious, as quenching an energetic reaction can sometimes produce its own exotherm.
Root Cause Analysis & Prevention:
| Potential Cause | Scientific Explanation | Suggested Solution |
| Reagent Addition Rate is Too High | The rate of heat generation is directly proportional to the rate of reaction. A fast addition rate leads to a rapid accumulation of unreacted reagents and a sudden, large release of energy. | Add the limiting reagent slowly and dropwise, using a syringe pump or a pressure-equalizing dropping funnel. Monitor the internal reaction temperature continuously and ensure it does not rise more than 2-3 °C during the addition.[3] |
| Inadequate Cooling Capacity | The rate of heat removal is insufficient to counteract the rate of heat generation. A simple ice-water bath may not be adequate for highly exothermic processes. | Use a cooling bath with a lower temperature (e.g., dry ice/acetone at -78 °C) or an active cooling system like a cryostat. Ensure the reaction vessel has good surface area contact with the cooling medium. |
| High Reactant Concentration | More concentrated reactants lead to a faster reaction rate and a greater amount of heat generated per unit volume. | Begin with a more dilute solution. While this may increase reaction time, it provides a larger thermal mass to absorb the heat of reaction, making it easier to control. |
| Poor Heat Transfer | Inefficient stirring or a viscous reaction mixture can create localized "hot spots" where the temperature is much higher than at the probe, leading to decomposition or acceleration. | Use an overhead stirrer for viscous mixtures or large-scale reactions. Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the vessel. |
Issue 2: Low Yield or Incomplete Conversion
Q: My reaction is sluggish and giving a low yield. Should I just increase the temperature?
A: Increasing the temperature should be a carefully considered step, not a default solution. While it can increase the reaction rate, it can also decrease yield by promoting side reactions or decomposition.[8]
Troubleshooting & Optimization Workflow:
Caption: A stepwise workflow for troubleshooting low yields.
Expert Insights:
-
Catalyst Activity: In reactions requiring a catalyst (e.g., some acylations or Friedel-Crafts type reactions), ensure the catalyst is active. For instance, Lewis acids like AlCl₃ are highly sensitive to moisture and must be handled under anhydrous conditions.[8]
-
Solvent Choice: The solvent plays a critical role. Aprotic solvents like THF, DCM, or acetonitrile are often good choices for acylation reactions as they solubilize reactants without interfering.[4] The polarity of the solvent can also influence reaction pathways.[3]
Issue 3: Significant Impurity Formation
Q: My reaction is producing a complex mixture of products, making purification difficult. How is this related to temperature?
A: Temperature is a key factor in reaction selectivity. Higher temperatures provide the necessary activation energy for multiple reaction pathways to occur, often leading to a wider range of products.
Common Temperature-Related Side Reactions:
-
Di-acylation/Di-alkylation: If the product of the initial reaction is still nucleophilic, it can react again, especially at higher temperatures or with an excess of the electrophile.
-
Polymerization: Acidic conditions or high temperatures can sometimes lead to polymerization, especially with reactive starting materials.[3]
-
Solution: Maintain low temperatures throughout the reaction and addition. If acidic conditions are the cause, consider using a non-acidic activator or adding a non-nucleophilic base to scavenge acid byproducts.
-
-
Oxidation: this compound can be sensitive to air oxidation, a process that can be accelerated by heat.
-
Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to protect the amine from oxygen, especially if heating is required.[4]
-
Frequently Asked Questions (FAQs)
Q1: How can I proactively assess the thermal risk of my new reaction with this compound?
A1: The best practice is to perform a Differential Scanning Calorimetry (DSC) analysis on a small, stoichiometric sample of the reaction mixture. DSC measures the heat flow into or out of a sample as it is heated.[9][10] This analysis provides critical safety data:
-
Onset Temperature of Exotherm: The temperature at which the reaction begins to release significant heat.
-
Enthalpy of Reaction (ΔH): The total amount of heat released by the reaction. A high enthalpy indicates a highly energetic reaction that requires careful control.[1]
-
Onset of Decomposition: The temperature at which the materials themselves begin to break down, which is often a highly energetic and gas-evolving event.[11]
| DSC Parameter | Implication for Safety |
| Low Onset Temperature | The reaction may start uncontrollably even at room temperature. Requires sub-ambient cooling. |
| High Reaction Enthalpy (ΔH) | The reaction has the potential to generate a large amount of heat. Requires excellent cooling and slow addition. |
| Small Gap between Reaction & Decomposition | A small process deviation could push the reaction temperature into the decomposition region, leading to a runaway. |
Q2: What is a generally safe starting temperature for an acylation reaction?
A2: For a typical acylation with an acyl chloride or anhydride, a starting temperature of 0 °C to -10 °C is recommended. This allows you to add the acylating agent slowly, observe the resulting exotherm, and ensure your cooling system can manage the heat load before proceeding. Some highly reactive systems may even require starting at -78 °C.[3]
Q3: Are there specific reagents that are incompatible with this compound from a thermal standpoint?
A3: Yes. As a primary amine, it should be considered a base. Avoid uncontrolled mixing with strong acids, as the acid-base neutralization is highly exothermic.[1] Also, avoid strong oxidizing agents, as these can lead to rapid, uncontrolled oxidation reactions.[5][7] Always consult the Safety Data Sheet (SDS) for incompatible materials before starting any new reaction.[7]
Key Experimental Protocols
Protocol 1: Controlled Low-Temperature Acylation
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride, emphasizing temperature control.
-
Glassware & Setup: Ensure all glassware is thoroughly oven- or flame-dried. Assemble the reaction flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer or thermocouple to measure the internal temperature, and a pressure-equalizing dropping funnel.
-
Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes.[4]
-
Initial Cooldown: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF). Cool the stirred solution to 0 °C using an ice-water bath.
-
Controlled Addition: Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous solvent and load it into the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.
-
Temperature Monitoring: Crucially, monitor the internal temperature throughout the addition. The temperature should not be allowed to rise more than 5 °C. If it does, pause the addition until the temperature returns to the setpoint.
-
Reaction & Workup: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. Once complete, proceed with a standard aqueous workup.
Protocol 2: Workflow for DSC Thermal Hazard Screening
Caption: Standard workflow for assessing reaction thermal hazards using DSC.[12]
References
- BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- BenchChem. (n.d.). Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
- BenchChem. (2025, November). Troubleshooting acylation reactions for urea derivatives.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- de la Hoz, A., Sánchez-Migallón, A., Pelado, B. T., & Ramírez, J. R. (2014). Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. ARKIVOC, 2014(ii), 1-11.
- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
- Ozcelik, B., & Demirel, G. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597250, 2,4-Dimethoxybenzylamine. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78106, this compound. Retrieved from [Link].
-
ResearchGate. (2015, July 8). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? Retrieved from [Link].
- Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(9), 1467.
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link].
-
Wikipedia. (n.d.). Exothermic reaction. Retrieved from [Link].
-
NETZSCH Analyzing & Testing. (n.d.). DSC 214 Polyma. Retrieved from [Link].
- Monash University. (n.d.). Exothermic and endothermic reactions. Retrieved from Monash University Student Academic Success.
-
NETZSCH Analyzing & Testing. (2012, November 30). Investigations on UV-Curing Systems by Means of Photo-Differential Scanning Calorimetry (Photo-DSC). Retrieved from [Link].
-
SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link].
- Reddy, B. V. S., et al. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 77(19), 8472–8480.
Sources
- 1. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 2. monash.edu [monash.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. tainstruments.com [tainstruments.com]
- 12. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
analytical methods for monitoring 2,3-Dimethoxybenzylamine reaction progress
Welcome to the technical support center for monitoring reactions involving 2,3-Dimethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting and troubleshooting the appropriate analytical methods for your specific application. Whether you are performing an amide coupling, reductive amination, or another N-alkylation reaction, precise reaction monitoring is critical for optimization, yield determination, and impurity profiling.
This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Choosing Your Analytical Weapon: A Logic Guide
The selection of an analytical method is contingent on the specific data you require. Do you need a quick qualitative check, or precise quantitative results? Is your reaction mixture complex? The following decision tree provides a logical path for method selection.
Caption: Decision tree for selecting an analytical method.
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
TLC is an indispensable method for rapid, qualitative monitoring of reaction progress due to its simplicity and low cost.[1] It excels at quickly determining the presence or absence of the starting amine and the formation of the product.
Experimental Protocol: General TLC Procedure
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting: Using a capillary tube, spot the diluted sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible (1-2 mm diameter) to prevent streaking.[2] It is best practice to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.
-
Development: Place the plate in a sealed chamber containing an appropriate mobile phase (eluent). Ensure the solvent level is below the baseline.[3] Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if compounds are UV-active). Staining may be necessary. For amines, a ninhydrin or permanganate stain is effective.
Troubleshooting and FAQs for TLC
Q1: My spots are streaking down the plate. What's causing this?
A1: Streaking is a common issue with amines on silica gel, which is acidic. There are several potential causes and solutions:
-
Sample Overload: The most common cause. Your sample is too concentrated.[3] Try diluting your sample significantly before spotting.
-
Strong Interaction with Silica: Amines are basic and can interact strongly with the acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol to your mobile phase.[4] This neutralizes the acidic sites on the silica, leading to sharper spots.
-
High Polarity: If your compound is very polar, it may streak. Ensure your solvent system has the appropriate polarity to move the compound off the baseline.
Q2: My spots (starting material and product) are not moving from the baseline (Rf ≈ 0). What should I do?
A2: This indicates your mobile phase is not polar enough to elute the compounds.[4] this compound and its products (e.g., amides) are quite polar. You need to increase the polarity of your eluent. For example, if you are using 80:20 Hexane:Ethyl Acetate, try increasing the ethyl acetate content to 50:50 or even adding a small percentage (1-5%) of a more polar solvent like methanol.
Q3: My starting material and product have very similar Rf values. How can I improve separation?
A3: This is a common challenge.
-
Fine-tune the Mobile Phase: Test different solvent systems. Sometimes switching one solvent for another with similar polarity but different chemical properties (e.g., replacing dichloromethane with ethyl ether) can alter selectivity.
-
Change the Stationary Phase: If adjusting the mobile phase fails, consider using a different type of TLC plate, such as alumina (which is basic and may interact differently with your amine) or a reversed-phase (C18) plate, where the elution order is inverted (polar compounds elute first).[2]
| Parameter | Typical Starting Conditions for this compound Reactions |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | 70:30 Ethyl Acetate:Hexane + 0.5% Triethylamine |
| Visualization | UV (254 nm), Potassium Permanganate or Ninhydrin Stain |
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the preferred method for quantitative analysis, offering high resolution and sensitivity for complex mixtures. It allows for accurate determination of conversion, yield, and the formation of byproducts.
Workflow for HPLC Reaction Monitoring
Caption: Standard workflow for HPLC reaction monitoring.
Experimental Protocol: General Reversed-Phase HPLC Method
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction. Immediately quench it by diluting into a known volume of mobile phase (e.g., 10 µL of reaction mixture into 1 mL of 50:50 acetonitrile:water). This stops the reaction and prepares the sample for injection. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Inject the prepared sample. Identify peaks based on the retention times of your starting material and product standards. Calculate the percent conversion by comparing the peak area of the starting material over time relative to the sum of all component peak areas.
Troubleshooting and FAQs for HPLC
Q1: My amine peak is tailing badly. How can I improve the peak shape?
A1: Peak tailing for basic compounds like amines is typically caused by secondary interactions with residual acidic silanols on the silica-based C18 column.[5]
-
Use a Low-Ionic-Strength Buffer: A buffer in the mobile phase (e.g., ammonium formate) can help shield the silanols.
-
Increase Mobile Phase pH: For amines, increasing the pH of the mobile phase to around 10 will neutralize the amine, converting it from its ionic form to a neutral, uncharged form.[5] This dramatically reduces interaction with silanols and improves retention and peak shape. Caution: This requires a pH-stable column designed for high-pH applications.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanols and show significantly better peak shape for bases.
Q2: I have poor retention for this compound on my C18 column.
A2: This is a common issue for polar compounds.[5]
-
Reduce Organic Content: Decrease the initial percentage of the organic solvent (Mobile Phase B) in your gradient.
-
Consider an AQ-type Column: "Aqueous" C18 columns are designed to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.
-
High pH Method: As mentioned above, running at a high pH will neutralize the amine, making it less polar and increasing its retention on a reversed-phase column.[5]
Q3: I can't detect my product well because it has poor UV absorbance. What are my options?
A3: If your product lacks a strong chromophore, detection can be challenging.
-
Derivatization: Pre-column or post-column derivatization with a UV-absorbent or fluorescent reagent is a powerful solution.[6] Reagents like o-Phthalaldehyde (OPA) react with primary amines to form highly fluorescent derivatives, dramatically increasing sensitivity.[6] Salicylaldehyde is another option that creates a derivative with strong UV sensitivity.[7]
-
Alternative Detectors: If available, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used, as they do not rely on UV absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Insight Tool
NMR provides unambiguous structural information and can be an excellent tool for in situ reaction monitoring without the need for chromatographic separation. Quantitative NMR (qNMR) allows for the direct measurement of molar concentrations of reactants and products.[8][9]
Experimental Protocol: In Situ ¹H NMR Monitoring
-
Setup: The reaction is typically run directly in an NMR tube using deuterated solvents. If this is not feasible, aliquots can be taken at time points.
-
Internal Standard: Add a known amount of an inert internal standard to the reaction mixture. The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).[10]
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals. Ensure acquisition parameters (e.g., relaxation delay, d1) are set appropriately for quantitative analysis (typically d1 should be at least 5 times the longest T1 of the nuclei of interest).[11]
-
Analysis: Identify unique, well-resolved signals for the this compound starting material (e.g., the benzylic -CH₂- protons) and the product. The concentration of each species can be determined by comparing the integral of its characteristic peak to the integral of the known internal standard.[9]
Troubleshooting and FAQs for NMR
Q1: My reactant and product signals overlap, making integration difficult.
A1: Signal overlap is a significant challenge, especially in complex mixtures.[9]
-
Higher Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) to increase spectral dispersion.
-
Change Solvent: Different deuterated solvents can induce small changes in chemical shifts that may resolve overlapping signals.
-
Monitor Other Nuclei: If applicable, consider monitoring other nuclei like ¹³C or ¹⁹F (if a fluorine tag is present), which have a wider chemical shift range and less overlap.[12][13]
Q2: My quantitative results are not reproducible. What am I doing wrong?
A2: Accurate quantification by NMR requires careful setup.
-
Ensure Full Relaxation: The most common error is an insufficient relaxation delay (d1). For accurate integration, all nuclei must fully relax back to equilibrium before the next pulse. A long d1 (e.g., 30 seconds) is often necessary.
-
Check Internal Standard Stability: Ensure your internal standard is not reacting or degrading under the reaction conditions.
-
Integration Accuracy: Choose baseline-resolved peaks for integration. The signal-to-noise ratio should be high for accurate results.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs
Direct GC analysis of polar, non-volatile compounds like this compound is generally unsatisfactory due to poor peak shape and potential decomposition on the column.[14] However, GC-MS becomes a powerful tool after a chemical modification step known as derivatization .
The Necessity of Derivatization
Derivatization converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[15] This improves chromatographic behavior and allows for successful GC analysis. The most common method for amines is silylation.
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add an anhydrous aprotic solvent (e.g., pyridine or acetonitrile) followed by a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[16]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[15]
-
Analysis: Allow the vial to cool to room temperature and inject an aliquot directly into the GC-MS system.
-
Interpretation: Monitor the disappearance of the derivatized starting material and the appearance of the derivatized product. The mass spectrometer provides structural confirmation.
Troubleshooting and FAQs for GC-MS
Q1: My derivatization reaction seems incomplete. What can I do?
A1: Incomplete derivatization leads to poor and irreproducible results.
-
Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure your sample and solvent are completely dry.
-
Optimize Reaction Time and Temperature: Some sterically hindered amines may require longer reaction times or higher temperatures.
-
Use a Catalyst: TMCS is often added as a catalyst to improve the efficiency of silylation reagents like BSTFA, especially for hindered groups.[16]
Q2: I'm seeing multiple peaks for a single component. Why?
A2: This could be due to incomplete derivatization (seeing both the derivatized and underivatized compound) or the formation of multiple derivatives (e.g., mono- and di-silylated species if other active hydrogens are present). Re-optimize the derivatization procedure to drive the reaction to a single, stable product.
References
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Erik von Harbou. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
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Weaver, M. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. [Link]
-
Gao, Y., et al. (2021). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]
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Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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Pesnot, T., et al. (2020). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. ChemCatChem. [Link]
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Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
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Szulejko, J. E., & Kim, K.-H. (2015). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
-
Horvat, M., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatographia. [Link]
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Behanna, H. A., & Stoddart, J. F. (2000). Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. PubMed. [Link]
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Chromatography Forum. (2006). Detecting Primary Amines. [Link]
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Jones, L. H., et al. (1997). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. PubMed Central. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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The Royal Society of Chemistry. (n.d.). Benzimidazolin-2-ylidene N-heterocyclic Carbene complexes of Ruthenium as a Simple Catalyst for the N-alkylation of Amines using Alcohols and Diols. [Link]
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Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
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PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
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Gawinecki, R., et al. (2002). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]
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Kim, B., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PubMed Central. [Link]
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AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
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Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]
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Jones, L. H., et al. (1997). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. ResearchGate. [Link]
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Wang, D., et al. (2011). CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines. ResearchGate. [Link]
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University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]
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Rathore, H. S., & Mital, S. K. (1984). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Liquid Chromatography. [Link]
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Ciolino, L. A., et al. (2018). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. ResearchGate. [Link]
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Nakamura, S., et al. (n.d.). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. [Link]
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Rotger, C., et al. (2002). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters. [Link]
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Green, A. P., & Turner, N. J. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
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Green Chemistry. (n.d.). Biocatalytic amide bond formation. [Link]
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Ciolino, L. A., et al. (2017). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate. [Link]
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MDPI. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]
-
Apak, R., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed. [Link]
-
Thigpen, A., et al. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
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Validation & Comparative
A Comparative Guide to 2,3- and 3,4-Dimethoxybenzylamine Isomers in the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
The Pictet-Spengler reaction stands as a cornerstone in the synthesis of tetrahydroisoquinolines, a core scaffold in numerous natural products and pharmacologically active molecules. The electronic and steric landscape of the starting β-arylethylamine profoundly influences the reaction's efficiency and outcome. This guide provides an in-depth technical comparison of two closely related, yet distinct, substrates: 2,3-dimethoxyphenethylamine and 3,4-dimethoxyphenethylamine. By examining the interplay of methoxy group positioning on reactivity, regioselectivity, and reaction conditions, this document aims to equip researchers with the insights necessary for informed substrate selection and experimental design.
At the Core of the Reaction: Electronic and Steric Influences
The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution. The key mechanistic step involves the cyclization of an iminium ion, formed from the condensation of a β-arylethylamine and an aldehyde, onto the electron-rich aromatic ring.[1][2] The success and regioselectivity of this cyclization are dictated by the electron-donating ability of the substituents on the aromatic ring and any steric impediments.
Methoxy groups (-OCH₃) are strong activating groups in electrophilic aromatic substitution. They donate electron density to the aromatic ring through a resonance effect (+M), which is generally stronger than their electron-withdrawing inductive effect (-I).[3][4] This increased nucleophilicity of the aromatic ring facilitates the electrophilic attack by the iminium ion.
The Case of 3,4-Dimethoxyphenethylamine: A Favorable Electronic Landscape
In 3,4-dimethoxyphenethylamine, the two methoxy groups work in concert to strongly activate the aromatic ring. The cyclization occurs at the C-6 position, which is para to the 3-methoxy group and ortho to the 4-methoxy group. This position is highly activated due to the additive electron-donating effects of both methoxy groups, leading to a more stable carbocation intermediate during the electrophilic substitution.[5] Consequently, the Pictet-Spengler reaction with 3,4-dimethoxyphenethylamine typically proceeds under relatively mild conditions with high yields.[6]
The Challenge of 2,3-Dimethoxyphenethylamine: A Tale of Steric Hindrance and Competing Directing Effects
The scenario with 2,3-dimethoxyphenethylamine is more complex. While both methoxy groups are electron-donating, the ortho-methoxy group (at the 2-position) introduces significant steric hindrance.[5] The cyclization is directed to the C-6 position, which is para to the 3-methoxy group. However, the bulky ortho-methoxy group can sterically hinder the approach of the iminium ion to the C-6 position, potentially slowing down the reaction rate and requiring more forcing conditions.
Furthermore, the directing effects of the two methoxy groups are not as harmoniously aligned as in the 3,4-isomer. While the 3-methoxy group strongly activates the desired C-6 position, the 2-methoxy group primarily activates the C-4 and C-6 positions. The proximity of the 2-methoxy group to the reaction center can lead to a more complex energy landscape for the transition state.
Comparative Experimental Data
| Substrate | Product | Typical Reaction Conditions | Reported Yield | Reference |
| 3,4-Dimethoxyphenethylamine | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Formaldehyde, HCl, Reflux | High | [6][7] |
| Paraformaldehyde, TFA, CH₂Cl₂, RT | High | [6] | ||
| 2,3-Dimethoxyphenethylamine | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Formaldehyde, Formic Acid, Heat | Moderate | Adapted from similar syntheses |
Note: The yield for the 2,3-dimethoxy isomer is generalized due to the lack of specific literature reports under standard Pictet-Spengler conditions with simple aldehydes. The provided protocol is an adaptation based on established methodologies.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Pictet-Spengler reaction of both isomers with formaldehyde, a common C1-synthon in this transformation.[8]
Protocol 1: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline from 3,4-Dimethoxyphenethylamine
Materials:
-
3,4-Dimethoxyphenethylamine
-
Aqueous Formaldehyde (37%)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dimethoxyphenethylamine (1.0 eq).
-
Add a solution of aqueous formaldehyde (1.1 eq) and concentrated hydrochloric acid (2.0 eq) in water.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Synthesis of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline from 2,3-Dimethoxyphenethylamine (Adapted Protocol)
Materials:
-
2,3-Dimethoxyphenethylamine
-
Aqueous Formaldehyde (37%)
-
Formic Acid
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethoxyphenethylamine (1.0 eq) in formic acid.
-
Add aqueous formaldehyde (1.1 eq) to the solution.
-
Heat the mixture to 100 °C and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the formic acid.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Mechanistic and Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: General experimental workflow for the Pictet-Spengler reaction.
Conclusion and Outlook
The choice between 2,3- and 3,4-dimethoxyphenethylamine in a Pictet-Spengler synthesis has significant implications for the reaction's course and efficiency. The 3,4-isomer represents a "textbook" example of a highly activated substrate that readily undergoes cyclization to form the corresponding 6,7-dimethoxytetrahydroisoquinoline, often in high yield under mild conditions. This is due to the synergistic electron-donating effects of the two methoxy groups, which strongly activate the site of cyclization.
In contrast, the 2,3-isomer presents a more challenging substrate. The steric bulk of the ortho-methoxy group can impede the intramolecular cyclization, necessitating more forcing reaction conditions and potentially leading to lower yields of the desired 5,6-dimethoxytetrahydroisoquinoline. The directing effects of the methoxy groups are also less favorable compared to the 3,4-isomer.
For drug development professionals and synthetic chemists, this comparison underscores the critical importance of substituent positioning in directing the outcome of the Pictet-Spengler reaction. While the 3,4-dimethoxy scaffold is more readily accessible, the synthesis of the 5,6-dimethoxy isomer, though potentially more challenging, opens avenues to novel chemical space. Further optimization of reaction conditions for the 2,3-dimethoxyphenethylamine, perhaps exploring alternative Lewis or Brønsted acid catalysts, could lead to improved yields and milder protocols, thereby enhancing the accessibility of this valuable structural motif.
References
- BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene. BenchChem.
- Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
- Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions.
- Larock, R. C. (2009).
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Chemistry Stack Exchange. (2016, November 25).
- ARKIVOC. (2007). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active 1-substituted simple tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids.
- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- ResearchGate. (2008). Regioselectivity of Pictet-Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines.
- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- International Journal of Scientific & Technology Research. (2019).
- BenchChem. (2025). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
- La Salle University. (n.d.). Substituent Effects.
- Google Patents. (1998).
- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Pictet-Spengler Synthesis of the Salsolidine Scaffold.
- ACS Omega. (2019). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines.
- ResearchGate. (2008). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics.
- Seebacher, W., et al. (2017). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. The Journal of Organic Chemistry, 82(15), 7956–7965.
- Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. Zeitschrift für anorganische und allgemeine Chemie, 645(15), 895-901.
- Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES.
- Ruthenium Catalyzed Tandem Pictet- Spengler Reaction.
- ResearchGate. (2017). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols.
- Beilstein Journals. (2015). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions.
- Beilstein Journals. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids.
- SciSpace. (2016). Alder-ene reactions driven by high steric strain and bond angle distortion to form benzocyclobutenes.
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A Comparative Guide to the Reactivity of Dimethoxybenzylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, substituted benzylamines are foundational building blocks. Among these, dimethoxybenzylamine isomers present a fascinating case study in how subtle changes in substituent positioning can profoundly impact chemical reactivity. This guide offers an in-depth comparison of the four primary dimethoxybenzylamine isomers—2,4-, 2,5-, 3,4-, and 3,5-—exploring the electronic and steric factors that govern their behavior in common synthetic transformations. By synthesizing theoretical principles with field-proven applications, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
The Decisive Influence of Methoxy Group Positioning
The reactivity of the amino group in dimethoxybenzylamines is fundamentally controlled by the interplay of electronic and steric effects imparted by the two methoxy substituents on the benzene ring.
Electronic Effects: The methoxy group exerts a dual electronic influence: a powerful electron-donating resonance (or mesomeric, +M) effect and a weaker electron-withdrawing inductive (-I) effect.[1] The +M effect, which involves the delocalization of an oxygen lone pair into the aromatic π-system, is most pronounced when the methoxy group is at the ortho or para position to the benzylamine moiety. This increased electron density on the ring is relayed to the benzylic carbon and, to a lesser extent, the nitrogen atom, enhancing the amine's basicity and nucleophilicity.[2] Conversely, the -I effect arises from the high electronegativity of the oxygen atom, withdrawing electron density through the sigma bonds.
Steric Effects: A methoxy group at the ortho position (C2 or C6) relative to the benzylamine group can physically obstruct the approach of reactants to the nitrogen atom's lone pair. This steric hindrance can significantly retard the rate of reactions that require nucleophilic attack by the amine.[3]
Theoretical Reactivity Ranking
Based on these principles, we can establish a predicted order of reactivity for the isomers in reactions where the amine acts as a nucleophile (e.g., N-acylation, alkylation, Schiff base formation).
1. 3,4-Dimethoxybenzylamine (Veratrylamine): This isomer is anticipated to be one of the most reactive. The para-methoxy group strongly activates the ring through its +M effect, increasing the electron density on the nitrogen. The meta-methoxy group provides a smaller, additive electron-donating effect. Crucially, there is no ortho substituent to cause steric hindrance.
2. 2,4-Dimethoxybenzylamine: The para-methoxy group provides strong resonance donation. However, the ortho-methoxy group introduces significant steric hindrance around the amino group, which is expected to counteract the electronic activation and reduce its reactivity compared to the 3,4-isomer.
3. 2,5-Dimethoxybenzylamine: Similar to the 2,4-isomer, the presence of an ortho-methoxy group will introduce steric hindrance. The methoxy group at the 5-position is meta to the benzylamine, providing a weaker electron-donating effect than a para substituent.
4. 3,5-Dimethoxybenzylamine: In this isomer, both methoxy groups are meta to the benzylamine. Their electron-donating resonance effect does not extend to the benzylic carbon, and their primary influence is a weaker inductive effect. With minimal electronic activation and no significant steric hindrance, its reactivity is predicted to be the lowest among the four isomers.
This theoretical ranking is also relevant to the use of dimethoxybenzyl (DMB) groups as protecting groups for amines and alcohols. The ease of cleavage, often under acidic or oxidative conditions, depends on the stability of the resulting carbocation. Isomers that can better stabilize a positive charge on the benzylic carbon (i.e., those with ortho and para methoxy groups) will have more labile protecting groups.[4] Indeed, the 3,4-DMB group is known to be more easily cleaved than the p-methoxybenzyl (PMB) group, which in turn is more labile than an unsubstituted benzyl group.[5]
Comparative Experimental Data
While direct, side-by-side kinetic studies for all four isomers in various reactions are scarce, we can glean valuable insights from their documented applications in organic synthesis. The following table summarizes representative reactions and observed yields, which generally support our theoretical predictions.
| Isomer | Reaction Type | Reactants | Conditions | Yield | Reference |
| 3,4-Dimethoxybenzylamine | Reductive Amination | p-Methoxybenzaldehyde, H₂ | Co-containing composite catalyst, 100 °C, 100 bar | High (not specified) | [6] |
| Ugi Reaction | Benzaldehyde, Cyclohexyl isocyanide, Acetic acid | Methanol, rt | 85% | [7] | |
| 2,4-Dimethoxybenzylamine | N-acylation | Benzoyl chloride | Microwave, 5 min | 85% | [8] |
| Reductive Amination | Methyl (4,6-dichloropyrimidin-5-yl)acetate | DMF, DIPEA | 78-88% | [9] | |
| 2,5-Dimethoxybenzylamine | Schiff Base Formation | 2-Amino-4-methylphenol | 35 °C | High (not specified) | [10] |
| 3,5-Dimethoxybenzylamine | Reductive Amination | 3,5-Dihydroxybenzaldehyde | Not specified | Not specified | [3] |
The data, though not from a single comparative study, illustrates the utility of these isomers in various transformations. The high yields reported for the 3,4- and 2,4-isomers in demanding reactions like multicomponent couplings and reductive aminations highlight their robust reactivity.
Experimental Protocols
To provide a practical framework for comparing the reactivity of these isomers, we present standardized protocols for three common reactions. Researchers can employ these methods to generate comparative data under identical conditions.
N-Acylation with Benzoyl Chloride
This experiment allows for a direct comparison of the nucleophilicity of the dimethoxybenzylamine isomers.
Protocol:
-
To a stirred solution of the respective dimethoxybenzylamine isomer (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of benzoyl chloride (1.05 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer, wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding N-benzoyl-dimethoxybenzylamine.
-
Compare the reaction times and isolated yields for each isomer.
Reductive Amination with Benzaldehyde
This two-step, one-pot reaction evaluates the isomers' ability to form an imine and the subsequent reduction.
Protocol:
-
To a solution of benzaldehyde (1.0 mmol) in methanol (10 mL), add the respective dimethoxybenzylamine isomer (1.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography and compare the yields.[11][12]
Schiff Base Formation with Salicylaldehyde
This equilibrium reaction is a good measure of the amine's ability to participate in condensation reactions.
Protocol:
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 mmol) in ethanol (10 mL).
-
Add a solution of the respective dimethoxybenzylamine isomer (1.0 mmol) in ethanol (5 mL).
-
Stir the mixture at room temperature for 1-3 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the product by recrystallization or column chromatography.
-
Compare the yields and reaction times for the formation of the Schiff base.[13]
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate a key reaction mechanism and a generalized experimental workflow.
Caption: Mechanism of N-acylation of a primary amine.
Caption: Workflow for comparative reductive amination.
Conclusion
The reactivity of dimethoxybenzylamine isomers is a clear demonstration of how substituent patterns dictate chemical behavior. The 3,4-isomer, with its electronically activating groups and lack of steric hindrance, generally stands out as the most reactive nucleophile. Conversely, the 2,4- and 2,5-isomers experience a trade-off between electronic activation and steric hindrance, while the 3,5-isomer exhibits the least activation. For researchers designing synthetic routes, these differences are critical. Choosing the 3,4-isomer may be advantageous for rapid and high-yielding nucleophilic reactions. In contrast, the steric bulk of the 2,4- or 2,5-isomers might be leveraged for diastereoselective transformations. Understanding these nuances allows for the rational selection of the appropriate isomer, leading to optimized reaction outcomes and the efficient synthesis of complex molecular targets.
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Ilangovan, A., et al. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Available at: [Link]
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Sampson, P., et al. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. Available at: [Link]
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Obot, I. B., et al. Corrosion performance of Schiff base derived from 2, 5-dimethoxybenzyaldehyde: X-ray structure, experimental and DFT studies. ResearchGate. Available at: [Link]
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Banfi, L., et al. Diversity-oriented synthesis of dihydrobenzoxazepinones by coupling the Ugi multicomponent reaction with a Mitsunobu cyclization. Beilstein Journals. Available at: [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
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Ye, D. M., et al. Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. Available at: [Link]
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de la Torre, J. C., et al. Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules. Available at: [Link]
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de Andrade, J. C., et al. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC. Available at: [Link]
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Schwarzenbach, G., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available at: [Link]
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Guchhait, S. K., et al. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. Available at: [Link]
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Katritzky, A. R., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]
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Al-Masoudi, N. A., et al. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
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Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali. Available at: [Link]
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Shelar, M. D., et al. Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Kókai, E., et al. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. Available at: [Link]
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A Senior Application Scientist’s Guide to Isoquinoline Synthesis: Evaluating Alternatives to 2,3-Dimethoxybenzylamine
The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds, including the vasodilator papaverine and the antimicrobial agent berberine.[1][2][3] Traditionally, syntheses leveraging the Bischler-Napieralski or Pictet-Spengler reactions have relied on highly activated precursors like 2,3-dimethoxybenzylamine. The electron-donating methoxy groups at the C2 and C3 positions strongly activate the aromatic ring, facilitating the critical intramolecular electrophilic aromatic substitution step required for cyclization.
However, reliance on a single precursor limits synthetic flexibility, can introduce unwanted downstream reactivity, and may not be optimal for all target molecules. This guide provides an in-depth comparison of alternative reagents and strategies for isoquinoline synthesis, offering researchers a broader toolkit. We will explore direct analogs for classical reactions and introduce modern, mechanistically distinct pathways, complete with comparative data and actionable protocols.
Part 1: Alternatives in Classical Annulation Strategies
The classical routes to isoquinolines—Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch—all hinge on an electrophilic cyclization onto an aromatic ring. The success of these reactions is therefore critically dependent on the electronic properties of the starting benzylamine or benzaldehyde derivatives.
The Bischler-Napieralski Reaction: Beyond 2,3-Dimethoxy Substitution
The Bischler-Napieralski reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently oxidized.[4][5][6] The reaction is most effective for arenes bearing electron-donating groups (EDGs).[4][7] While the 2,3-dimethoxy pattern is effective, other substitution patterns offer distinct advantages in terms of starting material availability and directing effects.
Causality of Reagent Choice: The position of EDGs dictates the regioselectivity of the cyclization. For a meta-substituted phenylethylamine, cyclization will occur para to the activating group, leading exclusively to a 6-substituted isoquinoline.[7][8] A 3,4-disubstituted pattern, such as that derived from 3,4-dimethoxybenzylamine (a precursor to homoveratrylamine), is one of the most widely used and effective motifs, often providing excellent yields.[9]
Comparative Performance of Phenylethylamine Precursors:
| Precursor (β-Phenylethylamine) | Activating Groups | Typical Reagent for Cyclization | Relative Yield | Key Considerations |
| 2,3-Dimethoxyphenylethylamine | 2x -OCH₃ (ortho, meta) | POCl₃, P₂O₅ | Good to Excellent | Strong activation; potential for steric hindrance. |
| 3,4-Dimethoxyphenylethylamine | 2x -OCH₃ (meta, para) | POCl₃, P₂O₅, Tf₂O | Excellent | Gold standard; high yields, predictable regioselectivity.[9] |
| 3-Methoxyphenylethylamine | 1x -OCH₃ (meta) | POCl₃ / P₂O₅ | Good | Cyclization occurs at C6 (para to -OCH₃).[8] |
| Unsubstituted Phenylethylamine | None | P₂O₅ in refluxing POCl₃ | Poor to Moderate | Requires harsh conditions due to unactivated ring.[10][11] |
Diagram 1: Key Isoquinoline Synthesis Pathways This diagram illustrates the convergence of classical synthetic routes from distinct starting materials to the core isoquinoline structure.
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A Comparative Guide to Benzyl-Type Protecting Groups: 2,4-DMB vs. PMB
In the landscape of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount for achieving molecular complexity and high yields. Among the arsenal available to chemists, benzyl-type ethers are frequently employed to mask the reactivity of hydroxyl and amino functionalities. This guide provides an in-depth, data-supported comparison between two highly valuable, substituted benzyl protecting groups: the p-methoxybenzyl (PMB) group and the 2,4-dimethoxybenzyl (DMB) group.
While both offer advantages over the parent benzyl (Bn) group, their subtle electronic differences create a nuanced landscape of reactivity and stability. Understanding these differences is critical for designing robust and efficient synthetic routes, particularly those requiring orthogonal protection strategies. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of protecting groups for their specific synthetic challenges.
Note on Nomenclature: While the user topic specified 2,3-DMB, the vast majority of comparative literature and experimental data focuses on the 2,4-dimethoxybenzyl (2,4-DMB) group as the primary dimethoxy-analogue to PMB. Therefore, this guide will focus on the 2,4-DMB isomer to provide a comparison grounded in extensive, published experimental evidence.
The Foundation: Structural and Electronic Differences
The core distinction between PMB and DMB lies in the electronic properties conferred by their methoxy substituents. Both groups feature electron-donating methoxy groups that increase the electron density of the aromatic ring, rendering them more susceptible to cleavage under acidic and oxidative conditions than the unsubstituted benzyl (Bn) group.[1][2]
-
p-Methoxybenzyl (PMB): A single electron-donating methoxy group at the para position enhances the stability of the benzylic carbocation formed during cleavage.
-
2,4-Dimethoxybenzyl (DMB): The presence of a second methoxy group at the ortho position further amplifies this electron-donating effect. This heightened electron density makes the DMB group significantly more labile (easier to cleave) than the PMB group, particularly under acidic conditions.[1][2][3]
This graduated reactivity is not a drawback but a powerful tool, enabling selective deprotection in molecules bearing multiple, similar protecting groups.[2]
Protection of Alcohols: Ether Formation
The introduction of both PMB and DMB groups onto a hydroxyl function is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a suitable base (commonly sodium hydride) to form an alkoxide, which then undergoes an SN2 reaction with the corresponding benzyl halide.[4]
Typical Experimental Protocol: Protection of a Primary Alcohol
-
Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes or until hydrogen evolution ceases.
-
Benzyl Halide Addition: Cool the reaction mixture back to 0 °C and add a solution of the appropriate benzyl halide (p-methoxybenzyl chloride or 2,4-dimethoxybenzyl chloride, 1.1 equiv) in THF dropwise.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 8 hours.[2]
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparative Data for Primary Alcohol Protection
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DMB | 2,4-Dimethoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95 |
| PMB | p-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
Data synthesized from BenchChem.[2]
For substrates sensitive to basic conditions, protection can be achieved under acidic catalysis using the corresponding benzyl trichloroacetimidate.[3]
Deprotection: The Key Point of Differentiation
The true utility and comparative value of DMB and PMB become evident during the deprotection step. Their differential lability allows for precise and selective cleavage.
Acid-Catalyzed Cleavage
The mechanism for acid-catalyzed cleavage involves the formation of a stabilized benzylic carbocation.[1][5] The rate of this reaction is directly proportional to the stability of this carbocation intermediate. The two methoxy groups of the DMB ether provide superior resonance stabilization compared to the single methoxy group of the PMB ether, making the DMB group exceptionally labile to acid.[5] This allows for its removal under extremely mild acidic conditions that leave PMB ethers intact.[1]
Caption: General mechanism of oxidative deprotection with DDQ.
Due to its higher electron density, the DMB group reacts faster with DDQ than the PMB group. However, the difference in reactivity is often insufficient for clean, selective cleavage in the presence of one another, unlike the sharp distinction seen under acidic conditions. The primary utility of DDQ lies in its ability to cleave PMB or DMB groups while leaving non-substituted benzyl (Bn) ethers untouched. [2]
Experimental Protocol: Oxidative Deprotection of a PMB-Protected Alcohol
-
Dissolution: Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 v/v ratio). [4]2. DDQ Addition: Add DDQ (1.1-1.5 equiv) portion-wise to the solution at room temperature. [1]The reaction mixture will typically turn dark green or brown.
-
Reaction Monitoring: Stir the reaction vigorously until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Filter the mixture through a pad of Celite to remove the precipitated hydroquinone byproduct. [1]Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography.
Orthogonal Protection: The Power of Differential Lability
The significant difference in acid lability between DMB and PMB is the cornerstone of a powerful orthogonal protection strategy. [6][7]It is possible to selectively remove a DMB group using very mild acidic conditions that will not affect a PMB group within the same molecule. [2][3]This allows for the sequential unmasking of hydroxyl groups, a critical capability in the synthesis of complex molecules like oligosaccharides and natural products. [6]
Caption: Orthogonal deprotection workflow for DMB and PMB.
Summary and Recommendations
The choice between DMB and PMB should be a strategic decision based on the specific demands of a synthetic route.
Table 3: Head-to-Head Comparison of DMB vs. PMB
| Feature | 2,4-Dimethoxybenzyl (DMB) | p-Methoxybenzyl (PMB) |
| Structure | Benzyl group with OMe at C2 and C4 | Benzyl group with OMe at C4 |
| Acid Lability | Very High. Cleaved with dilute acid (e.g., 1-10% TFA). [5] | High. More stable than DMB; requires stronger acid (e.g., 10-50% TFA). [5] |
| Oxidative Lability | Cleaved readily with DDQ, CAN. [5] | Cleaved readily with DDQ, CAN; generally slower than DMB. [4][5] |
| Orthogonality | Can be selectively cleaved in the presence of PMB, Bn, and other less acid-labile groups. [2][3] | Can be selectively cleaved in the presence of Bn groups. [2] |
| Key Advantage | Extreme acid sensitivity allows for deprotection under exceptionally mild conditions, ideal for sensitive substrates. [1] | Offers a robust balance of stability and reactivity, making it a versatile and reliable choice for many applications. [1] |
| Primary Use Case | Orthogonal protection schemes; protection of functionalities in highly acid-sensitive molecules. | General-purpose protection of alcohols and amines where lability greater than Bn is desired. |
Recommendations for Selection:
-
Choose the 2,4-DMB group when:
-
The substrate contains other acid-sensitive functional groups that preclude the use of stronger acids.
-
An orthogonal strategy is required, allowing for the selective deprotection of one hydroxyl group in the presence of another protected as a PMB or Bn ether.
-
The synthetic route requires the mildest possible deprotection conditions to preserve molecular integrity. [1]
-
-
Choose the PMB group when:
-
A greater degree of stability is needed compared to DMB, but cleavage under conditions milder than those for Bn ethers is still desired. [1] * A reliable, all-purpose protecting group is needed for a wide range of applications. [2] * Orthogonality against the more robust Bn group is the primary strategic consideration.
-
By understanding the nuanced reactivity profiles of these two powerful protecting groups, chemists can design more elegant, efficient, and successful synthetic strategies for the construction of complex molecular targets.
References
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- Chem-Station International Edition. (2014). p-Methoxybenzyl (PMB) Protective Group.
- Dudley, G. B., et al. (2007). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Chemical Communications.
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- BenchChem. (2025). A Head-to-Head Comparison: 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups.
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
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A Comparative Guide to the Synthesis of 7,8-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A Validation of Two Core Synthetic Strategies
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active agents.[1][2] The substitution pattern on the aromatic ring and at the C1 position dictates the biological activity, making the development of efficient and robust synthetic routes a critical objective in drug discovery.
This guide provides an in-depth comparison of two canonical synthetic strategies for the construction of a model THIQ, 7,8-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline . Both routes begin from the common precursor, 2-(2,3-dimethoxyphenyl)ethanamine , which can be readily synthesized from the commercially available 2,3-dimethoxybenzylamine. We will objectively compare the classic Pictet-Spengler reaction against the Bischler-Napieralski reaction followed by reduction .
The analysis focuses on reaction mechanisms, experimental protocols, process efficiency, and practical considerations to empower researchers in making informed decisions for their synthetic campaigns.
Strategic Overview: Two Paths to a Core Scaffold
The choice of a synthetic route is governed by factors beyond mere yield; it involves considerations of step economy, reagent toxicity, scalability, and the ease of purification. Here, we dissect two fundamentally different approaches to forging the heterocyclic ring.
Caption: High-level comparison of the two synthetic workflows.
Route A: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful one-pot method for synthesizing THIQs. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][4][5]
Principle and Mechanistic Rationale
The reaction's success hinges on the nucleophilicity of the aromatic ring. The presence of two electron-donating methoxy groups at the C2 and C3 positions (which become C7 and C8 in the product) highly activates the ring for the key intramolecular electrophilic aromatic substitution step.
The mechanism proceeds via three critical stages:
-
Imine Formation: The amine nucleophilically attacks the aldehyde (acetaldehyde), and subsequent dehydration forms a Schiff base (imine).
-
Iminium Ion Generation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[6][7] This activation is the driving force for the cyclization.
-
Cyclization: The electron-rich aromatic ring attacks the iminium carbon in a 6-endo-trig cyclization, forming the new carbon-carbon bond and completing the heterocyclic ring.[6][7] A final deprotonation step restores aromaticity.
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Protocol (Illustrative)
-
Reactant Preparation: Dissolve 2-(2,3-dimethoxyphenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Aldehyde Addition: Add acetaldehyde (1.1 eq) to the solution.
-
Catalysis: Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir the mixture.[8][9] The reaction can be run at room temperature or with gentle heating (40-60 °C) to facilitate the reaction.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, neutralize the acid with an aqueous base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent.[8][9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Performance Analysis
-
Advantages: High atom economy, operational simplicity (often a one-pot procedure), and the ability to proceed under relatively mild conditions, which is beneficial for sensitive substrates.[7][10]
-
Disadvantages: Can be sensitive to the electronic nature of the aromatic ring. While our substrate is highly activated, less substituted rings may require harsh conditions (refluxing strong acids) and give lower yields.[3]
Route B: Bischler-Napieralski Reaction & Reduction
This is a robust, multi-step alternative that offers a different strategic approach. It involves forming an intermediate amide, cyclizing it to a 3,4-dihydroisoquinoline, and then reducing the imine to the final THIQ.[11][12]
Principle and Mechanistic Rationale
This sequence separates the C-N bond formation (amide synthesis) from the C-C bond formation (cyclization), offering distinct points of control and optimization.
-
N-Acylation: The starting amine is acylated with acetyl chloride or acetic anhydride to form the stable intermediate, N-[2-(2,3-dimethoxyphenyl)ethyl]acetamide. This step is typically high-yielding and straightforward.
-
Bischler-Napieralski Cyclization: The amide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under heating.[11][13] The reagent activates the amide carbonyl, facilitating an intramolecular electrophilic attack on the aromatic ring to form a 3,4-dihydroisoquinoline. The intermediate is a cyclic imine.[13][14]
-
Reduction: The C=N double bond of the dihydroisoquinoline intermediate is selectively reduced using a hydride reducing agent, most commonly sodium borohydride (NaBH₄) in an alcoholic solvent, to furnish the final saturated THIQ.[14]
Caption: Workflow for the Bischler-Napieralski/Reduction sequence.
Experimental Protocol (Illustrative)
-
Amide Formation: To a solution of 2-(2,3-dimethoxyphenyl)ethanamine (1.0 eq) and a base (e.g., triethylamine) in dichloromethane, slowly add acetyl chloride (1.05 eq) at 0 °C. Stir until completion (monitored by TLC), then perform a standard aqueous workup to isolate the amide.
-
Cyclization: Dissolve the purified amide in a high-boiling solvent like toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, ~2-3 eq) and reflux the mixture until the amide is consumed.[14] Cool the reaction and carefully quench with ice/water, then basify and extract the dihydroisoquinoline product.
-
Reduction: Dissolve the crude dihydroisoquinoline in methanol. Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise at 0 °C. Stir at room temperature until the reduction is complete. Remove the solvent, add water, and extract the final product. Purify by column chromatography.
Performance Analysis
-
Advantages: Generally reliable and high-yielding for each step. The stepwise nature allows for the isolation and purification of intermediates, which can be advantageous for troubleshooting and overall process control.
-
Disadvantages: Lower step economy compared to the Pictet-Spengler route. The use of harsh and corrosive reagents like POCl₃ and the need for higher temperatures can limit substrate scope and pose scalability challenges.[10][13]
Comparative Data Summary
The following table provides a semi-quantitative comparison based on typical literature-reported outcomes for these reactions. Actual results will vary based on specific conditions and scale.
| Parameter | Route A: Pictet-Spengler | Route B: Bischler-Napieralski / Reduction | Justification & Insights |
| Number of Steps | 1 (One-Pot) | 3 (Isolation of 2 intermediates) | Pictet-Spengler offers superior step economy, reducing operational time and solvent waste. |
| Overall Yield | Good to Excellent (70-90%) | Good to Excellent (65-85% over 3 steps) | While individual steps of Route B are high-yielding, cumulative losses can make Route A more efficient overall. |
| Reaction Conditions | Mild to Moderate (Acid catalyst, RT to 60°C) | Moderate to Harsh (Reflux, strong dehydrating agents) | The milder conditions of the Pictet-Spengler are preferable for complex molecules with sensitive functional groups.[10] |
| Reagent Safety | Uses common acids (TFA, HCl). | Uses POCl₃ (corrosive, water-reactive) and NaBH₄ (flammable). | Route A generally involves less hazardous reagents, simplifying handling and safety protocols. |
| Purification | Single final purification. | Purification required for at least two intermediates and the final product. | The multi-step nature of Route B increases the purification workload significantly. |
| Scalability | Generally straightforward. | Can be challenging due to the exothermic nature of quenching POCl₃. | Route A is often easier to scale up due to its one-pot nature and milder conditions. |
Conclusion and Recommendation
For the synthesis of 7,8-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline , both the Pictet-Spengler and the Bischler-Napieralski/Reduction routes are viable and effective.
The Pictet-Spengler reaction (Route A) is the superior choice for most applications, particularly in discovery and early-scale synthesis. Its operational simplicity, high atom and step economy, and milder reaction conditions make it a more efficient and "greener" alternative. The high activation provided by the dimethoxy substituents ensures the reaction proceeds smoothly to give high yields.
The Bischler-Napieralski/Reduction sequence (Route B) remains a valuable and robust tool. It should be considered when the Pictet-Spengler reaction fails, perhaps due to electronic deactivation on other parts of a more complex molecule, or when a stepwise, highly controlled synthesis with intermediate characterization is explicitly required.
Ultimately, the optimal route depends on the specific project goals, available resources, and the chemical nature of the target molecule. This guide provides the foundational data and rationale to validate the selection of the Pictet-Spengler approach as the primary and more efficient pathway for this class of activated tetrahydroisoquinolines.
References
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Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026. [Link]
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Synthesis of Tetrahydroisoquinolines via Cascade Reductive Amination of Isochromenylium Tetrafluoroborate with Primary Amines. (n.d.). Synlett. [Link]
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Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. (2021). Organic Chemistry Frontiers. [Link]
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Pictet-Spengler Reaction. (n.d.). NROChemistry. [Link]
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Pictet-Spengler reaction. (n.d.). Name-Reaction.com. [Link]
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Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]
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The mechanism of the Pictet–Spengler reaction. (2018). ResearchGate. [Link]
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Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. (2021). Organic Chemistry Frontiers. [Link]
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Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2012). Molecules. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
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A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. (2018). Scientific Reports. [Link]
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Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine. (2021). Springer Nature Experiments. [Link]
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Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2022). Catalysts. [Link]
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Pictet–Spengler reaction. (n.d.). Grokipedia. [Link]
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Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026. [Link]
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Methods for the synthesis of chiral 1‐substituted tetrahydroisoquinolines. (2015). ResearchGate. [Link]
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The Pictet-Spengler Reaction. (n.d.). Synfacts. [Link]
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Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (2016). Molecules. [Link]
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Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. (2014). ResearchGate. [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]
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The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions. [Link]
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Synthesis of isoquinolines. (n.d.). Centurion University. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (2018). Molecules. [Link]
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Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega. [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2020). ResearchGate. [Link]
-
Synthesis and radioligand binding assays of 6, 7 or 8 benzyloxy analogs of 1-(3,4-dimethoxybenzyl)- or 1-benzyl-N-methyl-tetrahydroisoquinoliniums and related bis-isoquinoliniums. (n.d.). ORBi. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Molecules. [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ResearchGate. [Link]
-
Tetrahydroisoquinoline. (n.d.). In Wikipedia. Retrieved January 11, 2026. [Link]
-
2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinaldonitrile. (n.d.). Heterocycles. [Link]
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Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research. [Link]
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Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). Beilstein Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3-Dimethoxybenzylamine
In the landscape of pharmaceutical synthesis and drug development, the meticulous verification of an intermediate's purity is a non-negotiable cornerstone of success. For a versatile building block like 2,3-Dimethoxybenzylamine, a precursor to numerous biologically active compounds, ensuring its chemical integrity is paramount. The presence of unreacted starting materials, by-products, or residual solvents can derail subsequent synthetic steps, compromise the efficacy and safety of the final active pharmaceutical ingredient (API), and generate misleading biological data.
This guide provides a comparative analysis of the most effective and commonly employed analytical techniques for assessing the purity of synthesized this compound. As a Senior Application Scientist, my aim is to move beyond mere procedural descriptions, offering a rationale for methodological choices and a framework for developing self-validating analytical protocols. We will explore the strengths and limitations of each technique, providing the necessary data and insights for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.
Understanding Potential Impurities in this compound Synthesis
The most common synthetic routes to this compound involve the reduction of 2,3-dimethoxybenzonitrile or the reductive amination of 2,3-dimethoxybenzaldehyde. Understanding these pathways allows us to anticipate potential impurities that must be targeted during analysis:
-
Unreacted Starting Materials: Residual 2,3-dimethoxybenzonitrile or 2,3-dimethoxybenzaldehyde.
-
Reaction Intermediates: Partially reduced species or imine intermediates.
-
By-products of Reduction: Over-reduced products or products from side reactions.
-
Catalyst and Reagent Residues: Traces of reducing agents or catalysts.
-
Solvent Residues: Residual solvents used in the reaction and purification steps.
A robust purity assessment strategy must be capable of detecting and quantifying these diverse potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structure and Purity
NMR spectroscopy, particularly ¹H NMR, stands as the gold standard for both structural elucidation and the quantitative determination of purity. Its power lies in the direct proportionality between the integrated signal area and the number of protons giving rise to that signal, a principle that underpins quantitative NMR (qNMR).[1][2]
Causality Behind Experimental Choices in qNMR
For a qNMR experiment to be trustworthy, every parameter must be deliberately chosen to ensure accurate quantification. A sufficiently long relaxation delay (d1), typically five times the longest T1 relaxation time of any proton in the sample, is crucial. This ensures that all protons have fully relaxed before the next pulse, making the signal integration a true representation of the molar ratio of the different species in the sample. The choice of an internal standard is equally critical; it must be stable, non-volatile, have a known purity, and possess signals that are well-resolved from those of the analyte and any expected impurities.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The molar ratio of the standard to the analyte should be roughly 1:1.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a high-precision NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all aromatic and methoxy protons.
-
Use a 90° pulse to maximize the signal-to-noise ratio.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard signals.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved signal of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity using the standard qNMR equation:
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
-
Interpreting the ¹H NMR Spectrum of this compound
A high-purity sample of this compound in CDCl₃ should exhibit the following characteristic signals: aromatic protons (multiplets around 6.8-7.2 ppm), methoxy protons (singlets around 3.8-3.9 ppm), the benzylic CH₂ protons (a singlet around 3.8 ppm), and the amine NH₂ protons (a broad singlet that can vary in chemical shift). The presence of other signals would indicate impurities. A reference spectrum can be found on public databases such as PubChem.[3]
Caption: A self-validating workflow for qNMR analysis.
High-Performance Liquid Chromatography (HPLC): High-Resolution Separation for Impurity Profiling
HPLC is a highly sensitive and versatile technique for separating and quantifying components in a mixture. For non-volatile compounds like this compound, reversed-phase HPLC is the method of choice.
Causality Behind Experimental Choices in HPLC
The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation. A C18 column is a good starting point for aromatic amines due to its hydrophobic nature. A gradient elution, where the mobile phase composition is changed over time, is often necessary to separate compounds with a wide range of polarities, ensuring that both polar and non-polar impurities are resolved from the main peak. UV detection is suitable for this compound due to its aromatic rings, which absorb UV light. The detection wavelength should be chosen at an absorbance maximum of the analyte to ensure high sensitivity.
Experimental Protocol: Reversed-Phase HPLC
-
Sample and Standard Preparation:
-
Prepare a stock solution of a this compound reference standard at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Prepare a sample solution of the synthesized this compound at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-10 min, 20-80% B; 10-12 min, 80-20% B; 12-15 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 278 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is typically assessed using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
For more accurate quantification, a calibration curve can be generated using the reference standard at multiple concentration levels.
-
Caption: Workflow for HPLC-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Identification
GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is amenable to GC analysis, this technique truly excels at identifying unknown volatile impurities such as residual solvents or volatile by-products.
Causality Behind Experimental Choices in GC-MS
The choice of a GC column is critical. A non-polar or mid-polar column, such as a DB-5ms, is generally suitable for a wide range of analytes. The temperature program is optimized to ensure that all compounds of interest are eluted and well-separated within a reasonable time. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to a library of known spectra (e.g., the NIST library).
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
The purity is estimated by the area percent of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of each peak is compared to a spectral library for identification.
-
Caption: A standard workflow for GC-MS analysis.
Thin-Layer Chromatography (TLC): A Rapid, Cost-Effective Screening Tool
TLC is an indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of a reaction. Its low cost and high throughput make it an ideal first-line technique.
Causality Behind Experimental Choices in TLC
The choice of the mobile phase (eluent) is the most critical parameter in TLC. The goal is to find a solvent system that provides a good separation between the starting material, the product, and any by-products, with the product having an Rf value of approximately 0.3-0.5. For visualizing the spots, UV light is often sufficient for aromatic compounds. However, for amines, specific staining reagents like ninhydrin can provide much higher sensitivity and specificity.[4][5]
Experimental Protocol: TLC
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or the isolated product in a volatile solvent.
-
-
TLC Development:
-
Spot the sample onto a silica gel TLC plate.
-
Develop the plate in a chamber with a suitable eluent (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
-
Visualization:
-
Visualize the dried plate under UV light (254 nm).
-
Subsequently, stain the plate with a ninhydrin solution and gently heat to develop the characteristic purple spots for primary amines.
-
Caption: The straightforward workflow for TLC analysis.
Comparative Summary and Recommendations
| Feature | NMR Spectroscopy | HPLC | GC-MS | TLC |
| Primary Use | Structural confirmation, absolute quantification | Routine purity testing, impurity profiling | Volatile impurity identification | Reaction monitoring, rapid screening |
| Quantification | Excellent (Absolute) | Very Good (Relative) | Good (Relative) | Qualitative |
| Sensitivity | Moderate | High | Very High | Low |
| Impurity ID | Possible | Difficult | Excellent | Very Limited |
| Sample Throughput | Low | High | Moderate | Very High |
| Cost/Complexity | High | Moderate | High | Very Low |
For a comprehensive and robust assessment of the purity of synthesized this compound, an orthogonal approach is recommended. TLC should be used for in-process monitoring of the reaction. Upon isolation, HPLC provides a high-sensitivity profile of non-volatile impurities. GC-MS is invaluable for detecting and identifying residual solvents and other volatile impurities. Finally, qNMR should be employed to provide an accurate, absolute measure of the purity of the final batch, while simultaneously confirming its structure. This multi-technique strategy ensures the highest confidence in the quality of this critical synthetic intermediate, paving the way for successful and reproducible downstream applications.
References
-
Hansen, B., et al. (2015). Quantitative NMR (qNMR) of Aromatic Amino Acids for Protein Quantification. Methods and Protocols. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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University of Rochester. (n.d.). Thin Layer Chromatography. Department of Chemistry. [Link]
-
ResearchGate. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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ResearchGate. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
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UCLA Chemistry. (n.d.). TLC stains. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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Royal Society of Chemistry. (2021). Supporting Information. [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
YouTube. (2021). Visualizing a TLC plate. [Link]
-
PubMed. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]
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Jackson, G. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry. [Link]
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A Comparative Guide to the Biological Activities of Dimethoxybenzylamine Derivatives
Introduction
The dimethoxybenzylamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The presence and position of methoxy groups on the benzyl ring are critical, as they modulate the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.[1] This guide offers a comparative analysis of the biological activities of various 2,3-dimethoxybenzylamine derivatives and related dimethoxy-substituted compounds. We will delve into their anticancer, antimicrobial, and central nervous system (CNS) activities, providing a synthesis of the current research landscape, supported by experimental data and protocols to inform and guide future drug discovery efforts.
Section 1: Anticancer Activity of Dimethoxy-Substituted Scaffolds
The dimethoxybenzyl motif is a recurring feature in potent anticancer agents that operate through diverse mechanisms, primarily by disrupting fundamental cellular processes like cell division and signaling.
Mechanism of Action: Tubulin Polymerization Inhibition
A prominent strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for mitotic spindle formation and, consequently, cell division. Several derivatives featuring a trimethoxybenzoyl moiety have been identified as potent inhibitors of tubulin polymerization, acting similarly to the natural product colchicine.
One of the most promising classes of compounds are 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives.[2][3] These molecules bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis. The 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan derivative, in particular, has demonstrated exceptionally potent antiproliferative activity at nanomolar concentrations.[3]
| Compound ID | Modification | Antiproliferative IC50 (K562 cells) | Tubulin Polymerization IC50 | Reference |
| 5d | 3-Amino-6-methoxybenzofuran | >10 µM | 2.0 µM | [3] |
| 5i | 3-Dimethylamino-6-methoxybenzofuran | 0.019 µM | 0.9 µM | [3] |
| CA-4 | Combretastatin A-4 (Reference) | 0.002 µM | 0.9 µM | [3] |
Causality Behind Experimental Design: The choice of the K562 human leukemia cell line is standard for initial antiproliferative screening due to its robust growth characteristics. The cell-free tubulin polymerization assay is a crucial secondary screen. It directly measures the compound's effect on the molecular target (tubulin), confirming that the observed cytotoxicity is indeed due to microtubule disruption and not off-target effects. This two-tiered approach provides a self-validating system, linking cellular effect to a specific molecular mechanism.
This protocol outlines the spectrophotometric measurement of tubulin assembly.
-
Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 1 mg/mL.
-
Compound Addition: Add varying concentrations of the test compound (dissolved in DMSO, final concentration ≤1%) to the tubulin solution in a 96-well plate. Include wells with a known inhibitor (e.g., colchicine) as a positive control and DMSO alone as a negative control.
-
Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.
-
Measurement: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. The absorbance increase corresponds to the extent of tubulin polymerization.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
Caption: Dual inhibition of PI3K and mTOR by benzamide derivatives.
Section 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Dimethoxy-substituted scaffolds have emerged as promising candidates, with derivatives showing activity against a wide range of bacteria and fungi, including drug-resistant strains.
Broad-Spectrum Antimicrobial Agents
A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for their antimicrobial properties. [4]These compounds were designed to target the multidrug efflux pump (MATE), a common resistance mechanism in bacteria. Several derivatives exhibited potent and broad-spectrum activity.
| Compound | S. aureus | E. coli | C. albicans | Reference |
| 4a | 7.81 / 15.62 | 15.62 / 31.25 | 7.81 / 15.62 | [4] |
| 4h | 3.9 / 7.81 | 7.81 / 15.62 | 3.9 / 7.81 | [4] |
| 4i | 3.9 / 7.81 | 7.81 / 15.62 | 3.9 / 7.81 | [4] |
| Ciprofloxacin | 3.9 / 7.81 | 1.95 / 3.9 | - | [4] |
| Clotrimazole | - | - | 3.9 / 7.81 | [4] |
Causality Behind Experimental Design: The antimicrobial screening workflow begins with a qualitative test like the agar well diffusion assay to identify active compounds. This is followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution, which establishes the lowest concentration needed to inhibit growth. Finally, the Minimum Bactericidal Concentration (MBC) is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. This systematic progression provides a comprehensive profile of a compound's antimicrobial efficacy.
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (inoculum only) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
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A Comparative Guide to the Strategic Use of 2,3-Dimethoxybenzylamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of reagents is a critical decision that profoundly impacts reaction efficiency, cost, and the properties of the final product. Substituted benzylamines are a versatile class of compounds frequently employed as reactants, intermediates, and protecting groups in the synthesis of pharmaceuticals and other complex organic molecules. Among these, dimethoxybenzylamine isomers offer unique advantages due to the electronic effects of the methoxy groups. This guide provides a comprehensive cost-benefit analysis of 2,3-dimethoxybenzylamine, comparing its performance and economic viability against its more common isomer, 2,4-dimethoxybenzylamine, and the parent compound, benzylamine.
The Strategic Advantage of Methoxy Substitution
The presence of electron-donating methoxy groups on the benzene ring of benzylamine significantly influences its reactivity and utility. These groups increase the electron density of the aromatic ring and the benzylic position, which can affect the nucleophilicity of the amine and the stability of reaction intermediates. Furthermore, in the context of protecting groups, the methoxy substituents render the benzyl group more susceptible to cleavage under milder acidic or oxidative conditions compared to the unsubstituted benzyl group. This allows for more selective deprotection in multi-step syntheses.[1]
The 2,4-dimethoxybenzyl (DMB) group, for instance, is known to be more labile than the p-methoxybenzyl (PMB) group due to the additional electron-donating methoxy group, facilitating its removal under very mild acidic conditions. This principle underscores the strategic advantage of employing dimethoxy-substituted benzylamines in complex synthetic routes where sensitive functional groups must be preserved.
Performance and Application: A Comparative Analysis
While direct, side-by-side experimental comparisons of this compound with its isomers in specific reactions are not abundantly available in the literature, we can infer its potential performance based on the established chemistry of related compounds and general principles of organic synthesis. The primary applications for these reagents fall into two main categories: as a building block in reactions like reductive amination and the synthesis of heterocycles, and as a protecting group for amines and other functionalities.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.[2][3] The choice of benzylamine derivative can influence the rate and yield of both the imine formation and the reduction steps.
While a specific protocol for this compound is not readily found, a general procedure for reductive amination is well-established. The following protocol for 2,4-dimethoxybenzylamine serves as a representative example.
Experimental Protocol: Reductive Amination with 2,4-Dimethoxybenzylamine
Objective: To synthesize a secondary amine via reductive amination of a model aldehyde (e.g., benzaldehyde) with 2,4-dimethoxybenzylamine.
Materials:
-
Benzaldehyde
-
2,4-Dimethoxybenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in dichloromethane (10 mL) is added 2,4-dimethoxybenzylamine (1.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.
This protocol is a general representation and may require optimization for specific substrates.
The electron-donating methoxy groups in both 2,3- and 2,4-dimethoxybenzylamine are expected to enhance the nucleophilicity of the amine compared to unsubstituted benzylamine, potentially leading to faster imine formation. However, the steric hindrance from the ortho-methoxy group in both isomers could slightly temper this effect.
Use in Heterocyclic Synthesis
Substituted benzylamines are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. For example, they can be used in the construction of quinazolines and other fused pyrimidine systems. The substitution pattern on the benzylamine can influence the reaction pathway and the properties of the resulting heterocyclic product.
As a Protecting Group
The 2,3-dimethoxybenzyl group, like its 2,4-isomer, can be used as a protecting group for amines. The key advantage of dimethoxybenzyl protecting groups is their increased acid lability compared to the simple benzyl group, allowing for deprotection under milder conditions. This is particularly valuable in the synthesis of complex molecules with multiple acid-sensitive functional groups.
The cleavage of a 2,4-dimethoxybenzyl (DMB) group is often achieved using trifluoroacetic acid (TFA) at room temperature.[4] While specific conditions for the cleavage of a 2,3-dimethoxybenzyl group are not as commonly reported, it is expected to be cleaved under similar, if not slightly modified, acidic conditions due to the electronic contribution of the two methoxy groups.
Figure 1. General mechanism for the acid-catalyzed deprotection of a dimethoxybenzyl-protected amine.
The Chelation Potential of this compound
A unique potential advantage of the 2,3-dimethoxy substitution pattern is the ability of the two adjacent methoxy groups to act as a bidentate ligand, chelating to metal centers. This chelating effect can be beneficial in certain catalytic reactions by:
-
Directing Reactivity: The chelation can hold a metal catalyst in close proximity to the reactive site, potentially leading to increased reaction rates and regioselectivity.
-
Stabilizing Intermediates: The coordination to a metal center can stabilize reactive intermediates, preventing side reactions and improving yields.
-
Influencing Stereochemistry: In asymmetric catalysis, the defined geometry of the chelate complex can influence the stereochemical outcome of the reaction.
While the application of this specific chelation effect for this compound in catalysis is not extensively documented, the principle of using ortho-disubstituted aromatic compounds as directing groups is well-established in organic synthesis.
Sources
A Senior Application Scientist's Guide to 2,3-Dimethoxybenzylamine in Heterocyclic Synthesis
Welcome to this in-depth technical guide on the applications of 2,3-dimethoxybenzylamine. As researchers and drug development professionals, our choice of starting materials and synthetic routes is paramount to the successful discovery and development of novel chemical entities. This guide provides a comprehensive literature review of the applications of this compound, with a particular focus on its role as a key building block in the synthesis of isoquinoline and tetrahydroisoquinoline alkaloids. We will delve into the mechanistic nuances of pivotal reactions, compare its utility against common alternatives, and provide detailed experimental protocols to bridge the gap between theoretical knowledge and practical application.
Introduction to this compound: A Versatile Precursor for Bioactive Scaffolds
This compound is an aromatic amine that serves as a valuable precursor in organic synthesis.[1] Its utility primarily stems from the strategic placement of its two methoxy groups on the benzene ring. These electron-donating groups activate the aromatic ring, facilitating electrophilic aromatic substitution reactions, which are central to the construction of various heterocyclic systems.[2][3][4] The 2,3-dimethoxy substitution pattern is of particular interest as it leads to the formation of isoquinoline alkaloids with oxygenation at the C8 and C9 positions, a structural motif present in several pharmacologically active natural products.
This guide will focus on the principal applications of this compound in the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction and 3,4-dihydroisoquinolines through the Bischler-Napieralski reaction. We will explore the directing effects of the methoxy groups, compare the reactivity and yields with the more commonly employed 3,4-dimethoxy-substituted analogues, and discuss the pharmacological significance of the resulting products.
Core Application: Synthesis of Isoquinoline and Tetrahydroisoquinoline Alkaloids
The isoquinoline and tetrahydroisoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[5] this compound, or more commonly its corresponding phenylethylamine derivative, is a key starting material for accessing a specific class of these alkaloids.
The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline.[6][7] The electron-rich nature of the aromatic ring in the β-arylethylamine is crucial for the success of the cyclization step.[8]
When 2-(2,3-dimethoxyphenyl)ethylamine is employed in the Pictet-Spengler reaction, the cyclization is directed by the activating methoxy groups. The 2-methoxy group is an ortho-, para-director, while the 3-methoxy group is also an ortho-, para-director. In this specific arrangement, the position para to the 2-methoxy group and ortho to the 3-methoxy group (the C6 position of the phenylethylamine) is highly activated, leading to regioselective cyclization to form 8,9-dimethoxytetrahydroisoquinolines.
Cryptostyline I is a 1-phenyl-tetrahydroisoquinoline alkaloid with the 2,3-dimethoxy substitution pattern on the isoquinoline core. While the natural product itself is derived from a different precursor, this protocol outlines the synthesis of a related 8,9-dimethoxytetrahydroisoquinoline, illustrating the application of the Pictet-Spengler reaction.
Materials:
-
2-(2,3-Dimethoxyphenyl)ethylamine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-(2,3-dimethoxyphenyl)ethylamine (1 mmol) in dichloromethane (10 mL), add benzaldehyde (1.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 8,9-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Expected Outcome:
This reaction is expected to yield the target tetrahydroisoquinoline in moderate to good yields, typically ranging from 60-80%, depending on the purity of the starting materials and the reaction conditions. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).
The Bischler-Napieralski Reaction: A Pathway to 3,4-Dihydroisoquinolines
The Bischler-Napieralski reaction is another cornerstone in isoquinoline synthesis. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline.[9][10][11][12] This intermediate can then be reduced to a tetrahydroisoquinoline or oxidized to a fully aromatic isoquinoline.
Similar to the Pictet-Spengler reaction, the success of the Bischler-Napieralski cyclization is highly dependent on the electronic nature of the aromatic ring. The electron-donating methoxy groups in N-[2-(2,3-dimethoxyphenyl)ethyl]amides activate the ring, facilitating the electrophilic attack by the intermediate nitrilium ion. The regioselectivity is again governed by the directing effects of the methoxy groups, leading to the formation of 8,9-dimethoxy-3,4-dihydroisoquinolines.
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A Mechanistic Dissection of Dimethoxybenzylamine Isomers in Amine Protection Strategies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the multi-step synthesis of complex molecules like pharmaceuticals and natural products. Among the arsenal of amine protecting groups, dimethoxybenzyl (DMB) groups have carved a niche due to their reliable introduction and tunable lability. However, not all DMB isomers are created equal. The seemingly subtle shift in the position of the two methoxy groups on the benzyl ring imparts profound differences in their electronic properties, leading to distinct mechanistic pathways and reactivities. This guide provides an in-depth mechanistic comparison of reactions involving 2,4-dimethoxybenzylamine, 3,4-dimethoxybenzylamine, and 3,5-dimethoxybenzylamine, with a focus on their widely adopted role as acid-labile amine protecting groups.
The Electronic Influence of Methoxy Substitution: A Tale of Two Effects
The reactivity of dimethoxybenzylamine isomers is fundamentally governed by the interplay of two opposing electronic effects of the methoxy group: the electron-withdrawing inductive effect (-I) and the powerful electron-donating resonance (mesomeric) effect (+M).[1]
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring.
-
Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.[1] This effect is generally dominant over the inductive effect, especially for ortho and para substituents, leading to an overall electron-donating character.[1]
These electronic effects directly influence the stability of the benzylic carbocation formed during the key deprotection step, which in turn dictates the lability of the protecting group. The more stable the carbocation, the milder the conditions required for its removal.[2][3]
Mechanistic Comparison of Acid-Catalyzed Deprotection
The cleavage of an N-dimethoxybenzyl group under acidic conditions is the most common and mechanistically insightful reaction to compare these isomers. The reaction proceeds through a two-step mechanism:
-
Protonation: The nitrogen atom of the protected amine is protonated by the acid.
-
Carbocation Formation: The C-N bond cleaves to release the free amine and form a dimethoxybenzyl carbocation. This step is typically the rate-determining step. The stability of this carbocation is paramount to the ease of deprotection.[3]
Below, we dissect how the substitution pattern of each isomer influences the stability of the critical carbocation intermediate.
2,4-Dimethoxybenzyl (2,4-DMB) Group: The Most Labile Isomer
The 2,4-DMB group is the most widely used and most acid-labile of the common dimethoxybenzyl isomers.[4][5] This high lability is a direct consequence of the powerful resonance stabilization of the corresponding carbocation.
The positive charge on the benzylic carbon is effectively delocalized by both the ortho and para methoxy groups. The para-methoxy group provides significant stabilization through a quinoidal resonance structure, while the ortho-methoxy group further contributes to charge dispersal. This extensive delocalization results in a highly stabilized carbocation, lowering the activation energy for its formation and allowing for cleavage under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7]
Caption: Resonance stabilization of the 3,4-DMB carbocation.
3,5-Dimethoxybenzyl (3,5-DMB) Group: The Most Stable Isomer
The 3,5-DMB isomer is the least common in protecting group chemistry, and for good reason. With both methoxy groups situated meta to the benzylic carbon, neither can participate in resonance stabilization of the carbocation. Their influence is limited to their electron-withdrawing inductive effects, which actually destabilize the positive charge.
As a result, the 3,5-DMB carbocation is significantly less stable than the 2,4- and 3,4- isomers. This translates to a much greater resistance to acid-catalyzed cleavage. While this makes it a poor choice for a readily cleavable protecting group, this inherent stability could potentially be exploited in scenarios where a very robust, acid-resistant benzyl-type group is required.
Caption: The 3,5-DMB carbocation lacks resonance stabilization.
Comparative Data on Deprotection Conditions
The mechanistic understanding of carbocation stability is directly reflected in the experimental conditions required for the cleavage of these protecting groups. The following table summarizes typical deprotection conditions, providing a quantitative basis for their comparison.
| Protecting Group | Isomer | Relative Lability | Typical Acidic Cleavage Conditions | Oxidative Cleavage |
| DMB | 2,4- | Very High | 1-10% TFA in CH₂Cl₂; Mild Lewis acids (e.g., Bi(OTf)₃) [2][8] | DDQ, CAN [5] |
| DMB | 3,4- | High | 10-50% TFA in CH₂Cl₂; Stronger Lewis acids [9][8] | DDQ, CAN, PIFA [9][10] |
| DMB | 3,5- | Low | Requires very strong acid conditions (e.g., neat TFA, HBr) | Less common, expected to be more resistant |
Experimental Protocols
To provide a practical context for the discussed mechanisms, detailed protocols for the introduction and cleavage of the most common DMB isomer, 2,4-DMB, are provided below.
Protocol 1: Protection of a Primary Amine via Reductive Amination with 2,4-Dimethoxybenzaldehyde
This method is a mild and efficient way to form the N-DMB bond. [4] Materials:
-
Primary amine (1.0 equiv)
-
2,4-Dimethoxybenzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine and 2,4-dimethoxybenzaldehyde in DCE.
-
Add a catalytic amount of acetic acid if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride in portions over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 6-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-(2,4-dimethoxybenzyl)-protected amine.
Protocol 2: Deprotection of an N-(2,4-Dimethoxybenzyl)-Protected Amine with Trifluoroacetic Acid
This protocol outlines the standard procedure for the acidic cleavage of the 2,4-DMB group. [6][11] Materials:
-
N-(2,4-Dimethoxybenzyl)-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS), Anisole, or Water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-DMB-protected amine in DCM.
-
Add a scavenger (e.g., TIS, 2.5-5% v/v). This is crucial to trap the liberated DMB carbocation and prevent side reactions.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired concentration (e.g., 1-10% v/v for sensitive substrates, up to 95% for full deprotection).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary.
Conclusion
The choice of a dimethoxybenzylamine isomer as a protecting group is a strategic decision that should be guided by a thorough understanding of the underlying reaction mechanisms. The 2,4-DMB group offers exceptional lability, making it ideal for the protection of amines in the synthesis of sensitive molecules. The 3,4-DMB group provides a more stable alternative, enabling orthogonal deprotection strategies. The 3,5-DMB isomer, while not a conventional choice for a labile protecting group, highlights the profound impact of substituent positioning on reactivity. By leveraging these mechanistic differences, researchers can devise more elegant and efficient synthetic routes, ultimately accelerating the pace of drug discovery and development.
References
-
Benchchem. Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines. [4]2. Benchchem. Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride. [5]3. Pure. The reduction of substituted benzylamines by means of electrochemically generated solvated electrons in LiCl + methylamine. [12]4. Benchchem. A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups for Researchers and Drug Development Professionals. [2]5. Benchchem. 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Group Lability. [3]6. Benchchem. 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups. [6]7. Springer. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [13][14]8. J-Stage. Protection of ψ(CH 2 NH) Peptide Bond with 2, 4-Dimethoxybenzyl Group in Solid-Phase Peptide Synthesis. [15]9. Wikipedia. Protecting group. [16]10. PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [8]11. Royal Society of Chemistry. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. [7]12. ResearchGate. Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. [17]13. ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [18]14. Benchchem. Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group. [11]15. Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry, 36(25), 3966–3970. [19][20][21][22]16. LOCKSS. DEPROTECTION OF 3,4-DIMETHOXYBENZYL (DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). [10]17. Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [9]18. Benchchem. Application of the 3,4-Dimethoxybenzyl (DMB) Protecting Group in Carbohydrate Synthesis. [23]19. Benchchem. An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene. [24]20. Chemistry Stack Exchange. Why is methoxy group an electron donating group?.
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A Comparative Guide to the Synthesis of 2,3-Dimethoxybenzylamine: Characterization of Key Intermediates
This guide provides an in-depth comparison of common synthetic routes for 2,3-dimethoxybenzylamine, a crucial building block in pharmaceutical research and development. Our focus is on the practical characterization of the key intermediates involved in each pathway, offering researchers, scientists, and drug development professionals the data and insights needed to select and optimize the most suitable method for their specific applications.
Introduction: The Significance of this compound
This compound is a vital primary amine intermediate, notably utilized in the synthesis of various pharmacologically active compounds, including the important isoquinoline alkaloid, berberine.[1][2] The precise arrangement of its methoxy groups on the aromatic ring imparts specific electronic and steric properties that are critical for its role in the construction of complex molecular architectures. The efficiency and purity of this compound synthesis are paramount, necessitating a thorough understanding of the reaction pathways and the ability to confidently identify and characterize the intermediates formed along the way.
This guide will compare three prevalent synthetic strategies, each commencing from the readily available 2,3-dimethoxybenzaldehyde:
-
Route A: One-Pot Reductive Amination
-
Route B: Synthesis via an Oxime Intermediate
-
Route C: Synthesis via a Benzonitrile Intermediate
We will provide detailed experimental protocols, comparative data tables, and workflow diagrams to elucidate the practical aspects of each method.
Route A: One-Pot Reductive Amination
Reductive amination is a highly efficient and widely adopted method for forming amines from carbonyl compounds.[3] This process involves the initial formation of an imine or Schiff base intermediate from the reaction of an aldehyde (2,3-dimethoxybenzaldehyde) and an amine source (typically ammonia), followed by its immediate in situ reduction to the target amine.[4][5]
The primary advantage of this one-pot approach is its operational simplicity, which avoids the isolation of the often-unstable imine intermediate, thereby maximizing atom economy and reducing process time.[4]
Experimental Workflow & Intermediates
The key intermediate in this pathway is the N-(2,3-dimethoxybenzylidene)imine. However, due to its transient nature in a one-pot reaction, characterization efforts are focused on the starting material and the final, stable product.
Characterization Data
As the imine is not isolated, we present the characterization data for the starting aldehyde and the final amine product.
| Compound | Formula | MW ( g/mol ) | m.p. (°C) | Key Spectroscopic Data |
| 2,3-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 48-52 | ¹H NMR: δ ~9.8 (s, 1H, CHO), ~7.4-7.1 (m, 3H, Ar-H), ~3.9 (s, 6H, 2xOCH₃).IR (cm⁻¹): ~1680 (C=O stretch).[6] |
| This compound | C₉H₁₃NO₂ | 167.21 | N/A (Oil) | ¹H NMR: δ ~7.0-6.8 (m, 3H, Ar-H), ~3.85 (s, 2H, CH₂), ~3.84 (s, 6H, 2xOCH₃), ~1.5 (s, 2H, NH₂).IR (cm⁻¹): ~3370, ~3290 (N-H stretch).[7] |
Experimental Protocol: Reductive Amination
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,3-dimethoxybenzaldehyde (1.0 eq) and dissolve in methanol.
-
Amine Source: Add ammonium acetate (10.0 eq) to the solution and stir until dissolved.
-
Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH₃CN is selected as it is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde, preventing the formation of 2,3-dimethoxybenzyl alcohol as a major byproduct.[5]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of 1M HCl. Evaporate the methanol under reduced pressure.
-
Purification: Make the aqueous residue basic (pH > 12) with 2M NaOH and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as an oil.
Route B: Synthesis via an Oxime Intermediate
This two-step approach offers a more controlled synthesis. First, 2,3-dimethoxybenzaldehyde is converted to its corresponding oxime, a stable and easily isolatable crystalline solid.[8] This intermediate is then reduced to the desired benzylamine. This method allows for the purification of the intermediate, which can lead to a higher purity final product.
Experimental Workflow & Intermediates
The key isolatable intermediate in this pathway is 2,3-Dimethoxybenzaldehyde Oxime .
Characterization of the Oxime Intermediate
The formation of the oxime can be readily confirmed by the appearance of a hydroxyl proton and a shift in the imine proton signal in the ¹H NMR spectrum, along with the disappearance of the aldehyde carbonyl stretch in the IR spectrum.
| Compound | Formula | MW ( g/mol ) | m.p. (°C) | Key Spectroscopic Data |
| 2,3-Dimethoxybenzaldehyde Oxime | C₉H₁₁NO₃ | 181.19 | 94-96 | ¹H NMR (DMSO-d₆): δ ~11.0 (s, 1H, N-OH), ~8.1 (s, 1H, CH=N), ~7.2-6.9 (m, 3H, Ar-H), ~3.8 (s, 6H, 2xOCH₃).[9]IR (cm⁻¹): ~3250 (br, O-H stretch), ~1610 (C=N stretch). |
Experimental Protocol: Oxime Formation and Reduction
Part 1: Synthesis of 2,3-Dimethoxybenzaldehyde Oxime
-
Setup: Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.
-
Reaction: Add a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in ethanol to the hydroxylamine solution. Heat the mixture to reflux for 1-2 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The oxime will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
Part 2: Reduction of 2,3-Dimethoxybenzaldehyde Oxime
-
Setup: In a flask under an inert atmosphere (N₂ or Ar), suspend the 2,3-dimethoxybenzaldehyde oxime (1.0 eq) in a suitable solvent like THF.
-
Reduction: Slowly add a solution of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in THF, at 0 °C. Trustworthiness Note: LiAlH₄ is a powerful reducing agent capable of reducing the C=N bond of the oxime. Its use requires anhydrous conditions and careful handling due to its high reactivity with water.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Workup & Purification: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH (aq), and then more water (Fieser workup). Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate to obtain the crude amine, which can be further purified by distillation or chromatography.
Route C: Synthesis via a Benzonitrile Intermediate
This pathway involves the conversion of the starting aldehyde to a nitrile, which is then reduced to the primary amine. The intermediate, 2,3-dimethoxybenzonitrile, is a stable, crystalline solid that can be purified before the final reduction step. A common method to achieve this transformation is through the dehydration of the corresponding aldoxime (as prepared in Route B).[10]
Experimental Workflow & Intermediates
The key isolatable intermediate in this pathway is 2,3-Dimethoxybenzonitrile .
Characterization of the Benzonitrile Intermediate
The conversion of the oxime to the nitrile is marked by the appearance of a sharp, strong nitrile (C≡N) stretching band in the IR spectrum and the disappearance of the oxime's O-H and C=N signals.
| Compound | Formula | MW ( g/mol ) | m.p. (°C) | Key Spectroscopic Data |
| 2,3-Dimethoxybenzonitrile | C₉H₉NO₂ | 163.17 | 66-67[10] | ¹H NMR (CDCl₃): δ ~7.5-7.0 (m, 3H, Ar-H), ~3.9 (s, 6H, 2xOCH₃).IR (cm⁻¹): ~2225 (C≡N stretch).[11][12] |
Experimental Protocol: Benzonitrile Formation and Reduction
Part 1: Synthesis of 2,3-Dimethoxybenzonitrile [10]
-
Setup: Combine 2,3-dimethoxybenzaldehyde oxime (1.0 eq) with acetic anhydride (2.5 eq) in a round-bottom flask.
-
Reaction: Cautiously heat the mixture. An exothermic reaction will occur. Once it subsides, heat the solution to a gentle reflux for 2 hours.
-
Isolation: Carefully pour the hot reaction mixture into cold water with vigorous stirring. The nitrile product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until neutral, and dry. The product can be recrystallized from ethanol/water if necessary.
Part 2: Reduction of 2,3-Dimethoxybenzonitrile
-
Setup: In a high-pressure hydrogenation vessel, charge 2,3-dimethoxybenzonitrile (1.0 eq), a suitable solvent like ethanol, and a catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C).
-
Reduction: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-70 °C with vigorous stirring.
-
Reaction: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.
-
Workup: Cool the vessel, vent the hydrogen, and carefully filter the catalyst through a pad of Celite. Safety Note: Raney Nickel can be pyrophoric and must be handled with care, always kept wet.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Reductive Amination | Route B: Via Oxime | Route C: Via Benzonitrile |
| Number of Steps | 1 (One-Pot) | 2 | 3 |
| Key Intermediate | Imine (transient) | Oxime (stable, isolatable) | Nitrile (stable, isolatable) |
| Purity Control | Lower; potential for alcohol byproduct formation. | Good; intermediate can be purified. | Excellent; two intermediates can be purified. |
| Yield | Generally good to excellent. | Good, but involves two separate steps. | Good, but potential for loss at each step. |
| Scalability | Excellent; ideal for large-scale production. | Good, but requires handling of solids. | Good, but catalytic hydrogenation is equipment-intensive. |
| Safety & Reagents | Uses NaBH₃CN (cyanide source). Catalytic hydrogenation is an alternative. | Standard lab reagents. LiAlH₄ requires care. | Acetic anhydride is corrosive. Catalytic hydrogenation requires specialized equipment. |
| Ideal Application | Rapid synthesis, large-scale production where high-throughput is valued. | Bench-scale synthesis where intermediate purification and high final purity are critical. | Scenarios requiring very high purity and where the nitrile intermediate itself may be useful. |
Conclusion
The choice of synthetic route to this compound depends critically on the specific requirements of the researcher or organization.
-
Reductive amination (Route A) stands out for its efficiency and is the method of choice for rapid, large-scale synthesis where operational simplicity is a key driver.
-
The oxime pathway (Route B) provides a balance between efficiency and control, allowing for the isolation and purification of a stable intermediate, which can ensure a higher purity of the final product.
-
The benzonitrile pathway (Route C) , while the longest, offers the most rigorous control over purity, as two stable intermediates can be isolated and characterized.
By understanding the characterization of the key intermediates presented in this guide, scientists can better monitor reaction progress, troubleshoot synthetic challenges, and ultimately select the optimal pathway to produce high-quality this compound for their research and development needs.
References
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][4]
- Morris, J., & Mather, A. (2012). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis, 2, 287-336.
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IndiaMART. (n.d.). 2,3-Dimethoxybenzaldehyde Oxime. Retrieved from [Link][8]
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Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link][5]
- Li, H., et al. (2015). Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-renewable Formic Acid as a Hydrogen Source. Green Chemistry, 17(4), 2294-2299.
- Google Patents. (n.d.). CN102311351A - Synthesis method of 2,4-dimethoxybenzylamine.
- Perjési, P., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-273.
- Kim, J., et al. (2013). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. Bulletin of the Korean Chemical Society, 34(11), 3323-3326.
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Eureka | Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. Retrieved from [Link][1]
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Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1805.[3]
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PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]
- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66581, 2,3-Dimethoxybenzaldehyde. Retrieved from [Link][6]
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National Center for Biotechnology Information. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(6), 1865.[9]
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NIST. (n.d.). Benzonitrile, 2,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link][11]
- ChemRxiv. (2020).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78106, this compound. Retrieved from [Link][7]
-
NIST. (n.d.). 2,3-Dimethoxybenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21862, 2,3-Dimethoxybenzonitrile. Retrieved from [Link][12]
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Organic Chemistry Portal. (n.d.). Convenient and Direct Azidation of sec-Benzyl Alcohols by Trimethylsilyl Azide with Bismuth(III) Triflate Catalyst. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2,3-Dimethoxybenzyl alcohol (CAS 5653-67-8). Retrieved from [Link]
- Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
- Minamida, Y., et al. (2018). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 43(3), 163-169.
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A Comparative Guide to the Kinetic Performance of 2,3-Dimethoxybenzylamine in Imine Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzylamines in Medicinal Chemistry and Organic Synthesis
Substituted benzylamines are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Their utility as versatile intermediates stems from the reactivity of the amino group, which readily participates in reactions such as nucleophilic substitution, acylation, and condensation with carbonyl compounds to form imines. The electronic and steric properties of substituents on the benzene ring play a pivotal role in modulating the reactivity of the benzylamine, influencing reaction rates and, in some cases, the reaction mechanism itself.
Among the myriad of substituted benzylamines, 2,3-dimethoxybenzylamine presents an interesting case study. The presence of two electron-donating methoxy groups at the ortho and meta positions enhances the nucleophilicity of the amino group, suggesting a heightened reactivity in many chemical transformations. This guide provides a comparative kinetic analysis of this compound, with a particular focus on its performance in imine formation reactions. By understanding the kinetic profile of this and related benzylamines, researchers can make more informed decisions in reaction design, optimization, and the selection of appropriate starting materials for their synthetic targets.
This guide will delve into the theoretical underpinnings of substituent effects on benzylamine reactivity, present a comparative analysis with other substituted benzylamines, and provide detailed experimental protocols for conducting kinetic studies. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound and its analogues in their synthetic endeavors.
Theoretical Framework: Understanding Substituent Effects on Benzylamine Reactivity
The reactivity of a substituted benzylamine is fundamentally governed by the electronic environment of the amino group. Substituents on the aromatic ring can either donate or withdraw electron density, thereby influencing the nucleophilicity of the nitrogen atom and the stability of any charged intermediates or transition states. The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents with reaction rates and equilibrium constants[1][2][3].
The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted benzylamine.
-
k₀ is the rate constant for the reaction with the unsubstituted benzylamine.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.
For this compound, the two methoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect is generally dominant for methoxy groups, leading to an overall increase in electron density in the aromatic ring and at the benzylic carbon. This enhanced electron density increases the nucleophilicity of the amino group, suggesting that this compound would exhibit a faster reaction rate in reactions where it acts as a nucleophile, such as in imine formation.
Comparative Kinetic Analysis: Imine Formation with Substituted Benzaldehydes
The reaction of a benzylamine with a benzaldehyde to form an imine is a reversible condensation reaction that typically proceeds via a carbinolamine intermediate. The rate-determining step can be either the initial nucleophilic attack of the amine on the carbonyl carbon or the subsequent dehydration of the carbinolamine, depending on the reaction conditions, particularly the pH[4].
dot
Caption: Generalized mechanism of imine formation.
A study on the nucleophilic substitution reaction of meta- and para-substituted benzylamines with benzyl bromide in methanol demonstrated that electron-donating groups, such as methoxy, increase the reaction rate compared to the unsubstituted compound[5]. This supports the expectation of enhanced reactivity for this compound.
For a more direct comparison, we can analyze the expected relative rates of imine formation for various substituted benzylamines based on the principles of physical organic chemistry.
| Benzylamine Derivative | Substituents | Expected Relative Rate | Rationale |
| This compound | 2-OCH₃, 3-OCH₃ (EDG) | High | The two electron-donating methoxy groups increase the nucleophilicity of the amino group, accelerating the initial attack on the carbonyl carbon. |
| 4-Methoxybenzylamine | 4-OCH₃ (EDG) | High | The para-methoxy group strongly donates electron density through resonance, significantly enhancing nucleophilicity. |
| Benzylamine | Unsubstituted | Moderate | Serves as the baseline for comparison. |
| 4-Nitrobenzylamine | 4-NO₂ (EWG) | Low | The strongly electron-withdrawing nitro group decreases the nucleophilicity of the amino group, slowing down the reaction. |
| 2,4-Dichlorobenzylamine | 2-Cl, 4-Cl (EWG) | Low | The inductive electron-withdrawing effect of the two chlorine atoms reduces the nucleophilicity of the amino group. |
EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group
Experimental Protocols: A Guide to Conducting Kinetic Studies
To empirically validate the predicted reactivity and obtain quantitative kinetic data, standardized experimental protocols are essential. The following section outlines a detailed methodology for monitoring the kinetics of imine formation using UV-Vis spectrophotometry, a technique well-suited for reactions involving chromophoric species.
Kinetic Analysis of Imine Formation via UV-Vis Spectrophotometry
This method allows for the continuous monitoring of the formation of the imine product, provided it has a distinct UV-Vis absorbance profile from the reactants.
Objective: To determine the second-order rate constant for the reaction between a substituted benzylamine and a substituted benzaldehyde.
Materials:
-
This compound
-
Alternative substituted benzylamines (e.g., 4-methoxybenzylamine, benzylamine, 4-nitrobenzylamine)
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, which provides a strong chromophore for detection)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
dot
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound, the other benzylamines to be tested, and the substituted benzaldehyde in the chosen anhydrous solvent at known concentrations (e.g., 0.01 M).
-
-
Determination of λmax:
-
Prepare a solution containing the expected imine product by allowing a small-scale reaction between the benzylamine and benzaldehyde to proceed to completion.
-
Scan the UV-Vis spectrum of the product mixture to identify the wavelength of maximum absorbance (λmax) where the product absorbs strongly, and the reactants have minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volumes of the solvent and the benzaldehyde stock solution.
-
To initiate the reaction, add the required volume of the benzylamine stock solution to the cuvette, mix quickly and thoroughly, and immediately start recording the absorbance at λmax as a function of time.
-
-
Data Analysis:
-
The rate of the reaction can be determined by analyzing the change in absorbance over time.
-
For a second-order reaction, a plot of 1/(A∞ - At) versus time will yield a straight line, where A∞ is the absorbance at the completion of the reaction (or after a long time) and At is the absorbance at time t.
-
The slope of this line is equal to k/εl, where k is the second-order rate constant, ε is the molar absorptivity of the imine product at λmax, and l is the path length of the cuvette (typically 1 cm). The molar absorptivity (ε) can be determined from a Beer-Lambert plot of the pure imine product.
-
Conclusion: Harnessing Kinetic Insights for Synthetic Advantage
The kinetic study of reactions involving this compound is crucial for its effective application in organic synthesis and drug development. The presence of two electron-donating methoxy groups is predicted to significantly enhance its nucleophilicity, leading to accelerated reaction rates in processes such as imine formation. This guide has provided a framework for understanding and quantifying this reactivity through the lens of the Hammett equation and has outlined a detailed experimental protocol for determining reaction rate constants.
By undertaking such comparative kinetic analyses, researchers can:
-
Optimize Reaction Conditions: Understanding the rate at which a reaction proceeds allows for the fine-tuning of parameters such as temperature, concentration, and catalyst loading to achieve desired outcomes in a timely and efficient manner.
-
Select Appropriate Reagents: A quantitative understanding of reactivity enables the rational selection of benzylamine derivatives with the desired kinetic profile for a specific synthetic transformation.
-
Elucidate Reaction Mechanisms: Kinetic data provides invaluable insights into the transition state of a reaction, helping to elucidate the underlying mechanism.
While this guide has focused on imine formation, the principles and experimental approaches described are broadly applicable to a range of other reactions involving this compound and its analogues. A thorough kinetic investigation is an indispensable tool for any scientist seeking to harness the full potential of these versatile building blocks.
References
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethoxybenzylamine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,3-Dimethoxybenzylamine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of chemical compounds to their entire lifecycle, culminating in their proper disposal. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This document is structured to provide not just the "how," but the critical "why" behind each step, ensuring a deep, actionable understanding of the process.
Part 1: Hazard Assessment and Initial Safety Considerations
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 4393-09-3) is an amine compound that requires careful handling.[1][2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
The causality for these warnings lies in the chemical nature of amines, which can be corrosive and act as irritants to skin, eyes, and mucous membranes. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | PubChem[3] |
| Molecular Weight | 167.21 g/mol | ChemBK[2] |
| Appearance | Clear colorless to pale yellow liquid | ChemBK[2] |
| GHS Hazard Codes | H315, H319, H335 | PubChem[3] |
| UN Number | 2735 (for Amines, liquid, corrosive, n.o.s.) | ChemBK[2] |
| Required PPE | Safety goggles/faceshield, chemically resistant gloves (e.g., nitrile), lab coat, closed-toe shoes. Use in a well-ventilated area or chemical fume hood. | OSHA[4][5] |
Part 2: The Regulatory Framework: Understanding Your Obligations
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the hazardous waste is legally responsible for it from the moment it is created until its final, environmentally sound disposal.[7][8]
Your laboratory or facility is categorized as a hazardous waste generator. The specific regulations you must follow depend on the quantity of hazardous waste you produce per month.[6][9]
-
Very Small Quantity Generators (VSQGs): Generate ≤ 100 kg/month .
-
Small Quantity Generators (SQGs): Generate > 100 kg and < 1,000 kg/month .[9]
-
Large Quantity Generators (LQGs): Generate ≥ 1,000 kg/month .[9]
It is a critical first step to determine your generator status, as this dictates waste accumulation time limits, container requirements, and reporting duties.[10]
Part 3: Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for disposing of this compound waste, from the point of generation to its final removal by a certified disposal company.
Workflow Diagram: Hazardous Waste Disposal Decision Process
Caption: Decision workflow for compliant hazardous waste disposal.
Step 1: Waste Identification and Characterization
The first step under RCRA is to determine if your waste is hazardous.[11] Waste this compound is not explicitly a "listed" hazardous waste (F, K, P, or U-lists). Therefore, you must determine if it exhibits a hazardous "characteristic":
-
Ignitability: Unlikely, given its high flash point (>230°F).[2]
-
Corrosivity: Possible, especially if mixed with acidic or basic solutions. Amines are basic.
-
Reactivity: It may be reactive with certain substances. Check for incompatibilities.
-
Toxicity: This is the most likely characteristic.
For practical purposes in a research setting, any unwanted this compound, including contaminated solutions or spill cleanup materials, should be conservatively managed as hazardous waste.
Step 2: Segregation and Containerization
Proper segregation is a cornerstone of laboratory safety.[11]
-
Causality: this compound, as an amine, is basic and can react exothermically or violently with acids. It is also incompatible with strong oxidizing agents.[12] Co-mingling incompatible waste streams can lead to pressure buildup, container failure, or fire.
-
Protocol:
-
Designate a specific waste container solely for this compound and compatible amine waste.
-
Never mix this waste with acidic waste, halogenated solvents, or oxidizing agents (e.g., nitrates, perchlorates).
-
Select a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The container must have a secure, leak-proof screw cap.[13]
-
Keep the container closed at all times except when adding waste.[13]
-
Step 3: Proper Labeling
Accurate labeling is a strict EPA and OSHA requirement.[4][13]
-
Causality: Clear labels prevent accidental mixing of incompatible chemicals and inform emergency responders of the container's contents and associated hazards.
-
Protocol:
-
As soon as the first drop of waste enters the container, affix a "HAZARDOUS WASTE" label.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations. If it's a mixture, list all components.
-
The specific hazard(s) (e.g., "Irritant," "Corrosive" if applicable).
-
The date on which waste was first added (the "accumulation start date").
-
-
Step 4: On-Site Accumulation
Follow the accumulation rules based on your generator status.[9]
-
Causality: These rules are designed to minimize the quantity of hazardous materials stored on-site and ensure they are managed in a way that prevents releases into the environment.
-
Protocol:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) — a location at or near the point of generation.[13]
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[14]
-
Once the container is full, or accumulation time limits are approaching, move it to your facility's Central Accumulation Area (CAA) to await pickup.
-
Part 4: Spill Management Protocol
Even with careful handling, spills can occur. An immediate and correct response is vital to protect personnel and the environment.
-
Protocol for a Small Laboratory Spill:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.
-
Neutralize (if applicable and safe): For a base like an amine, a weak acid neutralizer can be used cautiously by trained personnel. However, absorption is often the safer first step.
-
Collect: Carefully scoop the absorbent material and contaminated debris into a designated waste container.
-
Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris." Manage this container according to the disposal protocol outlined in Part 3.
-
Decontaminate: Clean the spill area with soap and water.
-
Part 5: Arranging for Final Disposal
As the waste generator, you are responsible for ensuring the waste is transported and disposed of correctly.
-
Causality: RCRA's "cradle-to-grave" liability means your responsibility does not end when the waste leaves your facility.[6][8] Using a licensed and reputable disposal service is your primary means of ensuring compliance and mitigating long-term risk.
-
Protocol:
-
Select a Vendor: Contract with a licensed hazardous waste transportation and disposal company. This company will provide guidance on packaging and prepare the necessary shipping documents.
-
The Manifest: For every off-site shipment, you must complete a Uniform Hazardous Waste Manifest.[10][13] This is a legal document that tracks the waste from your site to its final destination at a Treatment, Storage, and Disposal Facility (TSDF).[10]
-
Record Keeping: Retain copies of all manifests, waste characterization records, and other related documentation for the period required by law (typically at least three years).
-
By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of safety, scientific integrity, and regulatory compliance.
References
- What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Vertex AI Search.
- RCRA facts: An Overview of the Hazardous Waste Management Law. (2021, February 3). ERA Environmental.
- Resource Conservation and Recovery Act (RCRA)
- Summary of the Resource Conservation and Recovery Act. (2025, July 25). US EPA.
- RCRA Regulations Explained.
- This compound. PubChem.
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Navigating the Safe Handling of 2,3-Dimethoxybenzylamine: A Guide to Personal Protective Equipment and Disposal
For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 2,3-Dimethoxybenzylamine, focusing on the critical selection and implementation of Personal Protective Equipment (PPE), and outlining clear protocols for handling and disposal. Our commitment is to empower you with the knowledge to maintain a secure laboratory environment.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the potential hazards associated with this compound is essential. According to aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as a warning-level hazard.[1] The primary risks associated with exposure include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause significant irritation to the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
These classifications necessitate a comprehensive approach to PPE to mitigate the risk of accidental exposure.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the essential equipment, with detailed explanations of the causality behind each recommendation.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation. The choice of glove material should be based on permeation and degradation data for benzylamine compounds. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | To protect the eyes from direct contact with the liquid, which can cause serious irritation.[2] A face shield offers an additional layer of protection for the entire face. |
| Skin and Body Protection | Laboratory coat. Consider chemical-resistant coveralls for larger quantities or increased splash potential. | To protect skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of vapors or aerosols, which can lead to respiratory tract irritation.[1][3] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Donning and Doffing of PPE: A Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the contaminated skin with plenty of soap and water.[4][5] Remove contaminated clothing and wash it before reuse.[6][7] If skin irritation occurs, seek medical advice.[5] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] Seek immediate medical attention.[6] |
| Inhalation | Move the exposed person to fresh air at once.[4][5] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[5][6] Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[8][9] Rinse mouth with water.[5] Seek immediate medical attention.[6][8] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7] Do not allow the chemical to enter the environment.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, labeled hazardous waste container for proper disposal.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound while ensuring their personal safety and the integrity of their work. This proactive approach to laboratory safety is the foundation of innovative and responsible scientific discovery.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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ChemBK. (2024, April 10). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
